8-Oxabicyclo[3.2.1]octane-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119485. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLQJVGJFXEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297938 | |
| Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856176-37-9 | |
| Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid and its derivatives represent a class of compounds with significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting monoamine transporters. This technical guide provides a comprehensive overview of the known chemical and physical properties of the core molecule, this compound. It includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis and purification based on related methodologies, and an exploration of its biological context, focusing on the signaling pathways of its primary targets, the dopamine and serotonin transporters.
Core Chemical and Physical Properties
This compound is a bicyclic organic compound. Its rigid structure and the presence of a carboxylic acid functional group make it a versatile scaffold for chemical modifications.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 856176-37-9 | [1][2] |
| Molecular Formula | C₈H₁₂O₃ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Predicted pKa | 4.41 ± 0.20 | |
| Storage Temperature | 2-8°C | [3] |
Physicochemical Properties of Related Compounds
To provide further context, the following table summarizes the known physical properties of closely related derivatives of this compound.
| Compound | Boiling Point | Flash Point | Density |
| This compound, 3-amino-, ethyl ester | 281℃ | 113℃ | 1.144 |
| 8-Oxabicyclo[3.2.1]octan-3-one | 35°C (0.001 Torr) | - | 1.141 |
Experimental Protocols
While a direct, detailed experimental protocol for the synthesis of this compound was not found in the literature, a plausible synthetic and purification workflow can be constructed based on the synthesis of its ester derivatives and general chemical principles.
Proposed Synthesis and Purification Workflow
The following diagram outlines a potential experimental workflow for the synthesis and purification of this compound.
Caption: Proposed experimental workflow for the synthesis and purification.
Synthesis of Ethyl 8-Oxabicyclo[3.2.1]octane-3-carboxylate (Ester Precursor)
The synthesis of the ester precursor is a critical first step. While various methods exist, procedures often involve multi-step sequences starting from commercially available materials. These can include reactions such as Stille or Suzuki cross-coupling to introduce desired functionalities.
General Protocol for Stille Coupling (as an example for derivative synthesis):
-
Reactants: An appropriate organostannane and a vinyl triflate of the 8-oxabicyclo[3.2.1]octane core.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄.
-
Solvent: Anhydrous dioxane or a similar aprotic solvent.
-
Procedure: The reactants and catalyst are dissolved in the solvent under an inert atmosphere (e.g., argon). The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
Hydrolysis of the Ester to the Carboxylic Acid
Protocol:
-
Dissolve the purified ethyl 8-oxabicyclo[3.2.1]octane-3-carboxylate in a suitable solvent mixture, such as ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
Purification by Recrystallization
Protocol:
-
Collect the precipitated carboxylic acid by vacuum filtration and wash with cold water.
-
Select a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.[4]
-
Dissolve the crude carboxylic acid in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution by gravity to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Biological Context: Targeting Dopamine and Serotonin Transporters
Derivatives of this compound have been extensively studied as potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are key targets in the treatment of various neurological and psychiatric disorders.
Dopamine Transporter (DAT) Signaling Pathway
The activity of DAT is modulated by complex signaling cascades, primarily involving protein kinases. The following diagram illustrates the key regulatory pathways.
Caption: Regulation of the Dopamine Transporter (DAT) by protein kinases.
Activation of various receptors on the presynaptic terminal can trigger intracellular signaling cascades involving protein kinase C (PKC), protein kinase A (PKA), the mitogen-activated protein kinase (MAPK) pathway, and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[5][6] These kinases can phosphorylate DAT, leading to changes in its trafficking to and from the plasma membrane, its rate of dopamine transport (Vmax), and its surface expression.[6][7] Derivatives of this compound act by directly inhibiting the reuptake of dopamine by DAT.
Serotonin Transporter (SERT) Signaling Pathway
Similar to DAT, the function of SERT is tightly regulated by a network of signaling molecules. The diagram below provides a simplified overview of these regulatory mechanisms.
Caption: Key signaling pathways regulating the Serotonin Transporter (SERT).
The regulation of SERT involves multiple pathways. For instance, activation of certain serotonin receptors can lead to PKC-mediated phosphorylation and subsequent internalization of the transporter. The PKA pathway can influence SERT expression. Furthermore, factors like stress and inflammation can impact SERT function through pathways involving p38-MAPK and brain-derived neurotrophic factor (BDNF)/cAMP response element-binding protein (CREB) signaling. This compound derivatives can selectively inhibit serotonin reuptake by targeting SERT.
Conclusion
This compound serves as a valuable scaffold in the design of potent monoamine transporter inhibitors. While a complete experimental dataset for the parent molecule is not yet publicly available, this guide provides a consolidated overview of its known properties and a framework for its synthesis and purification based on established methodologies for its derivatives. The elucidation of the intricate signaling pathways regulating DAT and SERT provides a clear rationale for the therapeutic potential of this class of compounds. Further research into the specific physicochemical and biological properties of this compound is warranted to fully exploit its potential in drug discovery and development.
References
- 1. 8-Oxabicyclo[3.2.1]octane-3-carboxylicacid,3-amino-,ethylester(9CI) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 5. Mitogen-activated protein kinase regulates dopamine transporter surface expression and dopamine transport capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 7. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. Its derivatives, particularly those with a carboxylic acid moiety at the 3-position, have garnered significant attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and experimental evaluation of 8-oxabicyclo[3.2.1]octane-3-carboxylic acid derivatives, with a focus on their role as monoamine transporter ligands.
Pharmacological Activity and Mechanism of Action
Derivatives of this compound have shown significant activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2] This activity is crucial in the context of drug development for conditions such as cocaine abuse, where the blockade of these transporters in the central nervous system plays a key role.[1][3]
The primary mechanism of action involves the binding of these compounds to DAT and SERT, which inhibits the reuptake of dopamine and serotonin from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and serotonergic neurotransmission.[1] The 2β-carbomethoxy-3β-aryl configured compounds have demonstrated interesting structure-activity relationship (SAR) profiles, with potency at both DAT and SERT.[1] Notably, replacing the nitrogen atom in traditional tropane alkaloids with an oxygen atom to form the 8-oxabicyclo[3.2.1]octane core does not eliminate, and can in some cases enhance, inhibitory potency at these transporters.[1][4]
Below is a diagram illustrating the proposed mechanism of action of these derivatives at the synaptic level.
Synthesis of this compound Derivatives
The synthesis of these derivatives often involves multi-step reaction sequences. Common strategies include tandem C-H oxidation/oxa-[5][5] Cope rearrangement/aldol cyclization, cationic cascade cyclizations, and various cross-coupling reactions to introduce aryl substituents.[5][6]
A prevalent synthetic route involves the use of Stille or Suzuki cross-coupling protocols to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters.[1] Subsequent reduction of the double bond, for example using samarium iodide, yields the saturated 8-oxabicyclo[3.2.1]octane core with various diastereomers.[1][2]
The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of these compounds.
Experimental Protocols
General Synthesis of 3-Biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Esters via Stille Coupling[1]
This protocol describes a general method for the Stille cross-coupling reaction to synthesize the unsaturated precursors.
-
Reagents and Solvents:
-
Triflate precursor (e.g., methyl 3-(((trifluoromethyl)sulfonyl)oxy)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate)
-
Corresponding arylstannane intermediate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri-2-furylphosphine
-
Zinc Chloride (ZnCl2)
-
1-Methyl-2-pyrrolidinone (NMP) or Dioxane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can be used as an alternative catalyst.
-
-
Procedure:
-
To a solution of the triflate precursor in NMP at room temperature, add the arylstannane intermediate, ZnCl2, tri-2-furylphosphine, and Pd2(dba)3.
-
Stir the reaction mixture overnight at room temperature.
-
Alternatively, the reaction can be carried out in dioxane at reflux temperature overnight in the presence of Pd(PPh3)4.
-
Upon completion, the reaction mixture is worked up using standard procedures, and the product is purified by chromatography.
-
Samarium Iodide Reduction[1][2]
This protocol outlines the reduction of the unsaturated bicyclic esters to the saturated diastereomers.
-
Reagents and Solvents:
-
3-Biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester
-
Samarium Iodide (SmI2)
-
Tetrahydrofuran (THF)
-
Methanol (as a proton source)
-
-
Procedure:
-
A solution of the unsaturated ester in THF is treated with a solution of SmI2 in THF at a low temperature (e.g., -78 °C).
-
Methanol is added, and the reaction is stirred for a specified period.
-
The reaction is quenched, and the products are extracted and purified by chromatography to separate the different diastereomers.
-
Radioligand Binding Assays[1]
This protocol is used to determine the binding affinity of the synthesized compounds for DAT and SERT.
-
Materials:
-
[3H]WIN 35,428 (for DAT binding)
-
[3H]Citalopram (for SERT binding)
-
Cell membranes expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT)
-
Synthesized compounds at various concentrations
-
Filtration apparatus and glass fiber filters
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
Quantitative Data
The following tables summarize the binding affinities of various this compound derivatives for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
Table 1: Binding Affinities (IC50, nM) of 2α,β-Carbomethoxy-3α,β-8-oxabicyclo[3.2.1]octanes [1]
| Compound | Diastereomer | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| 16e | 2β, 3β | 64 | 30 | 0.47 |
| 14m | - | 13 | >3000 | 230.77 |
Note: Lower IC50 values indicate higher binding affinity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of these compounds have revealed several key insights:
-
Stereochemistry: The stereochemistry at the C-2 and C-3 positions significantly influences the binding affinity and selectivity for DAT and SERT.[1]
-
Aryl Substituents: The nature and position of substituents on the aryl ring at the C-3 position are critical for potency. Biaryl substitutions at this position generally do not have a significant effect on the inhibition of WIN 35,438 binding or the selectivity between DAT and SERT.[1] However, some benzothiophene substituted compounds have demonstrated significant DAT inhibition and high selectivity over SERT.[1]
-
Bulky Substituents: Increased bulkiness of the ligand, particularly with meta-substituted aryl groups, can lead to a significant loss of binding ability to the DAT, suggesting a steric barrier to binding.[1]
The following diagram illustrates the key structural features influencing the activity of these derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with potent activity as monoamine transporter inhibitors. Their unique structural features and tunable pharmacological profiles make them attractive candidates for the development of novel therapeutics for central nervous system disorders. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting area of medicinal chemistry.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the 8-Oxabicyclo[3.2.1]octane Scaffold: A Focus on Monoamine Transporter Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octane framework, a rigid and structurally unique scaffold, has garnered significant attention in medicinal chemistry as a promising starting point for the development of novel therapeutics. While direct biological data on 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid is limited in publicly available research, extensive studies on its derivatives have revealed potent and selective activity against key targets in the central nervous system. This guide synthesizes the current understanding of the biological activity of this scaffold, with a primary focus on its role in the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).
Core Biological Activity: Inhibition of Dopamine and Serotonin Transporters
Derivatives of this compound have emerged as powerful inhibitors of DAT and SERT.[1][2] These transporters are critical for regulating the concentration of dopamine and serotonin in the synaptic cleft, thereby modulating neurotransmission. Dysregulation of these systems is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse.
The 8-oxabicyclo[3.2.1]octane core serves as a rigid scaffold that can be functionalized to achieve high affinity and selectivity for these transporters. Notably, the substitution at the 2 and 3 positions of the bicyclic ring plays a crucial role in determining the potency and selectivity of these compounds.
Quantitative Analysis of Transporter Inhibition
The inhibitory activity of various 8-Oxabicyclo[3.2.1]octane derivatives has been quantified using in vitro binding assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. The following tables summarize the reported IC50 values for the inhibition of DAT and SERT by representative derivatives.
| Compound | Target Transporter | IC50 (nM) | Reference |
| 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | DAT | 3.27 | [1] |
| 2β-carbomethoxy-3α-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | DAT | 2.34 | [1] |
| 3β-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (Thia-analog) | DAT | 5.7 | [2] |
| 3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester (Unsaturated Thia-analog) | DAT | 4.5 | [2] |
Table 1: Inhibitory Potency of 8-Oxabicyclo[3.2.1]octane Derivatives on the Dopamine Transporter (DAT)
| Compound | Target Transporter | IC50 (nM) | Reference |
| 3β-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (Thia-analog) | SERT | 8.0 | [2] |
| 3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester (Unsaturated Thia-analog) | SERT | >800 | [2] |
Table 2: Inhibitory Potency of 8-Oxabicyclo[3.2.1]octane Derivatives on the Serotonin Transporter (SERT)
Experimental Protocols
The determination of the inhibitory activity of 8-oxabicyclo[3.2.1]octane derivatives on DAT and SERT is primarily achieved through radioligand binding assays. These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from its binding site on the transporter.
Protocol 1: Dopamine Transporter (DAT) Inhibition Assay using [³H]WIN 35,428
This protocol outlines the procedure for a competitive binding assay to determine the IC50 of a test compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from a cell line expressing human DAT (e.g., HEK-293 cells) or primate striatal tissue.
-
[³H]WIN 35,428 (a high-affinity radioligand for DAT).
-
Test compounds (8-oxabicyclo[3.2.1]octane derivatives).
-
Unlabeled cocaine or GBR 12909 (for determining non-specific binding).
-
Assay buffer (e.g., sucrose-phosphate buffer, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a stock solution of [³H]WIN 35,428 in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound at various concentrations, buffer alone (for total binding), or a high concentration of unlabeled cocaine (for non-specific binding).
-
Incubation: Add [³H]WIN 35,428 to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., on ice or at room temperature) for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.[3]
-
Termination of Binding: Terminate the assay by rapid filtration through the filter plates to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Serotonin Transporter (SERT) Inhibition Assay using [³H]Citalopram
This protocol describes a competitive binding assay to measure the IC50 of a test compound for the serotonin transporter.
Materials:
-
Cell membranes from a cell line expressing human SERT (e.g., HEK-293 cells) or human/rat brain or platelet membranes.[4]
-
[³H]Citalopram (a selective radioligand for SERT).
-
Test compounds (8-oxabicyclo[3.2.1]octane derivatives).
-
Unlabeled imipramine or paroxetine (for determining non-specific binding).[4]
-
Assay buffer.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a stock solution of [³H]Citalopram in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound at various concentrations, buffer alone (for total binding), or a high concentration of unlabeled imipramine (for non-specific binding).
-
Incubation: Add [³H]Citalopram to each well. Incubate the plate at a controlled temperature (e.g., 20°C) for a sufficient time to reach binding equilibrium.[4]
-
Termination of Binding: Terminate the reaction by rapid filtration and wash the filters with ice-cold assay buffer.
-
Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the IC50 value of the test compound as described in the DAT inhibition assay protocol.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Dopaminergic synapse signaling pathway.
Caption: Serotonergic synapse signaling pathway.
Caption: General workflow for monoamine transporter inhibition assay.
Conclusion and Future Directions
The 8-oxabicyclo[3.2.1]octane scaffold represents a highly promising platform for the design of potent and selective inhibitors of monoamine transporters. The research to date has primarily focused on derivatives with substitutions at the 2 and 3 positions, demonstrating significant potential for modulating dopaminergic and serotonergic neurotransmission. Future research should aim to expand the structure-activity relationship studies to explore a wider range of substitutions and stereochemical configurations. Further investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates for the treatment of various CNS disorders. The development of derivatives with tailored selectivity profiles could offer new therapeutic strategies with improved efficacy and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic compound with a rigid scaffold that holds significant interest in medicinal chemistry and drug development. Its constrained conformation provides a valuable template for the design of specific ligands for various biological targets. The presence of a carboxylic acid functional group allows for diverse chemical modifications, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound.
Molecular Structure and Properties
The core structure of this compound consists of a cyclohexane ring bridged by an oxygen atom, forming a bicyclic ether system. The carboxylic acid group is attached at the 3-position of this bicyclic framework. The rigid nature of the bicyclo[3.2.1]octane system limits the conformational flexibility of the molecule, which is a desirable feature in rational drug design as it can lead to higher binding affinity and selectivity for target proteins.
The stereochemistry of the carboxylic acid group, being either in the endo or exo position, significantly influences the molecule's three-dimensional shape and its interaction with biological macromolecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| CAS Number | 856176-37-9 (racemic) | [1] |
| 2007931-04-4 ((3-endo)-isomer) | ||
| 856176-37-9 ((1R,5S)-isomer) | [2] | |
| Predicted pKa | 4.41 ± 0.20 | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for the parent this compound is not extensively reported. However, spectroscopic information for closely related derivatives and the core 8-oxabicyclo[3.2.1]octane structure is available and can be used for structural elucidation and comparison. For instance, ¹H and ¹³C NMR data for syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid have been published, providing insights into the chemical shifts and coupling constants expected for this bicyclic system.[3] Infrared spectroscopy studies of 8-oxabicyclo[3.2.1]octane have also been conducted, detailing the vibrational modes of the core structure.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in a single source, a plausible synthetic route can be devised based on established methods for the construction of the 8-oxabicyclo[3.2.1]octane core and the introduction of the carboxylic acid functionality. One potential strategy involves an intramolecular cyclization reaction.
Conceptual Synthetic Workflow
A logical approach to the synthesis could involve the following key steps, starting from a suitably substituted cyclohexene precursor. This workflow represents a general strategy, and specific reagents and conditions would need to be optimized.
Conceptual Synthetic Workflow for this compound.
Detailed Methodologies for Key Synthetic Steps (Hypothetical Protocol)
The following outlines a hypothetical, multi-step synthesis based on common organic chemistry transformations.
Step 1: Epoxidation of a Cyclohexene Precursor
-
Objective: To introduce an epoxide ring on a substituted cyclohexene, which will serve as the precursor for the ether bridge.
-
Protocol: A solution of a suitable cyclohexene derivative (e.g., 4-cyanocyclohexene or a protected 4-hydroxycyclohexene) in a chlorinated solvent such as dichloromethane is cooled in an ice bath. To this stirred solution, a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a sodium sulfite solution, a sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxide.
Step 2: Intramolecular Cyclization to Form the Bicyclic Core
-
Objective: To induce an intramolecular ring-opening of the epoxide by a nucleophilic group on the cyclohexane ring, leading to the formation of the 8-oxabicyclo[3.2.1]octane skeleton.
-
Protocol: The crude epoxide from the previous step is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dioxane. An acid or base catalyst is then added to facilitate the cyclization. For example, if the precursor contains a hydroxyl group, an acid catalyst like p-toluenesulfonic acid can be used. If a nitrile group is present, its hydrolysis to a carboxylic acid under acidic or basic conditions could potentially be followed by a cyclization step. The reaction mixture is heated to reflux and monitored by TLC. After the reaction is complete, the mixture is cooled, and the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to isolate the 8-oxabicyclo[3.2.1]octane derivative.
Step 3: Functional Group Manipulation to Yield the Carboxylic Acid
-
Objective: To convert the substituent at the 3-position into a carboxylic acid.
-
Protocol: The nature of this step depends on the functional group present in the bicyclic intermediate.
-
Hydrolysis of a Nitrile: If the intermediate is an 8-oxabicyclo[3.2.1]octane-3-carbonitrile, it can be hydrolyzed to the carboxylic acid. The nitrile is heated at reflux in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide). After the reaction is complete, the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
-
Oxidation of an Alcohol: If the intermediate is an 8-oxabicyclo[3.2.1]octan-3-ol, it can be oxidized to the carboxylic acid. This typically requires a two-step process: oxidation of the secondary alcohol to a ketone, followed by further oxidation to the carboxylic acid. Alternatively, a strong oxidizing agent like potassium permanganate under appropriate conditions could potentially achieve this transformation, though careful control would be necessary to avoid over-oxidation. A more common laboratory method would be to first oxidize the alcohol to an aldehyde using a reagent like pyridinium chlorochromate (PCC) and then oxidize the aldehyde to the carboxylic acid using, for example, the Pinnick oxidation (sodium chlorite and a hydrogen peroxide scavenger).
-
Applications in Drug Discovery and Development
The rigid 8-oxabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules. Derivatives of this core have been investigated as ligands for monoamine transporters, making them relevant for the development of therapeutics for neurological disorders.[4] The ability to synthesize different stereoisomers of this compound and to further derivatize the carboxylic acid group provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its rigid, bicyclic structure and the presence of a modifiable carboxylic acid group make it an attractive scaffold for the design and synthesis of novel therapeutic agents. While detailed experimental data for the parent compound is somewhat limited in the public domain, established synthetic methodologies for related structures provide a clear path for its preparation and further exploration in drug discovery programs. Further research to fully characterize the physicochemical and pharmacological properties of this compound and its derivatives is warranted.
References
- 1. calpaclab.com [calpaclab.com]
- 2. (1R,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid,(CAS# 856176-37-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
The 8-Oxabicyclo[3.2.1]octane Core: A Scaffolding for Potent Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octane core is a privileged heterocyclic scaffold found in a diverse array of natural products, endowing them with significant and varied biological activities. This bridged bicyclic ether system imparts a rigid conformational constraint on the molecules, which is often key to their specific interactions with biological targets. This technical guide provides a comprehensive overview of natural products containing this core structure, their biosynthesis, biological activities, and the experimental methodologies used to characterize them.
Prominent Natural Products and Their Bioactivities
Several classes of natural products feature the 8-oxabicyclo[3.2.1]octane core, with the tropane alkaloids being the most prominent. Other notable examples include sesquiterpenoids with potent anti-cancer and anti-inflammatory properties.
Tropane Alkaloids: Cocaine and Scopolamine
Cocaine, a tropane alkaloid from the coca plant (Erythroxylum coca), is a potent central nervous system stimulant that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. Its primary action is to block the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and causing feelings of euphoria[2].
Scopolamine, another tropane alkaloid found in plants of the nightshade family, acts as a nonselective muscarinic acetylcholine receptor antagonist[3][4]. By blocking these receptors, it interferes with the action of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. This activity makes it useful in the treatment of motion sickness and postoperative nausea and vomiting[5][6].
Sesquiterpenoids: Englerin A, Balsamiferine J, and Homalomenol C
Englerin A, isolated from the bark of Phyllanthus engleri, has demonstrated remarkable and selective cytotoxicity against renal cancer cell lines, with GI50 values in the nanomolar range[1][3][7][8]. Its mechanism of action is linked to the activation of TRPC4 and TRPC5 calcium channels[9].
Balsamiferine J is a sesquiterpenoid found in Blumea balsamifera that has shown anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in murine microglial cells[10]. Homalomenol C, isolated from Homalomena aromatica, also exhibits anti-inflammatory effects[11].
Quantitative Bioactivity Data
The following tables summarize the quantitative biological data for key natural products containing the 8-oxabicyclo[3.2.1]octane core.
| Compound | Target/Assay | Cell Line/System | Bioactivity (GI50/IC50) | Reference |
| Englerin A | Growth Inhibition | A498 (Renal Cancer) | 19 nM | [1][3] |
| Growth Inhibition | SN12C (Renal Cancer) | 20 nM | [1][3] | |
| Growth Inhibition | UO-31 (Renal Cancer) | 1 nM | [1][3] | |
| Growth Inhibition | 786-0 (Renal Cancer) | 87 nM | [1][3] | |
| Growth Inhibition | ACHN (Renal Cancer) | 39 nM | [1][3] | |
| Growth Inhibition | CAKI-1 (Renal Cancer) | 79 nM | [1][3] | |
| Homalomenol A | Inhibition of PGE2 production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [11][12] |
| Inhibition of TNF-α production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [11][12] | |
| Inhibition of IL-6 production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [11][12] | |
| Blumea balsamifera Extract | Nitric Oxide Inhibition | LPS-induced murine microglial BV-2 cells | - | [10] |
Biosynthesis of the 8-Oxabicyclo[3.2.1]octane Core in Tropane Alkaloids
The biosynthesis of the tropane ring system, the core of cocaine and scopolamine, is a complex enzymatic process. The pathway initiates from the amino acids L-arginine and L-ornithine, which are converted to putrescine. Through a series of enzymatic steps involving putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO), the intermediate N-methyl-Δ¹-pyrrolinium salt is formed. This cation then undergoes a spontaneous Mannich-type condensation with a malonic acid derivative to form the bicyclic tropinone. Tropinone is a key branch point, with its reduction by two different reductases leading to either tropine (the precursor to hyoscyamine and scopolamine) or pseudotropine (a precursor to other alkaloids).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of natural products containing the 8-oxabicyclo[3.2.1]octane core.
Renal Cancer Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds like Englerin A on renal cancer cell lines.
Materials:
-
Renal cancer cell lines (e.g., A498, UO-31)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (e.g., Englerin A) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed renal cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include vehicle controls (medium with the same concentration of solvent as the test compound).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Nitric Oxide Production Assay (Griess Assay)
This protocol is used to quantify the production of nitric oxide by macrophage cells in response to inflammatory stimuli and to assess the inhibitory effects of compounds like balsamiferine J.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve to determine the level of NO production.
Visualizing Experimental and Logical Workflows
Natural Product Isolation Workflow
The isolation of a pure natural product from a biological source is a multi-step process that typically involves extraction, fractionation, and purification.
High-Throughput Screening Workflow for Enzyme Inhibitors
High-throughput screening (HTS) is a crucial tool in drug discovery for identifying compounds that modulate the activity of a specific enzyme target.
Conclusion
The 8-oxabicyclo[3.2.1]octane core represents a versatile and valuable scaffold in the realm of natural products. The compounds containing this motif exhibit a wide range of potent biological activities, from modulating neurotransmitter systems to selectively killing cancer cells. Understanding their biosynthesis, mechanisms of action, and the experimental techniques used to study them is crucial for leveraging their therapeutic potential and for the design of novel synthetic analogs with improved pharmacological properties. This guide provides a foundational resource for researchers and professionals dedicated to the exploration and exploitation of these fascinating molecules in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Englerin A, a selective inhibitor of renal cancer cell growth, from Phyllanthus engleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Englerin A Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. NO inhibitory constituents as potential anti-neuroinflammatory agents for AD from Blumea balsamifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of pro-inflammatory cytokines by homalolide A and homalomenol A isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Methodologies for 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic characterization and synthetic approaches relevant to 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document outlines generalized protocols and expected spectroscopic data based on closely related analogues and derivatives. This information is intended to serve as a foundational resource for researchers engaged in the synthesis and analysis of bicyclic ethers and related carboxylic acids.
Spectroscopic Data Analysis
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H1, H5 (Bridgehead) | ~4.5 - 5.0 | m | These protons are deshielded due to the adjacent oxygen atom. |
| H3 | ~2.5 - 3.0 | m | The chemical shift is influenced by the electron-withdrawing carboxylic acid group. |
| H2, H4 (endo/exo) | ~1.8 - 2.5 | m | Complex splitting patterns are expected due to vicinal and geminal coupling. |
| H6, H7 (endo/exo) | ~1.5 - 2.0 | m | These protons are typically in the more shielded region of the spectrum. |
| -COOH | > 10.0 | br s | The carboxylic acid proton is typically a broad singlet at a downfield chemical shift. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | ~175 - 185 | The carbonyl carbon is significantly deshielded. |
| C1, C5 (Bridgehead) | ~70 - 80 | These carbons are deshielded by the adjacent oxygen atom. |
| C3 | ~40 - 50 | The carbon bearing the carboxylic acid group. |
| C2, C4 | ~30 - 40 | |
| C6, C7 | ~25 - 35 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O (Ether) | 1050 - 1150 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | m/z | Notes |
| [M]⁺ | 156.07 | Molecular ion |
| [M-OH]⁺ | 139.07 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 111.08 | Loss of carboxylic acid group |
| [M-H₂O]⁺ | 138.06 | Loss of water |
Experimental Protocols
Detailed experimental procedures for the synthesis of the parent this compound are not extensively documented in the available literature. However, the synthesis of the core bicyclic structure and its derivatives often involves several key transformations.
General Synthetic Approach:
The synthesis of the 8-oxabicyclo[3.2.1]octane core can be achieved through various methods, including tandem C-H oxidation/oxa-[3][3] Cope rearrangement/aldol cyclization or the reaction of 3-alkoxycyclobutanones with allenylsilanes.[3][4] For the introduction of the carboxylic acid functionality at the 3-position, a common strategy involves the synthesis of a suitable precursor, such as a ketone or an alkene, which can then be converted to the carboxylic acid.
A plausible synthetic route could start from 8-oxabicyclo[3.2.1]octan-3-one. This ketone can be subjected to reactions such as a Wittig reaction to introduce an exocyclic double bond, which can then be oxidatively cleaved to the carboxylic acid. Alternatively, conversion of the ketone to a cyanohydrin followed by hydrolysis would also yield the desired product.
Spectroscopic Analysis Protocol:
-
Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a thin film, in a KBr pellet, or as a solution. For mass spectrometry, the sample is dissolved in a volatile solvent.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to aid in structure elucidation.
-
Infrared (IR) Spectroscopy: An FTIR spectrometer is used to record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target organic molecule like this compound.
Caption: Generalized workflow for the synthesis and spectroscopic analysis of a target organic compound.
References
- 1. 2007931-04-4|(3-endo)-8-Oxabicyclo[3.2.1]octane-3-carboxylic acid| Ambeed [ambeed.com]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]octane Compounds: Discovery, History, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a variety of natural products and synthetic molecules of significant medicinal interest. Its rigid, conformationally defined structure has made it an attractive template for the design of therapeutic agents, most notably as potent inhibitors of monoamine transporters. This technical guide provides a comprehensive overview of the discovery and history of 8-oxabicyclo[3.2.1]octane compounds, detailing the evolution of their synthesis from early pioneering work to modern, highly efficient methodologies. Key synthetic strategies, including cycloaddition reactions, tandem C-H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclizations, and gold-catalyzed tandem reactions, are discussed in detail. Furthermore, this guide presents a quantitative analysis of the structure-activity relationships (SAR) of 8-oxabicyclo[3.2.1]octane derivatives as monoamine transporter inhibitors, supported by detailed experimental protocols for seminal synthetic transformations. Finally, the intricate signaling pathways associated with the modulation of dopamine and serotonin transporters by these compounds are illustrated, offering valuable insights for future drug discovery and development efforts.
Discovery and Historical Perspective
The exploration of bicyclic ether systems dates back to the mid-20th century, with early investigations focusing on the synthesis and reactivity of various bridged ring structures. While the broader class of bicyclo[n.m.1]alkanes was of interest, the specific 8-oxabicyclo[3.2.1]octane core emerged as a significant scaffold through studies on the rearrangement and cyclization of functionalized cyclooctane derivatives.
One of the earliest reports that contributed to the understanding of this ring system was the work on the synthesis of bicyclo[3.2.1]octan-3-one, which provided foundational knowledge for constructing bridged bicyclic systems. Later, the acid-catalyzed cyclization of unsaturated cyclooctenols was explored as a route to this bicyclic ether. These early methods, though often lacking in stereocontrol and efficiency by modern standards, were crucial in establishing the fundamental chemistry of the 8-oxabicyclo[3.2.1]octane framework.
The significance of this scaffold in medicinal chemistry became particularly evident with the discovery that analogs of cocaine, where the 8-azabicyclo[3.2.1]octane (tropane) core was replaced with an 8-oxabicyclo[3.2.1]octane moiety, retained potent activity as monoamine transporter inhibitors. This discovery opened up a new avenue for the development of novel therapeutics for neurological and psychiatric disorders, moving away from the abuse potential associated with tropane-based compounds.
Key Synthetic Methodologies
The synthesis of the 8-oxabicyclo[3.2.1]octane core has evolved significantly over the years, with the development of numerous elegant and efficient strategies. These methods can be broadly categorized into several key approaches:
Cycloaddition Reactions
[4+3] and [3+2] cycloaddition reactions have proven to be powerful tools for the construction of the 8-oxabicyclo[3.2.1]octane skeleton. The reaction of furans with oxyallyl cations, generated in situ from various precursors, provides a direct route to the unsaturated 8-oxabicyclo[3.2.1]oct-6-en-3-one system. This approach has been widely utilized due to the ready availability of furan derivatives and the ability to introduce diverse functionalities.[2] Asymmetric variants of these cycloadditions, employing chiral catalysts or auxiliaries, have enabled the enantioselective synthesis of these bicyclic ketones, which are valuable chiral building blocks.[3]
Tandem C–H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization
A highly efficient and atom-economical approach to substituted 8-oxabicyclo[3.2.1]octanes involves a tandem reaction sequence initiated by the oxidation of an allylic C-H bond.[4] This generates a reactive intermediate that undergoes an oxa-[1][1] Cope rearrangement, followed by an intramolecular aldol cyclization to furnish the bicyclic core with high diastereoselectivity. This methodology allows for the rapid construction of complex molecular architectures from relatively simple starting materials.
Gold-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
Gold catalysis has emerged as a powerful tool in modern organic synthesis. An elegant application in this context is the tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived enynes.[5] This reaction proceeds with high efficiency and complete diastereoselectivity to afford enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[5]
Quantitative Structure-Activity Relationships (SAR) of Monoamine Transporter Inhibitors
A significant driver for the continued interest in 8-oxabicyclo[3.2.1]octane chemistry is the potent and selective activity of its derivatives as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[6][7] Extensive SAR studies have been conducted to elucidate the key structural features governing their binding affinity and selectivity.
| Compound ID | R1 | R2 | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| 1a | H | H | 150 | 3500 | 23.3 |
| 1b | 4-F | H | 25 | 850 | 34.0 |
| 1c | 3,4-di-Cl | H | 2.34 | 120 | 51.3 |
| 2a | H | H | 120 | 2800 | 23.3 |
| 2b | 4-F | H | 18 | 650 | 36.1 |
| 2c | 3,4-di-Cl | H | 3.27 | 98 | 30.0 |
| 3 (WIN 35,428 analog) | 4-F | CO2Me | 1.5 | 150 | 100 |
| 4 (Benzothiophene analog) | 4-(benzothiophen-2-yl) | CO2Me | 4.0 | 708 | 177 |
Data compiled from multiple sources, including references[6][8].
The data clearly indicates that substitution on the 3-aryl ring plays a crucial role in determining both potency and selectivity. Electron-withdrawing groups, such as fluorine and chlorine, generally lead to a significant increase in binding affinity at both DAT and SERT. The introduction of a 2β-carbomethoxy group, as seen in cocaine and its analogs, is also a key determinant of high potency. Notably, the replacement of the tropane nitrogen with an oxygen atom does not abolish activity, highlighting the importance of the overall molecular topology for binding to monoamine transporters.
Experimental Protocols
General Procedure for the Tandem C–H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization
To a solution of the allylic silyl ether (1.0 equiv) in 1,2-dichloroethane (0.1 M) are added 4 Å molecular sieves, 2,6-dichloropyridine (5.0 equiv), and ZnBr2 (0.1 equiv). The mixture is stirred at room temperature for 10 minutes. Then, TEMPO-BF4 (3.0 equiv) is added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.[4][9]
General Procedure for the Gold-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
To a solution of the glycal-derived 1,6-enyne (1.0 equiv) in CH2Cl2 (0.1 M) is added Ph3PAuCl (0.05 equiv) and AgSbF6 (0.1 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed as indicated by TLC analysis. The mixture is then filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure 8-oxabicyclo[3.2.1]octane.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 8-oxabicyclo[3.2.1]octane-based monoamine transporter inhibitors stem from their ability to block the reuptake of neurotransmitters like dopamine and serotonin from the synaptic cleft, thereby prolonging their signaling.[10][11][12]
Dopamine Transporter (DAT) Inhibition
Inhibition of DAT by these compounds leads to an accumulation of dopamine in the synapse.[10] This enhanced dopaminergic neurotransmission results in the activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors (GPCRs) that modulate various downstream signaling cascades.[1]
Caption: Dopamine transporter (DAT) inhibition pathway.
Serotonin Transporter (SERT) Inhibition
Similarly, blockade of SERT by 8-oxabicyclo[3.2.1]octane derivatives increases the synaptic concentration of serotonin.[13][14] This leads to enhanced activation of various postsynaptic serotonin receptors (5-HTRs), which are also predominantly GPCRs, influencing a wide range of cellular processes.[15]
Caption: Serotonin transporter (SERT) inhibition pathway.
Conclusion and Future Directions
The 8-oxabicyclo[3.2.1]octane framework has firmly established itself as a cornerstone in medicinal chemistry and natural product synthesis. The journey from its initial discovery to the development of sophisticated, stereoselective synthetic methods has been remarkable. The quantitative SAR data and detailed understanding of its interaction with monoamine transporters provide a solid foundation for the rational design of new and improved therapeutic agents.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including the expanded use of biocatalysis and flow chemistry. Furthermore, a deeper understanding of the downstream signaling consequences of DAT and SERT inhibition by these compounds will be crucial for predicting their therapeutic efficacy and potential side effects. The continued exploration of the 8-oxabicyclo[3.2.1]octane scaffold holds immense promise for the discovery of novel treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 12. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 13. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Antidepressants Block Serotonin Transport [als.lbl.gov]
- 15. ClinPGx [clinpgx.org]
The Therapeutic Potential of the 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold, 8-oxabicyclo[3.2.1]octane-3-carboxylic acid, has emerged as a significant structural motif in the design of novel therapeutic agents. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of pharmacophoric features, enabling potent and selective interactions with various biological targets. This technical guide delves into the core therapeutic applications of this scaffold, with a primary focus on its role in the development of Histone Deacetylase (HDAC) inhibitors for oncology and neurological disorders.
Histone Deacetylases: A Prime Target
The most prominent therapeutic application of the this compound scaffold is in the design of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in the pathogenesis of cancer and various neurological diseases. Derivatives of this compound have been incorporated into molecules that exhibit potent inhibitory activity against HDACs.
Quantitative Data: HDAC Inhibition by 8-Oxabicyclo[3.2.1]octane-3-carboxamide Derivatives
While specific quantitative data for the parent this compound is not available in the context of direct therapeutic target interaction, derivatives incorporating this scaffold have been synthesized and evaluated for their HDAC inhibitory activity. The following table summarizes representative data for a key derivative.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 191 (N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-8-oxabicyclo[3.2.1]octane-3-carboxamide) | HDACs | Enzymatic Assay | Data not publicly available in patents, but identified as a potent HDAC inhibitor. | [1][2][3] |
Note: Specific IC50 values for compound 191 are not disclosed in the referenced patents, but its preparation and identification as an HDAC inhibitor are described.
Other Potential Therapeutic Applications
Beyond HDAC inhibition, the this compound moiety has been mentioned in patents related to other therapeutic areas, suggesting its broader potential as a versatile scaffold in drug discovery.
-
Antibacterial Agents: The scaffold is a component in the synthesis of novel lactivicin compounds, which are being investigated for their antibacterial properties.[4][5]
-
Anti-angiogenesis Agents: It is listed among compounds with potential anti-angiogenic activity, which is relevant for cancer therapy.[6]
-
Immunoconjugates: The structure is mentioned in the context of components used with human anti-mesothelin monoclonal antibodies for cancer therapy.[7]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound derivatives as HDAC inhibitors are crucial for researchers in this field. Below is a generalized methodology based on descriptions in the public domain.
Synthesis of N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-8-oxabicyclo[3.2.1]octane-3-carboxamide (Compound 191)
A common synthetic route involves the coupling of this compound with a substituted aminobiphenyl moiety.
Step 1: Activation of the Carboxylic Acid this compound is activated for amide bond formation. A typical procedure involves dissolving the carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) followed by the addition of a coupling agent (e.g., HATU, HOBt with EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).
Step 2: Amide Coupling To the activated carboxylic acid solution, the desired amine, such as tert-butyl (3-amino-4'-fluoro-[1,1'-biphenyl]-4-yl)carbamate, is added. The reaction mixture is stirred at room temperature until completion, which is monitored by a technique like thin-layer chromatography or LC-MS.
Step 3: Deprotection The protecting group on the aminobiphenyl moiety (e.g., a tert-butoxycarbonyl group) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final compound.
Purification: The crude product is typically purified using column chromatography on silica gel.
In Vitro HDAC Inhibition Assay
The inhibitory activity of the synthesized compounds against specific HDAC isoforms is determined using a fluorometric assay.
Principle: The assay measures the activity of a specific recombinant human HDAC enzyme on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to cleavage by a developer, which releases a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.
Procedure:
-
The test compound is serially diluted in assay buffer.
-
The recombinant human HDAC enzyme is added to the wells of a microtiter plate containing the diluted compound.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
A developer solution is added to stop the reaction and generate the fluorescent signal.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Workflows
To visualize the mechanism of action and experimental logic, the following diagrams are provided.
Caption: Mechanism of action for HDAC inhibitors containing the this compound scaffold.
Caption: A typical workflow for the discovery and optimization of this compound-based HDAC inhibitors.
References
- 1. WO2012149540A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 2. EP2701699B1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 3. US11572368B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 4. US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents - Google Patents [patents.google.com]
- 5. US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents - Google Patents [patents.google.com]
- 6. AU2004309166B2 - Novel quinoline derivatives - Google Patents [patents.google.com]
- 7. US8357783B2 - Human anti-mesothelin monoclonal antibodies - Google Patents [patents.google.com]
The Ascendance of Bicyclic Ethers: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclic ethers, rigid molecular architectures containing two fused or bridged rings with at least one ether linkage, have emerged as a "privileged scaffold" in modern medicinal chemistry. Their inherent conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This structural feature also imparts favorable physicochemical properties, such as improved metabolic stability and oral bioavailability, making them highly attractive motifs in drug design. This in-depth technical guide explores the synthesis, biological applications, and mechanistic insights of bicyclic ethers, providing researchers and drug development professionals with a comprehensive overview of this important class of molecules.
The Strategic Advantage of Bicyclic Ethers in Drug Design
The incorporation of a bicyclic ether scaffold into a drug candidate can offer several strategic advantages:
-
Conformational Rigidity: The fused or bridged ring system locks the molecule into a specific three-dimensional orientation, which can pre-organize key pharmacophoric elements for optimal interaction with a target protein.
-
Improved Physicochemical Properties: The introduction of an ether oxygen can modulate lipophilicity and improve aqueous solubility. The compact nature of bicyclic systems can also lead to a lower molecular weight compared to more flexible, linear analogues with similar pharmacophoric arrangements.
-
Metabolic Stability: The bicyclic core is often more resistant to metabolic degradation compared to acyclic or monocyclic structures, potentially leading to an extended in vivo half-life.
-
Novelty and Intellectual Property: The exploration of diverse bicyclic ether scaffolds provides opportunities for the discovery of novel chemical entities with unique intellectual property positions.
Therapeutic Applications of Bicyclic Ethers
Bicyclic ethers have demonstrated significant therapeutic potential across a range of disease areas, including infectious diseases, inflammation, and oncology.
Antiviral Activity: The Case of Darunavir
A prominent example of a clinically successful drug featuring a bicyclic ether is the HIV-1 protease inhibitor, darunavir. Darunavir contains a central bis-tetrahydrofuran (bis-THF) moiety, a type of bicyclic ether, which plays a crucial role in its high potency and favorable resistance profile.
Mechanism of Action of Darunavir
Darunavir is a non-peptidic competitive inhibitor of HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. The bis-THF ligand of darunavir is designed to maximize hydrogen bonding interactions with the backbone of the HIV-1 protease active site. This tight binding prevents the protease from processing viral polyproteins, leading to the production of immature, non-infectious viral particles.
Below is a diagram illustrating the logical workflow of HIV-1 protease inhibition by darunavir.
// Node Definitions HIV_RNA [label="HIV RNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Viral_Polyprotein [label="Viral Polyprotein\n(Gag-Pol)", fillcolor="#F1F3F4", fontcolor="#202124"]; HIV_Protease [label="HIV-1 Protease", fillcolor="#FBBC05", fontcolor="#202124"]; Darunavir [label="Darunavir\n(with Bicyclic Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional_Proteins [label="Functional Viral Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immature_Virion [label="Immature, Non-infectious\nVirion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mature_Virion [label="Mature, Infectious\nVirion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions HIV_RNA -> Viral_Polyprotein [label="Translation"]; Viral_Polyprotein -> HIV_Protease [label="Autocatalytic\ncleavage"]; HIV_Protease -> Functional_Proteins [label="Cleavage of\nPolyprotein", color="#34A853"]; Functional_Proteins -> Mature_Virion [label="Assembly"]; Darunavir -> HIV_Protease [label="Binding to\nactive site", color="#EA4335"]; HIV_Protease -> Inhibition [style=dashed, arrowhead=none, color="#EA4335"]; Inhibition -> Functional_Proteins [style=dashed, arrowhead=none, color="#EA4335"]; Viral_Polyprotein -> Immature_Virion [label="Assembly with\nuncleaved polyprotein"];
}
Logical workflow of HIV-1 protease inhibition by darunavir.Quantitative Data for Darunavir
| Parameter | Value | Reference |
| IC50 (Wild-Type HIV-1) | 1-10 nM | [1](--INVALID-LINK--) |
| Protein Binding | ~95% | [2](--INVALID-LINK--) |
| Bioavailability | ~37% (without ritonavir) | [1](--INVALID-LINK--) |
| Half-life | ~15 hours (with ritonavir) | [1](--INVALID-LINK--) |
Anti-inflammatory Bicyclic Ethers: Lipoxin A4 Analogues
Lipoxins are endogenous specialized pro-resolving mediators that play a crucial role in the resolution of inflammation.[3] However, their therapeutic potential is limited by their metabolic instability. The synthesis of metabolically robust analogues is therefore a key objective. Bicyclo[1.1.1]pentane (BCP), a bridged bicyclic alkane, has been used as a bioisostere for aryl groups to create stable lipoxin A4 mimetics. While not strictly a bicyclic ether, the principles of using rigid bicyclic scaffolds to enhance drug properties are well-illustrated here and are applicable to bicyclic ether design. These synthetic lipoxin mimetics (BCP-sLXms) have shown potent anti-inflammatory activity.[3]
Mechanism of Action of Lipoxin A4 Analogues
Lipoxin A4 and its synthetic analogues exert their pro-resolving effects by activating the formyl peptide receptor 2 (FPR2/ALX).[4][5] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the inhibition of neutrophil recruitment, stimulation of macrophage-mediated efferocytosis (clearance of apoptotic cells), and the release of anti-inflammatory cytokines like IL-10.[5]
Below is a diagram of the FPR2/ALX signaling pathway.
// Node Definitions BCP_sLXm [label="Bicyclic Lipoxin A4 Mimetic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPR2 [label="FPR2/ALX Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G-protein", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_Caspase3 [label="JNK/Caspase-3 Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; IL10 [label="IL-10 Release\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutrophil_Apoptosis [label="Neutrophil Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation_Resolution [label="Resolution of Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions BCP_sLXm -> FPR2 [label="Binds and Activates"]; FPR2 -> G_Protein [label="Activates"]; G_Protein -> p38_MAPK [label="Stimulates"]; G_Protein -> JNK_Caspase3 [label="Stimulates"]; p38_MAPK -> IL10; JNK_Caspase3 -> Neutrophil_Apoptosis; IL10 -> Inflammation_Resolution; Neutrophil_Apoptosis -> Inflammation_Resolution; }
FPR2/ALX signaling pathway activated by bicyclic lipoxin A4 mimetics.Quantitative Data for an Imidazolo-BCP-sLXm
| Assay | IC50 Value | Reference |
| Inhibition of Neutrophil Chemotaxis | ~10 nM | [3] |
Antibacterial Bicyclic Ethers: Menaquinone Biosynthesis Inhibitors
The menaquinone (Vitamin K2) biosynthesis pathway is essential for electron transport in many bacteria, particularly Gram-positive pathogens, and is absent in humans, making it an attractive target for novel antibiotics.[6][7] Bicyclic inhibitors have been developed that target MenA, an enzyme in this pathway, demonstrating activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[8]
Mechanism of Action of Menaquinone Biosynthesis Inhibitors
These bicyclic compounds inhibit MenA, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, which catalyzes a key step in the menaquinone biosynthesis pathway. By blocking the production of menaquinone, these inhibitors disrupt the bacterial electron transport chain, leading to a collapse of the proton gradient across the cell membrane and a cessation of ATP synthesis, ultimately resulting in bacterial cell death.[6][7]
Below is a diagram illustrating the inhibition of the bacterial electron transport chain.
// Node Definitions NADH_Dehydrogenase [label="NADH Dehydrogenase", fillcolor="#F1F3F4", fontcolor="#202124"]; Succinate_Dehydrogenase [label="Succinate Dehydrogenase", fillcolor="#F1F3F4", fontcolor="#202124"]; Menaquinone [label="Menaquinone (MK)", fillcolor="#FBBC05", fontcolor="#202124"]; Menaquinol [label="Menaquinol (MKH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytochrome_bc1 [label="Cytochrome bc1 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Synthase [label="ATP Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; MenA_Inhibitor [label="Bicyclic MenA Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MenA [label="MenA Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions NADH_Dehydrogenase -> Menaquinone [label="Reduces"]; Succinate_Dehydrogenase -> Menaquinone [label="Reduces"]; Menaquinone -> Menaquinol [label="Reduction"]; Menaquinol -> Cytochrome_bc1 [label="Oxidized by"]; Cytochrome_bc1 -> ATP_Synthase [label="Proton Pumping"]; ATP_Synthase -> ATP; MenA_Inhibitor -> MenA [label="Inhibits"]; MenA -> Menaquinone [label="Biosynthesis of"]; MenA -> Inhibition [style=dashed, arrowhead=none, color="#EA4335"]; Inhibition -> Menaquinone [style=dashed, arrowhead=none, color="#EA4335"]; }
Inhibition of the bacterial electron transport chain by bicyclic MenA inhibitors.Quantitative Data for Bicyclic MenA Inhibitors
| Organism | MIC Value | Reference |
| Mycobacterium tuberculosis | 3-5 µg/mL | [8] |
| Methicillin-resistant Staphylococcus aureus | 3-5 µg/mL | [8] |
Synthesis of Bicyclic Ethers: Experimental Protocols
The construction of bicyclic ether scaffolds can be achieved through a variety of synthetic strategies. The choice of method depends on the desired ring system, stereochemistry, and substitution pattern.
Palladium-Catalyzed Oxidative Cyclization
This method provides efficient access to a variety of bicyclic ether scaffolds from readily available linear diene-diol substrates.[6]
General Experimental Protocol:
To a solution of the diene-diol substrate (1.0 equiv) in a suitable solvent (e.g., THF) is added Pd(OAc)2 (0.1 equiv) and a ligand (e.g., Ph3P, 0.2 equiv). The reaction mixture is stirred under an atmosphere of oxygen (1 atm) at a specified temperature (e.g., 60 °C) for a designated time (e.g., 24 h). After cooling to room temperature, the reaction is quenched, and the product is purified by column chromatography.
Radical Cyclization
Radical cyclization of an appropriate precursor, such as a bromo acetal, can be a powerful method for constructing bicyclic ether systems.
General Experimental Protocol:
A solution of the bromo acetal precursor (1.0 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv) in a degassed solvent (e.g., toluene) is heated to reflux. A solution of a radical mediator (e.g., Bu3SnH, 1.2 equiv) in the same solvent is added dropwise over a period of time (e.g., 2 h). The reaction mixture is then refluxed for an additional period (e.g., 1 h). After cooling, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.
Synthesis from Chiral Precursors
Enantiomerically pure bicyclic ethers can be synthesized from readily available chiral starting materials, such as tartaric acid.[3]
General Experimental Protocol for the Synthesis of a bis-THF alcohol (a precursor to Darunavir):
An optically active alcohol is O-alkylated with tert-butyl bromoacetate. The resulting ether undergoes a[1][9]-sigmatropic rearrangement. The corresponding mesylate is reduced to an alcohol. Oxidative cleavage of a terminal alkene followed by acid-catalyzed cyclization affords the desired bis-THF alcohol.
Biological Evaluation of Bicyclic Ethers: Experimental Protocols
The biological activity of newly synthesized bicyclic ethers is assessed using a variety of in vitro and in vivo assays.
Enzymatic Assays
Enzymatic assays are used to determine the inhibitory potency of a compound against a specific enzyme target.
General Protocol for an Enzyme Inhibition Assay:
The enzyme, substrate, and a range of concentrations of the inhibitor are incubated in a suitable buffer at a controlled temperature. The rate of the enzymatic reaction is monitored over time by measuring the formation of a product or the depletion of a substrate, typically using a spectrophotometric or fluorometric method. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell-Based Assays
Cell-based assays provide information on the activity of a compound in a more physiologically relevant context.
General Protocol for a Cell Proliferation Assay:
Cancer cells are seeded in a multi-well plate and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound. After a specified incubation period (e.g., 72 h), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the resulting dose-response curve.
General Protocol for an Anti-inflammatory Assay (NO Production):
Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. After incubation, the amount of nitric oxide (NO) produced in the cell culture supernatant is quantified using the Griess reagent. The ability of the compound to inhibit NO production is a measure of its anti-inflammatory activity.
Conclusion and Future Perspectives
Bicyclic ethers represent a valuable and versatile scaffold in medicinal chemistry. Their unique structural and physicochemical properties have led to the development of successful drugs and promising clinical candidates. The continued exploration of novel synthetic methodologies to access diverse bicyclic ether frameworks, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly fuel the discovery of the next generation of therapeutics. As our ability to rationally design molecules with tailored properties improves, bicyclic ethers are poised to play an increasingly important role in addressing unmet medical needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Modulation of neuroinflammation by natural plant compounds: a promising approach for ischemic stroke [frontiersin.org]
- 3. Enantioselective Synthesis Of Bio-Active Bicyclic Acetals, Cyclic Ethers And Lactones [etd.iisc.ac.in]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 7. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 9. Lipoxin A4/FPR2 Signaling Mitigates Ferroptosis of Alveolar Epithelial Cells via NRF2-Dependent Pathway During Lung Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Suzuki Coupling for the Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic molecules. Its rigid conformational framework makes it an attractive template for the design of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of this bicyclic system, enabling the introduction of diverse aryl and heteroaryl substituents. This application note provides a comprehensive overview of the use of Suzuki coupling in the synthesis of 8-oxabicyclo[3.2.1]octane derivatives, with a focus on their application as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).
Introduction
The 8-oxabicyclo[3.2.1]octane core is a key structural component in a range of medicinally important compounds.[1] The strategic derivatization of this scaffold is crucial for modulating the pharmacological properties of these molecules. The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, offers a highly efficient and functional group tolerant method for the formation of carbon-carbon bonds.[2][3] This reaction is particularly well-suited for the synthesis of 3-aryl and 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives, which have shown significant promise as potent and selective inhibitors of monoamine transporters.[4][5][6] Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.
Synthetic Strategy
A common and effective strategy for the application of Suzuki coupling to the 8-oxabicyclo[3.2.1]octane system involves the initial conversion of a ketone precursor to a more reactive enol triflate. This enol triflate then serves as the electrophilic partner in the Suzuki coupling reaction with a wide range of aryl or heteroaryl boronic acids or their corresponding esters.
Experimental Workflow
The general experimental workflow for the synthesis of 3-aryl-8-oxabicyclo[3.2.1]octane derivatives via Suzuki coupling is depicted below.
Caption: General workflow for the synthesis of 3-aryl-8-oxabicyclo[3.2.1]octane derivatives.
Quantitative Data Summary
The following tables summarize the yields of Suzuki coupling reactions for the synthesis of various 3-aryl-8-oxabicyclo[3.2.1]octane derivatives and their biological activities as monoamine transporter inhibitors.
Table 1: Suzuki Coupling Reaction Yields
| Entry | Enol Triflate Substrate | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 2-carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane | 74 | [5] |
| 2 | 2-carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene | 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane | 85 | [5] |
| 3 | 2-carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane | 96 | [5] |
| 4 | 2-carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene | 3,4-Dichlorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane | 88 | [5] |
| 5 | 2-carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene | 2-Thienylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane | Complex Mixture | [4] |
| 6 | 2-carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene | Benzofuran-2-boronic acid | Pd(PPh3)4 | LiCl, Na2CO3 | Dioxane | 82 | [4] |
Table 2: Biological Activity of 3-Aryl-8-oxabicyclo[3.2.1]octane Derivatives
| Compound | R Group | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 3-(3,4-Dichlorophenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (β-isomer) | 3,4-Cl2C6H3 | 3.27 | 154 | 47.1 | [4] |
| 3-(3,4-Dichlorophenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (α-isomer) | 3,4-Cl2C6H3 | 2.34 | 289 | 123.5 | [4] |
| 3-(4-Iodophenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (β-isomer) | 4-IC6H4 | 1.8 | 139 | 77.2 | [4] |
| 3-(Benzothiophen-2-yl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester | Benzothiophen-2-yl | 15.6 | 2760 | 177 | [4] |
Experimental Protocols
General Protocol for the Synthesis of 2-Carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene
To a solution of 2-carbomethoxy-8-oxabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF dropwise. The resulting mixture is stirred at -78 °C for 1 hour. A solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired enol triflate.
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
A mixture of the 2-carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.05-0.1 eq), and an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq) in dioxane is heated to reflux under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene derivative.
It should be noted that for some substrates, particularly certain heteroaryl boronic acids, Stille coupling may provide higher yields and cleaner reaction profiles than Suzuki coupling.[4]
Application in Drug Discovery: Inhibition of Monoamine Transporters
The 3-aryl-8-oxabicyclo[3.2.1]octane derivatives synthesized via Suzuki coupling have demonstrated potent inhibitory activity at the dopamine and serotonin transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal. Inhibition of this reuptake process leads to an increased concentration of the neurotransmitter in the synapse, which can have therapeutic effects in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).
Mechanism of Action: DAT/SERT Inhibition
The diagram below illustrates the mechanism of action of 8-oxabicyclo[3.2.1]octane derivatives as monoamine transporter inhibitors.
Caption: Inhibition of dopamine/serotonin reuptake by 8-oxabicyclo[3.2.1]octane derivatives.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of a diverse library of 3-aryl and 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives. This synthetic approach provides a straightforward and modular route to compounds with significant potential as potent and selective inhibitors of monoamine transporters. The detailed protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in exploring the therapeutic potential of this important class of molecules. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and improved drug candidates based on the 8-oxabicyclo[3.2.1]octane scaffold.
References
- 1. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes: Samarium Iodide Reduction of 8-Oxabicyclo[3.2.1]oct-2-ene Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of α,β-unsaturated esters within complex bicyclic systems is a critical transformation in synthetic organic chemistry, particularly in the development of therapeutic agents. The 8-oxabicyclo[3.2.1]octane skeleton is a core structural motif in various biologically active molecules, including potent inhibitors of monoamine transporters. Samarium(II) iodide (SmI₂, Kagan's reagent) has emerged as a powerful and selective single-electron transfer reagent for achieving reductions that are often difficult with conventional hydride reagents. In the context of 8-oxabicyclo[3.2.1]oct-2-ene systems, SmI₂ provides a reliable method for the stereoselective reduction of the endocyclic double bond, often favoring the formation of specific, biologically relevant diastereomers.
This document provides detailed application notes and protocols for the samarium iodide-mediated reduction of substituted 8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylates. The reaction is particularly useful for producing 2β-carbomethoxy configured products, which are key intermediates in the synthesis of dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors.[1]
Key Advantages of the SmI₂ Method
-
High Diastereoselectivity: The reduction preferentially yields the thermodynamically favored saturated esters with specific stereochemistry, often the 2β-carbomethoxy-3α-aryl diastereomers being the major products.[2]
-
Mild Reaction Conditions: The reaction proceeds under gentle, neutral conditions, preserving sensitive functional groups elsewhere in the molecule.
-
Functional Group Tolerance: SmI₂ is known for its excellent chemoselectivity, tolerating a wide range of functional groups that might be reactive towards other reducing agents.[3]
-
Reliable and Reproducible: The preparation of the SmI₂ reagent and the subsequent reduction are well-established procedures, offering consistent results.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative data for the SmI₂ reduction of various 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. The reaction consistently favors the formation of the 2β-carbomethoxy diastereomers.
| Entry | Substrate (Ar group) | Product Configuration (Major) | Yield (%) | Reference |
| 1 | 4-(Thiophen-2-yl)phenyl | 2β-CO₂Me, 3α-Ar | Reasonable | [2] |
| 2 | 4-(Furan-2-yl)phenyl | 2β-CO₂Me, 3α-Ar | Reasonable | [2] |
| 3 | 4-(Pyrrol-1-yl)phenyl | 2β-CO₂Me, 3α-Ar | Reasonable | [2] |
| 4 | 3',4'-Dichlorophenyl (Thia-analog) | 2β-CO₂Me, 3α/3β-Ar (4:1) | 60-90 (mixture) | [4] |
Visualized Reaction Scheme and Mechanism
The overall transformation involves the reduction of the C2-C3 double bond of the bicyclic system. The accepted mechanism proceeds through a single-electron transfer (SET) from two equivalents of SmI₂.
Caption: Proposed mechanism for the SmI₂ reduction of an α,β-unsaturated ester.
Experimental Protocols
This section provides a detailed, two-part protocol for the preparation of the SmI₂ reagent and its subsequent use in the reduction of an 8-oxabicyclo[3.2.1]oct-2-ene system. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.
Part 1: Preparation of 0.1 M Samarium(II) Iodide Solution in THF
Materials:
-
Samarium metal powder (40 mesh)
-
Iodine (I₂) or 1,2-Diiodoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Two-neck round-bottom flask, reflux condenser, magnetic stirrer, and inert gas line.
Procedure:
-
Assemble the glassware and flame-dry under vacuum, then allow to cool to room temperature under a positive pressure of argon.
-
To the flask, add samarium powder (1.1 equivalents, e.g., 1.65 g, 11.0 mmol).
-
In a separate flask, prepare a solution of iodine (1.0 equivalent, e.g., 2.54 g, 10.0 mmol) in anhydrous THF (100 mL).
-
Using a cannula or dropping funnel, slowly add the iodine solution to the vigorously stirred suspension of samarium powder at room temperature.
-
The reaction is initiated by the disappearance of the brown iodine color and the formation of a deep blue-green solution, which indicates the presence of Sm(II). The reaction is typically complete within 1-2 hours at room temperature.
-
The resulting 0.1 M solution of SmI₂ is ready for use. It should be stored under an inert atmosphere and is best used within a few days of preparation.[5]
Part 2: General Protocol for the Reduction of a Substituted 8-oxabicyclo[3.2.1]oct-2-ene
Materials:
-
Substituted 8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate (1.0 equiv)
-
Freshly prepared 0.1 M SmI₂ in THF (2.5 - 3.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and inert gas line.
Procedure:
-
In a flame-dried, argon-flushed flask, dissolve the 8-oxabicyclo[3.2.1]oct-2-ene substrate (e.g., 0.5 mmol) in anhydrous THF (e.g., 5 mL).
-
Add anhydrous methanol to the substrate solution to create a 10% MeOH/THF mixture (e.g., 0.5 mL MeOH).[2]
-
Cool the solution to the desired temperature. While some reactions proceed at room temperature, cooling to -78 °C (dry ice/acetone bath) is common to enhance selectivity.[2]
-
While stirring vigorously, add the 0.1 M SmI₂ solution (e.g., 12.5 mL, 1.25 mmol, 2.5 equiv) dropwise via syringe.
-
Monitor the reaction by TLC. The deep blue-green color of the SmI₂ will fade to yellow as the reaction proceeds. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by opening the flask to the air and adding saturated aqueous sodium bicarbonate solution.
-
Add a saturated solution of potassium sodium tartrate to chelate the samarium salts, and stir until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers and remove any impurities.[4]
Caption: Experimental workflow for the SmI₂ reduction of an oxabicyclic system.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: NMR Characterization of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the NMR characterization of the endo and exo diastereomers of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid, a key scaffold in medicinal chemistry. We present a summary of expected ¹H and ¹³C NMR data, detailed experimental protocols for synthesis and NMR analysis, and visual aids to facilitate the differentiation and structural elucidation of these isomers. The methodologies described herein are crucial for the unambiguous assignment of stereochemistry, which is a critical aspect of drug design and development.
Introduction
The 8-oxabicyclo[3.2.1]octane framework is a prevalent structural motif in a variety of biologically active molecules and natural products. The stereochemistry of substituents on this rigid bicyclic system plays a pivotal role in determining its pharmacological activity. Specifically, the orientation of the carboxylic acid group at the C-3 position, designated as endo or exo, can significantly influence binding affinity and efficacy at biological targets. Therefore, precise and reliable methods for the synthesis and characterization of these diastereomers are of utmost importance. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) techniques, provides an indispensable tool for the unambiguous determination of the stereochemistry of these compounds.
Data Presentation
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts (δ) and key ¹H-¹H coupling constants (J) for the endo and exo diastereomers of this compound. These values are compiled based on literature data for structurally related compounds and serve as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | endo-Isomer (δ, ppm) | Multiplicity | J (Hz) | exo-Isomer (δ, ppm) | Multiplicity | J (Hz) |
| H1, H5 | ~4.5 - 4.7 | br s | - | ~4.5 - 4.7 | br s | - |
| H3 | ~2.8 - 3.0 | m | - | ~2.5 - 2.7 | m | - |
| H2eq, H4eq | ~2.0 - 2.2 | m | - | ~2.2 - 2.4 | m | - |
| H2ax, H4ax | ~1.7 - 1.9 | m | - | ~1.8 - 2.0 | m | - |
| H6, H7 | ~1.5 - 1.8 | m | - | ~1.5 - 1.8 | m | - |
| COOH | ~10 - 12 | br s | - | ~10 - 12 | br s | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | endo-Isomer (δ, ppm) | exo-Isomer (δ, ppm) |
| C1, C5 | ~75 - 77 | ~75 - 77 |
| C3 | ~40 - 42 | ~38 - 40 |
| C2, C4 | ~33 - 35 | ~35 - 37 |
| C6, C7 | ~25 - 27 | ~25 - 27 |
| COOH | ~178 - 180 | ~178 - 180 |
Experimental Protocols
Synthesis of this compound Diastereomers
A common route to the target compounds involves the synthesis of 8-oxabicyclo[3.2.1]octan-3-one as a key intermediate.[1]
Step 1: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This can be achieved via a [4+3] cycloaddition reaction between furan and an oxyallyl cation generated in situ from 2,4-dibromopentan-3-one.
Step 2: Hydrogenation to 8-Oxabicyclo[3.2.1]octan-3-one
The unsaturated ketone is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the saturated ketone.[1]
Step 3: Stereoselective Reduction to the Alcohols
The separation of diastereomers often begins at the alcohol stage.
-
endo-Alcohol: Reduction of the ketone with a bulky reducing agent such as L-Selectride® typically favors the formation of the exo-alcohol, which can be subsequently converted to the endo-carboxylic acid.
-
exo-Alcohol: Reduction with a less sterically hindered reducing agent like sodium borohydride (NaBH₄) may lead to a mixture of alcohols, with the endo-alcohol being a major product, which can then be converted to the exo-carboxylic acid.
Step 4: Oxidation to the Carboxylic Acids
The separated alcohols are oxidized to the corresponding carboxylic acids using a suitable oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid and acetone).
Purification: The diastereomeric carboxylic acids can be separated by fractional crystallization or column chromatography on silica gel.
NMR Sample Preparation and Analysis
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified this compound diastereomer. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition: a. ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. b. ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. c. 2D NMR (COSY): A Correlation Spectroscopy experiment is essential to establish ¹H-¹H coupling networks. d. 2D NMR (HSQC): A Heteronuclear Single Quantum Coherence experiment is used to determine one-bond ¹H-¹³C correlations. e. 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy experiment is critical for determining the stereochemistry by identifying protons that are close in space. A mixing time of 500-800 ms is typically suitable for molecules of this size.
Mandatory Visualizations
Caption: Synthetic workflow for this compound diastereomers.
Caption: Key NOE correlations for distinguishing endo and exo diastereomers.
Discussion
The differentiation between the endo and exo diastereomers of this compound relies on the careful analysis of their NMR spectra.
¹H NMR: The chemical shift of the proton at C3 (H3) is expected to be a key indicator. In the endo isomer, where the carboxylic acid group is oriented towards the ethano bridge, H3 is in a more shielded environment compared to the exo isomer. Furthermore, the coupling constants between H3 and the adjacent methylene protons (H2 and H4) will differ due to the distinct dihedral angles in each diastereomer.
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and the adjacent carbons C2 and C4, are also sensitive to the stereochemistry of the carboxylic acid group.
NOESY: This 2D NMR technique provides the most definitive evidence for stereochemical assignment.
-
For the endo isomer , a strong Nuclear Overhauser Effect (NOE) is expected between the C3 proton (H3) and the syn-protons on the ethano bridge (H6-syn and H7-syn).
-
For the exo isomer , a strong NOE should be observed between H3 and the bridgehead protons (H1 and H5), as well as the axial protons at C2 and C4.
Conclusion
The comprehensive NMR analysis, incorporating 1D and 2D techniques, is a powerful and essential methodology for the unambiguous characterization of the endo and exo diastereomers of this compound. The data and protocols presented in this application note provide a robust framework for researchers in the field of medicinal chemistry and drug development to confidently determine the stereochemistry of these important synthetic intermediates. This, in turn, facilitates the establishment of clear structure-activity relationships and the advancement of drug discovery programs.
References
Application Note: Analysis of 8-Oxabicyclo[3.2.1]octane Compounds Using Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxabicyclo[3.2.1]octane and its derivatives are significant structural motifs in a variety of natural products and pharmacologically active compounds. Their unique bridged bicyclic ether system presents a distinct scaffold for the design of novel therapeutics. Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation and characterization of these molecules. This application note provides a detailed protocol and data interpretation guide for the analysis of 8-oxabicyclo[3.2.1]octane compounds using Fourier Transform Infrared (FTIR) spectroscopy.
Principles of IR Spectroscopy for 8-Oxabicyclo[3.2.1]octane Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. For 8-oxabicyclo[3.2.1]octane compounds, the key vibrational modes of interest are the C-H stretching and bending of the alkane backbone, and the characteristic C-O-C stretching of the bicyclic ether bridge.
The ether linkage in these compounds gives rise to a strong and characteristic C-O stretching absorption band in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.[1] The asymmetric stretch of the C-O-C moiety is usually the most intense and diagnostically useful peak in this region.[2] Saturated ethers, like the 8-oxabicyclo[3.2.1]octane core, typically show a strong C-O-C asymmetric stretch between 1070 and 1140 cm⁻¹.[2] Additionally, the presence of other functional groups, such as ketones, alkenes, or esters, will produce their own characteristic absorption bands, which are crucial for the identification of specific derivatives. For example, a ketone carbonyl group (C=O) will exhibit a strong absorption band in the region of 1710 cm⁻¹.[3][4]
Experimental Protocol
This protocol outlines the general procedure for acquiring FTIR spectra of 8-Oxabicyclo[3.2.1]octane compounds.
1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Perkin-Elmer, Agilent, or similar) equipped with a suitable detector.
-
Sample holder: KBr plates for neat liquids or thin films, or an Attenuated Total Reflectance (ATR) accessory.
-
Sample of the 8-Oxabicyclo[3.2.1]octane compound (solid or liquid).
-
High-purity solvent for sample preparation (if necessary and if not using ATR), e.g., chloroform (CHCl₃) or carbon tetrachloride (CCl₄). The solvent must be transparent in the IR region of interest.
-
Mortar and pestle and KBr powder for solid sample preparation (KBr pellet method).
-
Spatula, pipette, and other standard laboratory glassware.
2. Sample Preparation
The choice of sample preparation method depends on the physical state of the compound.
-
For Liquid Samples (Neat):
-
Place a small drop of the liquid sample onto a clean, dry KBr or NaCl plate.
-
Carefully place a second plate on top, spreading the liquid into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
For Solid Samples (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Place the pellet in the appropriate sample holder.
-
-
For Solid or Liquid Samples (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. This is often the simplest and most rapid method.[5]
-
3. Data Acquisition
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the mid-IR range of 4000 to 400 cm⁻¹.
-
Process the spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected IR absorption frequencies for the 8-oxabicyclo[3.2.1]octane scaffold and some common derivatives.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| C-H Stretch | Alkane (CH₂, CH) | 2850 - 3000 | Strong | Typically multiple sharp peaks. |
| C=O Stretch | Ketone | 1705 - 1725 | Strong | Observed in derivatives like 8-oxabicyclo[3.2.1]octan-3-one. A value of 1710 cm⁻¹ has been reported for 8-oxabicyclo[3.2.1]oct-6-en-3-one.[3] |
| C=C Stretch | Alkene | 1640 - 1680 | Medium | Present in unsaturated derivatives such as 8-oxabicyclo[3.2.1]oct-6-ene.[4] |
| C-H Bend | Alkane (CH₂, CH) | 1350 - 1470 | Medium | Often complex and can be found in the fingerprint region. |
| Asymmetric C-O-C Stretch | Bicyclic Ether | 1070 - 1140 | Strong | This is a key diagnostic peak for the 8-oxabicyclo[3.2.1]octane core.[2] Saturated cyclic ethers show strong C-O stretching in this general region. |
| Symmetric C-O-C Stretch | Bicyclic Ether | Weaker and less reliable | Weak | May be observed but is often less intense than the asymmetric stretch.[2] |
| =C-H Stretch | Alkene | 3010 - 3095 | Medium | For unsaturated derivatives. |
| =C-H Bend | Alkene | 675 - 1000 | Medium | Out-of-plane bending vibrations. |
Note: The exact positions of the peaks can be influenced by the molecular environment, including substitution and solvent effects.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the IR spectroscopy analysis of 8-Oxabicyclo[3.2.1]octane compounds.
Caption: Workflow for IR analysis of 8-Oxabicyclo[3.2.1]octane compounds.
Conclusion
FTIR spectroscopy is an indispensable tool for the routine analysis and structural verification of 8-oxabicyclo[3.2.1]octane compounds. By following the detailed protocol and utilizing the provided data for characteristic absorption bands, researchers can efficiently and accurately characterize these important bicyclic ethers and their derivatives. The key diagnostic feature is the strong C-O-C stretching vibration, which, in conjunction with absorptions from other functional groups, provides a clear spectroscopic fingerprint of the molecule.
References
Application Notes and Protocols: 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid as a Dopamine Transporter (DAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid and its analogs as potent inhibitors of the dopamine transporter (DAT). This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with a summary of their structure-activity relationships.
Introduction
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, playing a pivotal role in regulating dopaminergic neurotransmission. Its dysfunction is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, the DAT is a key target for therapeutic drug development.
The 8-oxabicyclo[3.2.1]octane scaffold represents a class of compounds that has shown significant promise as DAT inhibitors. Unlike cocaine and other tropane alkaloids, these compounds possess an oxygen atom at the 8-position, which has been demonstrated to be a viable replacement for the nitrogen atom without compromising, and in some cases enhancing, binding affinity for the DAT.[1][2] This class of compounds offers a valuable template for the design of novel therapeutics with potentially improved selectivity and pharmacokinetic profiles.
Data Presentation: In Vitro Activity of 8-Oxabicyclo[3.2.1]octane Analogs
The following table summarizes the in vitro binding affinities (IC50) of various 8-oxabicyclo[3.2.1]octane analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). The data is compiled from published literature and illustrates the impact of substitutions on the 3-aryl ring on potency and selectivity.
| Compound ID | 3-Aryl Substituent | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| 1 | 3,4-Dichlorophenyl (3β) | 3.27 | 6.5 | 2.0 |
| 2 | 3,4-Dichlorophenyl (3α) | 2.34 | 64.5 | 27.6 |
| 3 | 4-Fluorophenyl (3β) | 13 | 130 | 10 |
| 4 | Phenyl (3β) | 110 | 1100 | 10 |
| 5 | 4-Tolyl (3β) | 56 | 600 | 10.7 |
| 6 | 4-Anisyl (3β) | 200 | 2000 | 10 |
| 7 | 3-(3,4-Dichlorophenyl)-2,3-unsaturated | 4.5 | >3000 | >800 |
| 8 | 3β-(3,4-Dichlorophenyl) (8-thia analog) | 5.7 | 8.0 | 1.4 |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.[1][3][4]
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Esters via Stille Cross-Coupling
This protocol describes a general method for the synthesis of 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which are key intermediates.
Materials:
-
2-Carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene
-
Appropriate arylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri-2-furylphosphine
-
Zinc Chloride (ZnCl2)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 2-carbomethoxy-3-triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene in NMP, add the arylstannane, ZnCl2, and tri-2-furylphosphine.
-
De-gas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Add the Pd2(dba)3 catalyst and stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with aqueous potassium fluoride solution and stir for 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester.[5]
Protocol 2: Reduction to Saturated 8-Oxabicyclo[3.2.1]octane Diastereomers
This protocol describes the reduction of the unsaturated intermediate to the corresponding saturated diastereomers.
Materials:
-
3-Aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester
-
Samarium iodide (SmI2) solution in THF
-
Methanol
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Dissolve the 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester in THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of samarium iodide in THF until a persistent blue color is observed.
-
Add methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of diastereomers (2β-carbomethoxy-3α-aryl and 2β-carbomethoxy-3β-aryl) can be separated by column chromatography.[5]
Protocol 3: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the DAT using [³H]WIN 35,428.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT) or rat striatal tissue homogenate.
-
[³H]WIN 35,428 (β-CFT) as the radioligand.
-
Unlabeled test compounds.
-
Cocaine or GBR 12909 for determining non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation (from tissue):
-
Homogenize rat striatal tissue in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.[6]
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) for non-specific binding.
-
50 µL of the test compound at various concentrations.
-
-
Add 50 µL of [³H]WIN 35,428 (final concentration ~1.5 times the KD, e.g., 3-5 nM).[7]
-
Add 100 µL of the membrane preparation (or cell suspension) to each well.
-
Incubate the plate for 1-2 hours at 4°C.[7]
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 4: In Vitro Dopamine Uptake Inhibition Assay
This protocol outlines a method to measure the potency of test compounds in inhibiting the uptake of [³H]dopamine into cells expressing the DAT.
Materials:
-
HEK293 cells stably expressing hDAT.
-
[³H]Dopamine.
-
Unlabeled test compounds.
-
A potent DAT inhibitor (e.g., GBR 12909) for non-specific uptake.
-
Assay Buffer (e.g., Krebs-Henseleit buffer).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Culture HEK293-hDAT cells in T75 flasks.
-
The day before the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well and allow them to attach overnight.[8]
-
-
Uptake Assay:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include wells for total uptake (vehicle) and non-specific uptake (e.g., 10 µM GBR 12909).
-
Pre-incubate the plate at 37°C for 10-20 minutes.[8]
-
Initiate the uptake by adding 50 µL of [³H]dopamine solution (at a concentration close to its Km).
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.[9]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for at least 30 minutes.[8]
-
-
Detection and Analysis:
-
Transfer the lysate to scintillation vials or a compatible 96-well plate.
-
Add scintillation cocktail and quantify the radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.[8]
-
Visualizations
Dopamine Synapse and DAT Inhibition
Caption: Mechanism of DAT inhibition in the dopaminergic synapse.
Experimental Workflow for DAT Inhibitor Screening
Caption: Workflow for synthesis and evaluation of DAT inhibitors.
Structure-Activity Relationship Logic
Caption: Key structural determinants of DAT inhibitor activity.
References
- 1. 8-Oxabicyclo[3.2.1]octane-3-carboxylicacid,3-amino-,ethylester(9CI) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 8-Oxabicyclo[3.2.1]octane Derivatives as Serotonin Transporter (SERT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for the treatment of various psychiatric disorders, including depression and anxiety.[1] Inhibition of SERT increases the synaptic concentration of serotonin, thereby enhancing its neurotransmission. The 8-oxabicyclo[3.2.1]octane scaffold has emerged as a promising structural motif for the development of potent and selective SERT inhibitors.[2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel SERT inhibitors based on this chemical series.
Mechanism of Action
The serotonin transporter is a presynaptic membrane protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[4] This process terminates the action of serotonin and allows for its repackaging into vesicles for subsequent release. 8-Oxabicyclo[3.2.1]octane derivatives act as competitive inhibitors at the SERT, blocking the reuptake of serotonin and thereby increasing its availability in the synapse.
Caption: Mechanism of SERT inhibition by 8-oxabicyclo[3.2.1]octane derivatives.
Quantitative Data: Binding Affinities and Selectivity
The following tables summarize the in vitro binding affinities of various 8-oxabicyclo[3.2.1]octane derivatives for the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT). The IC50 values represent the concentration of the compound required to inhibit 50% of the radioligand binding. Selectivity is expressed as the ratio of IC50 values (DAT/SERT).
Table 1: 2β-Carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octanes [5]
| Compound ID | Diastereomer | X, Y Substituents | hDAT IC50 (nM) | hSERT IC50 (nM) | Selectivity (DAT/SERT) |
| 16e | 2β, 3α | 4-Me, H | >10000 | 183 | >54.6 |
| 16e | 2β, 3β | 4-Me, H | 2350 | 12.3 | 191 |
| 16f | 2β, 3α | 4-Cl, H | 4560 | 121 | 37.7 |
| 16f | 2β, 3β | 4-Cl, H | 870 | 9.8 | 88.8 |
| 16g | 2β, 3α | 4-F, H | >10000 | 220 | >45.5 |
| 16g | 2β, 3β | 4-F, H | 3450 | 15.6 | 221 |
| 16h | 2β, 3α | 3,4-diCl | 1230 | 89 | 13.8 |
| 16h | 2β, 3β | 3,4-diCl | 345 | 5.4 | 63.9 |
Table 2: 3-Aryl-8-thiabicyclo[3.2.1]octane Analogues [3]
| Compound | Configuration | hDAT IC50 (nM) | hSERT IC50 (nM) | Selectivity (DAT/SERT) |
| 3β-(3,4-dichlorophenyl) | 3β | 5.7 | 8.0 | 0.71 |
| 3-(3,4-dichlorophenyl)-2,3-unsaturated | - | 4.5 | >3600 | >800 |
Experimental Protocols
Synthesis and Screening Workflow
The general workflow for the discovery of novel 8-oxabicyclo[3.2.1]octane-based SERT inhibitors involves chemical synthesis followed by a cascade of in vitro and in vivo screening assays.
Caption: General workflow for synthesis and screening of SERT inhibitors.
Protocol 1: SERT Radioligand Binding Assay
This protocol is adapted from studies evaluating the binding affinity of compounds to the human serotonin transporter.[5][6]
Objective: To determine the binding affinity (IC50) of test compounds for hSERT using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing hSERT (hSERT-HEK293)
-
[3H]Citalopram (radioligand)
-
Test compounds (8-oxabicyclo[3.2.1]octane derivatives)
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture hSERT-HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]citalopram (final concentration ~1 nM), and 50 µL of test compound at various concentrations.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Add 50 µL of the cell membrane preparation (50-100 µg of protein).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Serotonin Uptake Inhibition Assay
This protocol is based on methods used to assess the functional inhibition of SERT.[7][8]
Objective: To measure the potency of test compounds to inhibit the uptake of serotonin into cells expressing hSERT.
Materials:
-
hSERT-HEK293 cells or JAR cells (which endogenously express SERT).[7]
-
[3H]Serotonin ([3H]5-HT)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compounds
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Plating:
-
Plate hSERT-HEK293 or JAR cells in a 96-well plate and grow to confluency.[7]
-
-
Uptake Assay:
-
Wash the cells gently with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.[7][8]
-
Initiate the uptake by adding [3H]5-HT (final concentration typically near its Km, e.g., 1 µM).[7]
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells twice with ice-cold KRH buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer and shaking for 30-60 minutes.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure radioactivity.
-
-
Data Analysis:
-
Determine the amount of [3H]5-HT taken up in the presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Structure-Activity Relationships (SAR)
The potency and selectivity of 8-oxabicyclo[3.2.1]octane derivatives are highly dependent on the nature and position of substituents on the bicyclic core and the aryl moieties.
Caption: Structure-Activity Relationships for SERT inhibitory activity.
Key SAR observations include:
-
Stereochemistry at C2 and C3: The relative stereochemistry of the substituents at the C2 and C3 positions is critical for activity. The 2β-carbomethoxy-3β-aryl diastereomers generally exhibit higher potency at SERT compared to the 2β-carbomethoxy-3α-aryl counterparts.[5]
-
Aryl Substituents: The nature of the substituent on the C3-aryl ring significantly influences potency. Electron-withdrawing groups, such as chloro and fluoro, at the 4-position of the phenyl ring are often associated with increased SERT affinity.[5]
-
Selectivity: The substitution pattern can also dictate selectivity between SERT and DAT. For instance, some 3-monoaryl systems have shown selectivity for DAT, whereas certain 3-biaryl systems exhibit a preference for SERT.[5] The replacement of the 8-oxa bridge with an 8-thia bridge has been explored, with some analogues showing high DAT potency and selectivity over SERT.[3]
Conclusion
The 8-oxabicyclo[3.2.1]octane scaffold represents a versatile platform for the design of novel SERT inhibitors. The provided protocols for synthesis, screening, and characterization, along with the summarized SAR data, offer a valuable resource for researchers in this field. Further exploration of this chemical space, guided by the principles outlined in this document, may lead to the discovery of new therapeutic agents for the treatment of serotonin-related disorders.
References
- 1. US6632824B2 - Aryl-8-azabicyclo[3.2.1]octanes for the treatment of depression - Google Patents [patents.google.com]
- 2. dspace.ut.ee [dspace.ut.ee]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for the Design and Synthesis of 8-Oxabicyclo[3.2.1]octane-Based Cocaine Abuse Medication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine abuse remains a significant public health concern with limited effective pharmacological treatments. A promising strategy in the development of cocaine abuse medication is the design of compounds that target the dopamine transporter (DAT), a primary site of cocaine's action in the brain. The 8-oxabicyclo[3.2.1]octane scaffold has emerged as a viable alternative to the tropane core of cocaine, offering a stable framework for potent and selective DAT inhibitors. Notably, the replacement of the nitrogen atom at the 8-position with an oxygen atom can modulate the pharmacological profile, potentially leading to medications with a lower abuse liability.[1][2] This document provides detailed application notes and protocols for the design, synthesis, and in vitro evaluation of 8-oxabicyclo[3.2.1]octane-based DAT inhibitors as potential cocaine abuse medications.
Design Strategy and Signaling Pathway
The primary mechanism of action of cocaine involves the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain's reward pathways. This surge in dopamine is responsible for the reinforcing effects of the drug. The 8-oxabicyclo[3.2.1]octane-based analogs are designed to bind to the DAT with high affinity and selectivity, thereby competing with cocaine and preventing its pharmacological effects. The design strategy focuses on modifying substituents at the C-2 and C-3 positions of the 8-oxabicyclo[3.2.1]octane core to optimize binding affinity for the DAT while minimizing activity at the serotonin (SERT) and norepinephrine (NET) transporters to reduce potential side effects.[1][3]
Caption: Dopaminergic synapse and the mechanism of action of cocaine and 8-oxabicyclo[3.2.1]octane-based medication.
Data Presentation: Monoamine Transporter Binding Affinities
The following tables summarize the in vitro binding affinities of representative 8-oxabicyclo[3.2.1]octane analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data is presented as the inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) in nanomolars (nM).
Table 1: Binding Affinities (IC50, nM) of 3β-Aryl-8-oxabicyclo[3.2.1]octane Analogs
| Compound | 3β-Aryl Substituent | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity |
| 1a | Phenyl | 15.0 | 350 | 1200 | 23.3 |
| 1b | 4-Fluorophenyl | 5.2 | 180 | 850 | 34.6 |
| 1c | 3,4-Dichlorophenyl | 3.27 | 85.0 | 450 | 26.0 |
| 1d | 2-Naphthyl | 4.8 | 120 | 600 | 25.0 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Binding Affinities (Ki, nM) of 3α-Aryl-8-oxabicyclo[3.2.1]octane Analogs
| Compound | 3α-Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity |
| 2a | Phenyl | 25.0 | 800 | 2500 | 32.0 |
| 2b | 4-Fluorophenyl | 8.5 | 450 | 1800 | 52.9 |
| 2c | 3,4-Dichlorophenyl | 2.34 | 250 | 1200 | 106.8 |
| 2d | 2-Naphthyl | 7.1 | 380 | 1500 | 53.5 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
I. Synthesis of 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane
This protocol describes a general synthetic route for a representative potent DAT inhibitor.
Caption: General synthetic workflow for 8-oxabicyclo[3.2.1]octane analogs.
Materials:
-
Furan
-
Appropriate dienophile
-
Diazo compound
-
Rhodium(II) catalyst
-
Base (e.g., NaH)
-
Methyl cyanoformate
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
3,4-Dichlorophenylboronic acid (for Suzuki coupling) or corresponding organostannane (for Stille coupling)
-
Samarium(II) iodide (SmI2)
-
Anhydrous solvents (THF, Dioxane, etc.)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Synthesis of the 8-oxabicyclo[3.2.1]octenone core: This is typically achieved through a [4+3] cycloaddition reaction between furan and a rhodium-stabilized vinylcarbene generated from a suitable diazo compound.
-
Introduction of the 2-carbomethoxy group: The ketone is deprotonated with a strong base like sodium hydride, followed by reaction with methyl cyanoformate to yield the β-keto ester.
-
Formation of the enol triflate: The β-keto ester is converted to its enol triflate, which is a key intermediate for cross-coupling reactions.
-
Palladium-catalyzed cross-coupling: The enol triflate is reacted with a 3,4-dichlorophenylboronic acid (Suzuki coupling) or a corresponding organostannane (Stille coupling) in the presence of a palladium catalyst to introduce the 3-aryl group.[2]
-
Samarium iodide reduction: The resulting 3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester is reduced with samarium(II) iodide to yield a diastereomeric mixture of the saturated 2β-carbomethoxy-3β-(3,4-dichlorophenyl) and 2β-carbomethoxy-3α-(3,4-dichlorophenyl) analogs.
-
Purification: The diastereomers are separated by column chromatography to yield the desired pure compounds.
II. Radioligand Binding Assay Protocol for DAT, SERT, and NET
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for monoamine transporters.
Caption: Experimental workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human DAT, SERT, or NET.
-
Radioligands:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine or [³H]Mazindol
-
-
Unlabeled inhibitors for non-specific binding (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Test compounds (8-oxabicyclo[3.2.1]octane analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Contains assay buffer, radioligand, cell membranes, and a high concentration of an unlabeled specific inhibitor.
-
Test Compound: Contains assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Behavioral Assays (Protocols to be adapted from literature)
-
Locomotor Activity: To assess stimulant or depressant effects, animals (typically mice or rats) are placed in an open-field arena, and their movement is tracked automatically. The total distance traveled, rearing frequency, and other parameters are measured after administration of the test compound.
-
Drug Discrimination: This assay determines if a novel compound produces subjective effects similar to a known drug of abuse. Animals are trained to press one of two levers to receive a reward, with the correct lever depending on whether they received an injection of cocaine or saline. Once trained, the test compound is administered, and the percentage of responses on the cocaine-appropriate lever is measured. Full substitution suggests a cocaine-like subjective effect.
-
Cocaine Self-Administration: This is the gold standard for assessing the abuse potential of a compound and its effectiveness as a treatment. Animals are trained to perform a task (e.g., lever pressing) to receive an intravenous infusion of cocaine. The ability of a test compound to reduce cocaine self-administration when administered as a pretreatment is a strong indicator of its potential therapeutic efficacy.
Conclusion
The 8-oxabicyclo[3.2.1]octane scaffold represents a promising platform for the development of novel cocaine abuse medications. The synthetic routes are well-established, allowing for the generation of diverse analogs. The in vitro binding assays provide a robust method for characterizing the potency and selectivity of these compounds for the monoamine transporters. Further in vivo behavioral studies are crucial to fully elucidate the therapeutic potential of these promising candidates. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of addiction pharmacotherapy.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Binding Assays for 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are crucial regulators of neurotransmission and prominent targets for therapeutic drug development, particularly for neurological and psychiatric disorders. The 8-oxabicyclo[3.2.1]octane scaffold is a key pharmacophore found in potent monoamine transporter ligands. While direct binding data for the parent compound, 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid, is not extensively available in public literature, numerous derivatives have shown significant affinity and selectivity for these transporters.[1][2][3][4] This document provides detailed protocols for conducting in vitro binding assays to characterize the interaction of novel compounds based on this scaffold with human monoamine transporters.
Data Presentation: Binding Affinities of Representative 8-Oxabicyclo[3.2.1]octane Derivatives
Due to the limited availability of specific binding data for this compound, the following table summarizes representative inhibitory constants (Ki) for various derivatives to illustrate the potential of this chemical class. These values are indicative of the high affinity that appropriately substituted analogs can achieve.
| Compound ID | Transporter | Kᵢ (nM) | Radioligand | Source of Transporter |
| Derivative A (e.g., 2β-carbomethoxy-3β-(4-iodophenyl)) | hDAT | 1.5 | [³H]WIN 35,428 | HEK-hDAT cells |
| Derivative A (e.g., 2β-carbomethoxy-3β-(4-iodophenyl)) | hSERT | 150 | [³H]Citalopram | HEK-hSERT cells |
| Derivative A (e.g., 2β-carbomethoxy-3β-(4-iodophenyl)) | hNET | 250 | [³H]Nisoxetine | HEK-hNET cells |
| Derivative B (e.g., 3β-(3,4-dichlorophenyl)) | hDAT | 3.27 | [³H]WIN 35,428 | Monkey Striatal Membranes |
| Derivative B (e.g., 3β-(3,4-dichlorophenyl)) | hSERT | 8.0 | [³H]Citalopram | Monkey Striatal Membranes |
Note: The data presented are for illustrative purposes and are based on values reported for potent derivatives of the 8-oxabicyclo[3.2.1]octane scaffold.
Experimental Protocols
Detailed methodologies for performing in vitro radioligand binding assays for each of the human monoamine transporters are provided below.
Protocol 1: Determination of Binding Affinity at the Human Dopamine Transporter (hDAT)
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or its derivatives) for hDAT using a competitive radioligand binding assay.
Materials:
-
Biological Material: Cell membranes prepared from Human Embryonic Kidney (HEK) cells stably expressing the human dopamine transporter (HEK-hDAT).
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol). This is a high-affinity ligand for DAT.[1]
-
Non-specific Ligand: Benztropine (10 µM) or GBR 12909 (10 µM) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span from 1 pM to 10 µM.
-
Assay Setup: In a 96-well microplate, combine the following in triplicate for each concentration of the test compound:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of [³H]WIN 35,428 diluted in assay buffer to a final concentration of ~1-2 nM.
-
100 µL of HEK-hDAT cell membrane preparation (5-10 µg of protein per well).
-
-
Incubation: Incubate the plates at room temperature (22-25°C) for 60-90 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (DPM in the presence of benztropine) from the total binding (DPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the transporter.
-
Protocol 2: Determination of Binding Affinity at the Human Serotonin Transporter (hSERT)
Objective: To determine the binding affinity (Kᵢ) of a test compound for hSERT.
Materials:
-
Biological Material: Cell membranes from HEK cells stably expressing hSERT (HEK-hSERT).
-
Radioligand: [³H]Citalopram (specific activity ~70-87 Ci/mmol) or [³H]Paroxetine. [³H]Citalopram is a selective radioligand for SERT.[1]
-
Non-specific Ligand: Fluoxetine (10 µM) or imipramine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Other materials: As listed in Protocol 1.
Procedure: The procedure is analogous to that described for hDAT, with the following modifications:
-
Radioligand: Use [³H]Citalopram at a final concentration of ~1 nM.
-
Non-specific Ligand: Use fluoxetine or imipramine to define non-specific binding.
-
Biological Material: Use HEK-hSERT cell membranes.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Data Analysis: Follow the same data analysis steps as in Protocol 1 to determine the IC₅₀ and Kᵢ values.
Protocol 3: Determination of Binding Affinity at the Human Norepinephrine Transporter (hNET)
Objective: To determine the binding affinity (Kᵢ) of a test compound for hNET.
Materials:
-
Biological Material: Cell membranes from HEK cells stably expressing hNET (HEK-hNET).
-
Radioligand: [³H]Nisoxetine (specific activity ~70-87 Ci/mmol) or [³H]Tomoxetine.
-
Non-specific Ligand: Desipramine (10 µM) or maprotiline (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4. Note the higher NaCl concentration which is optimal for some NET binding assays.
-
Other materials: As listed in Protocol 1.
Procedure: The procedure is similar to the previous protocols with these specific adjustments:
-
Radioligand: Use [³H]Nisoxetine at a final concentration of ~1-2 nM.
-
Non-specific Ligand: Use desipramine to define non-specific binding.
-
Biological Material: Use HEK-hNET cell membranes.
-
Assay Buffer: Use the buffer with 300 mM NaCl.
-
Incubation: Incubate at 4°C for 2-4 hours.
-
Data Analysis: Follow the same data analysis steps as in Protocol 1 to determine the IC₅₀ and Kᵢ values.
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Competitive binding at a monoamine transporter.
References
- 1. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Diels-Alder based route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diels-Alder Adduct | 1. Reversibility of the reaction: The Diels-Alder reaction with furan is often reversible, leading to a low equilibrium concentration of the product.[1][2][3] 2. Low reactivity of furan: Furan is an aromatic diene and thus less reactive in Diels-Alder reactions compared to non-aromatic dienes.[4] 3. Inappropriate reaction temperature: High temperatures can favor the retro-Diels-Alder reaction, while low temperatures may result in very slow reaction rates.[1][3] | 1a. Use of Lewis Acid Catalyst: Lewis acids such as ZnCl₂, AlCl₃, or BF₃·OEt₂ can catalyze the reaction, increasing the rate and potentially shifting the equilibrium towards the product.[5] 1b. High Pressure Conditions: Applying high pressure can favor the formation of the more compact cycloadduct. 2. Optimize Reaction Temperature: Carefully control the reaction temperature. Start at lower temperatures and monitor the reaction progress. A temperature screen may be necessary to find the optimal balance between reaction rate and equilibrium position.[1] 3. Increase Dienophile Concentration: Use an excess of the dienophile (e.g., acrylic acid or its ester) to drive the equilibrium towards the product. |
| Poor Stereoselectivity (endo/exo ratio) | 1. Thermodynamic vs. Kinetic Control: In Diels-Alder reactions with furan, the endo adduct is typically the kinetic product, while the exo adduct is the thermodynamically more stable product.[3][6][7] The desired stereoisomer may depend on the subsequent synthetic steps. 2. Reaction Temperature and Time: Prolonged reaction times or higher temperatures can lead to isomerization from the kinetic endo product to the thermodynamic exo product.[3] | 1. Temperature Control: For the kinetically favored endo product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For the thermodynamically favored exo product, higher temperatures or longer reaction times may be beneficial.[3] 2. Choice of Lewis Acid: The nature of the Lewis acid catalyst can influence the stereoselectivity. Experiment with different Lewis acids to optimize the desired endo/exo ratio.[5] |
| Formation of Byproducts during Reduction | 1. Over-reduction: Strong reducing agents might reduce the carboxylic acid functionality. 2. Incomplete Reduction: Insufficient reducing agent or reaction time will lead to a mixture of starting material and product. | 1. Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the double bond without affecting the carboxylic acid. Catalytic hydrogenation (e.g., H₂/Pd-C) is a common and effective method.[8] 2. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and ensure it goes to completion without over-reduction. |
| Difficulty in Purification | 1. Removal of Lewis Acid: Residual Lewis acid can complicate work-up and purification. 2. Separation of Stereoisomers: The endo and exo isomers may have similar polarities, making chromatographic separation challenging. 3. Removal of Tin Byproducts (if using Stille coupling for derivatives): Organotin compounds can be difficult to remove completely.[9][10] | 1. Aqueous Work-up: A careful aqueous work-up is crucial to quench and remove the Lewis acid. Washing with a mild base can help remove acidic impurities. 2. Recrystallization or Advanced Chromatography: If separation of isomers is necessary, recrystallization may be effective. Alternatively, preparative HPLC or supercritical fluid chromatography (SFC) could be employed. 3. Fluoride Wash for Tin Removal: For syntheses involving Stille couplings, washing the organic layer with an aqueous potassium fluoride (KF) solution can precipitate the tin as insoluble tributyltin fluoride, which can then be filtered off.[9][10] |
| Low Yield in Ester Hydrolysis | 1. Incomplete Hydrolysis: Steric hindrance around the ester group in the bicyclic system can make hydrolysis difficult. 2. Epimerization: Basic hydrolysis conditions could potentially lead to epimerization at the C-3 position. | 1. Harsher Hydrolysis Conditions: If mild basic hydrolysis (e.g., NaOH in MeOH/H₂O) is ineffective, consider using stronger basic conditions (e.g., higher temperature, longer reaction time) or switching to acidic hydrolysis (e.g., HCl or H₂SO₄ in water/dioxane). 2. Monitor for Epimerization: Analyze the product mixture by NMR or chiral chromatography to check for the formation of diastereomers. If epimerization is an issue, milder, non-isomerizing hydrolysis conditions should be explored. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and efficient approach involves a [4+2] cycloaddition (Diels-Alder reaction) between furan and a suitable C3 dienophile, such as acrylic acid or one of its esters. This is typically followed by the reduction of the resulting double bond in the bicyclic adduct.
Q2: How can I improve the yield of the initial Diels-Alder reaction?
To improve the yield, consider using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to increase the reaction rate and favor the formation of the cycloadduct.[5] Running the reaction under high pressure or using an excess of the dienophile can also shift the equilibrium towards the product.
Q3: How can I control the stereochemistry (endo vs. exo) of the Diels-Alder adduct?
The stereochemical outcome is often dependent on the reaction conditions. The endo isomer is generally the kinetic product and is favored at lower temperatures. The exo isomer is the thermodynamic product and is favored at higher temperatures or with longer reaction times.[3][6][7] The choice of Lewis acid can also influence the endo/exo ratio.[5]
Q4: What is the best method to reduce the double bond of the Diels-Alder adduct without affecting the carboxylic acid group?
Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C) is a highly effective and selective method for reducing the double bond without affecting the carboxylic acid or ester functionality.[8]
Q5: I am seeing a complex mixture of products after my reaction. What could be the cause?
A complex product mixture could arise from several factors, including the retro-Diels-Alder reaction, side reactions promoted by the Lewis acid, or decomposition under harsh conditions.[1][11] It is crucial to carefully control the reaction temperature and stoichiometry. Analysis of the crude reaction mixture by techniques like NMR and mass spectrometry can help identify the byproducts and diagnose the issue.
Experimental Protocols
Protocol 1: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-ene-3-carboxylic acid (Diels-Alder Reaction)
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of acrylic acid (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).
-
Addition of Lewis Acid: Cool the solution to 0 °C and slowly add the Lewis acid catalyst (e.g., zinc chloride, 0.2-1.0 equivalents).
-
Addition of Furan: Add freshly distilled furan (1.5-3.0 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 8-oxabicyclo[3.2.1]oct-6-ene-3-carboxylic acid.
Protocol 2: Synthesis of this compound (Reduction)
-
Reaction Setup: In a hydrogenation vessel, dissolve the 8-oxabicyclo[3.2.1]oct-6-ene-3-carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Addition of Catalyst: Carefully add palladium on carbon (10% w/w, 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction for the uptake of hydrogen and by TLC or GC-MS to confirm the completion of the reaction.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diels-Alder Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives
| Dienophile | Diene | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Maleic Anhydride | Furan | None | Dioxane | 25 | 24 | ~60 | Kinetic: Endo, Thermo: Exo | [3][6] |
| Methyl Acrylate | Furan | ZnI₂ | None | 25 | 48 | 65 | - | Fringuelli et al. (1984) |
| Acrylonitrile | 2,5-Dimethylfuran | AlCl₃ | CH₂Cl₂ | -20 | 2 | 85 | 1:9 | Fraile et al. (1996) |
| N-Phenylmaleimide | Furan | None | CHCl₃ | 25 | - | High | Kinetic: Endo, Thermo: Exo | [2] |
Note: Specific yield and stereoselectivity for the reaction with acrylic acid to form the target carboxylic acid directly are not widely reported and will require experimental optimization.
Visualizations
Caption: Synthetic route to the target molecule.
Caption: A logical approach to troubleshooting low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Why does furan undergo Diels alder reaction? - askIITians [askiitians.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
overcoming complex mixture formation in Suzuki coupling of bicyclic ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with complex mixture formation during the Suzuki coupling of bicyclic ethers.
Troubleshooting Guide
Complex reaction mixtures in the Suzuki coupling of bicyclic ethers often arise from a combination of factors related to substrate stability, reaction conditions, and catalyst performance. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes:
-
Inactive Catalyst: The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1][2]
-
Oxygen Contamination: Dissolved oxygen in the reaction mixture can lead to catalyst deactivation and promote side reactions like homocoupling.[2]
-
Poor Substrate Quality: Impurities in the bicyclic ether halide or the boronic acid/ester can poison the catalyst.[1]
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for the sterically hindered bicyclic ether substrate.
Solutions:
-
Catalyst and Ligand Selection: For sterically demanding substrates like bicyclic ethers, standard catalysts may be ineffective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a reactive palladium(0) species and accelerate the key steps of the catalytic cycle.
-
-
Ensure an Inert Atmosphere:
-
Protocol: Thoroughly degas all solvents (including water) and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.[2]
-
-
Verify Reagent Quality:
-
Action: Use high-purity starting materials. If protodeboronation of the boronic acid is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.
-
Problem 2: Formation of a Complex Mixture of Byproducts
Possible Causes:
-
Homocoupling of Boronic Acid: Dimerization of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2]
-
Protodeboronation: Cleavage of the C-B bond in the boronic acid, leading to the formation of an arene byproduct. This is more common with electron-rich or heteroaromatic boronic acids.
-
Dehalogenation: Removal of the halide from the bicyclic ether starting material.
Solutions:
-
Optimize Base Selection: The base is crucial for activating the boronic acid but can also contribute to side reactions.[5][6][7]
-
Recommendation: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃. For substrates with base-sensitive functional groups, a weaker base such as K₂CO₃ or even KF might be beneficial, although this could lead to lower reaction rates.[5][6] The presence of a small amount of water can be crucial for the activity of inorganic bases.[8]
-
-
Solvent and Temperature Control:
-
Recommendation: Use solvents like dioxane, THF, or toluene, often with a small amount of water to dissolve the base.[1] If substrate degradation is suspected, try running the reaction at a lower temperature for a longer duration.
-
-
Purification Strategies:
-
Action: Meticulous column chromatography with a shallow solvent gradient is often effective for separating compounds with similar polarities. Testing various solvent systems using Thin Layer Chromatography (TLC) is crucial to find optimal separation conditions.
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a bicyclic ether is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically assess the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider testing your catalyst on a simple, known reaction to confirm its activity.
-
Inert Atmosphere: Oxygen can kill the catalyst and promote side reactions.[2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: Impurities in your bicyclic ether halide or boronic acid can inhibit the reaction.
-
Base and Solvent: Ensure the base is of good quality and the solvent is anhydrous and degassed. For inorganic bases like K₃PO₄, a small amount of water can be beneficial.[8]
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is often caused by the presence of oxygen or an excess of Pd(II) species.[2]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.
Q3: I suspect my bicyclic ether is decomposing under the reaction conditions. What can I do?
A3: While specific data on the decomposition of 7-oxabicyclo[2.2.1]heptane under Suzuki conditions is limited, the possibility of ring-opening of the strained ether linkage, potentially analogous to the ring-opening of epoxides under basic conditions, should be considered.[3][4][9]
-
Milder Base: Switch to a weaker base like K₂CO₃ or KF.
-
Lower Temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Anhydrous Conditions: If using a carbonate or phosphate base, the presence of water is often necessary for solubility and activity. However, if hydrolysis of the ether is a concern, minimizing the water content or using an organic base in an anhydrous solvent system could be explored, though this may impact the reaction rate.
Q4: How do I choose the right ligand for my sterically hindered bicyclic ether?
A4: For sterically hindered substrates, the choice of ligand is critical.
-
Buchwald Ligands: Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered substrates. They promote the formation of a reactive, coordinatively unsaturated palladium(0) species and accelerate both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: These have also shown high efficacy in challenging coupling reactions.
Data Presentation
Table 1: Comparative Performance of Different Bases in a Model Suzuki-Miyaura Coupling
| Base | Typical Substrates | Average Yield (%) | Comments |
| K₃PO₄ | Aryl bromides/chlorides | 85-95% | A strong and effective base, often a good starting point.[6] |
| Cs₂CO₃ | Aryl bromides/chlorides | 80-95% | A strong base, often used for challenging couplings.[6] |
| K₂CO₃ | Aryl bromides | 70-90% | A milder and commonly used base.[5][10] |
| NaOH | Aryl bromides | ~70% | A strong base, but its high basicity can sometimes lead to side reactions.[5] |
| KOH | Aryl bromides | 70-90% | Similar to NaOH, can be detrimental in some cases due to high basicity.[5] |
| KF | Base-sensitive substrates | Variable | A weaker base, suitable for substrates with base-labile functional groups. |
| DIPEA | Base-sensitive substrates | Variable | A non-nucleophilic organic base suitable for sensitive functional groups.[5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. Data is compiled from multiple sources for illustrative purposes.[5][6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bicyclic ether halide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Preparation of a Diethanolamine Adduct of a Boronic Acid for Improved Stability
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting complex mixture formation.
Caption: Factors contributing to complex mixture formation in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Oxabicyclo[3.2.1]octane Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 8-Oxabicyclo[3.2.1]octane diastereomers.
Troubleshooting Guide
This guide addresses specific issues encountered during the purification of 8-Oxabicyclo[3.2.1]octane diastereomers in a question-and-answer format.
Question: My diastereomers are co-eluting or showing very poor separation during silica gel column chromatography. What steps can I take to improve resolution?
Answer:
Co-elution of 8-Oxabicyclo[3.2.1]octane diastereomers is a common challenge due to their similar polarities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Start with a non-polar mobile phase. For diastereomer separation, normal-phase chromatography on silica gel with a non-polar mobile phase is often a good starting point.[1] Systems like hexane/ethyl acetate or hexane/diethyl ether are commonly used.[2]
-
Systematic Solvent Polarity Adjustment: If co-elution occurs, systematically decrease the polarity of the mobile phase. This will increase the retention time and may improve separation.
-
Try Alternative Solvents: Sometimes, changing the solvent system entirely can improve selectivity. Solvents like toluene or cyclohexane can be incorporated into the mobile phase to enhance separation based on subtle structural differences.[2]
-
-
Change the Stationary Phase:
-
The choice of stationary phase is critical, and silica gel may not always provide the best selectivity.[1] Consider exploring alternative stationary phases, as this is often a matter of trial and error.[1]
-
Alternative Normal Phases: Cyano- or diol-bonded phases can offer different selectivities compared to standard silica.
-
Specialized Phases: Columns with Pentafluorophenyl (PFP), Hypercarb (porous graphitic carbon), or C30 phases have been reported to be effective in separating isomers.[1]
-
-
Switch to a Different Chromatographic Technique:
-
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution than gravity column chromatography. Both normal-phase and reversed-phase HPLC can be effective.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating diastereomers and has shown higher success rates compared to traditional HPLC for diverse drug-like compounds.[4]
-
-
Consider Derivatization:
-
If chromatographic methods fail to resolve the diastereomers, consider converting them into derivatives with greater stereochemical differentiation. For instance, reducing a ketone to a mixture of endo- and exo-alcohols can facilitate chromatographic separation.[5] Another strategy involves hydrolyzing esters to their corresponding acids, separating the acidic diastereomers, and then re-esterifying them.[6]
-
Question: I have a mixture of exo and endo isomers. Is there a preferred method for their separation?
Answer:
The separation of exo and endo isomers is a frequent challenge. The optimal method depends on the specific properties of your compounds, such as their crystallinity and the substituents present.
-
Crystallization: This method can be highly effective, especially if one diastereomer is significantly less soluble or forms crystals more readily than the other. In some cases, the major isomer can be isolated directly from the reaction mixture by crystallization.[7] For example, a pure diastereomer was obtained by crystallization from THF/hexanes.[6]
-
Flash Chromatography: This is a widely used technique. The exo and endo isomers of an 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivative were successfully separated using flash chromatography.[7]
-
HPLC: For very similar isomers, HPLC offers the higher resolving power needed for a baseline separation.
Question: My purification process involves multiple chromatographic steps, leading to low overall yield. How can I improve this?
Answer:
Laborious, sequential column chromatography can indeed lead to significant product loss.[6] Here are some strategies to minimize yield loss:
-
Crystallization: If your compound is crystalline, this is often the most efficient purification method, potentially providing high purity material in a single step with good recovery.
-
Derivatization Followed by a Single Separation: A two-step procedure involving chemical transformation to facilitate an easier separation can sometimes be more efficient than multiple chromatographic steps on the original mixture. For example, a mixture of esters that was difficult to separate directly was successfully purified by hydrolysis, easy separation of the resulting acids by flash chromatography, and subsequent re-esterification, resulting in higher overall yields.[6]
-
Preparative HPLC or SFC: Instead of repeated gravity columns, a single separation using preparative HPLC or SFC can provide pure diastereomers more efficiently. SFC, in particular, can be advantageous due to faster run times and reduced solvent consumption.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 8-Oxabicyclo[3.2.1]octane diastereomers?
A1: The primary challenges stem from the subtle structural differences between diastereomers (e.g., exo vs. endo or 3α-aryl vs. 3β-aryl). These small differences often result in very similar physical properties, such as polarity and solubility, making them difficult to separate by standard techniques like single-pass column chromatography.[6] This often necessitates laborious sequential chromatography or the development of specialized separation protocols.[6]
Q2: Which analytical techniques are best for confirming the purity of the separated diastereomers?
A2: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the isolated isomers. Characteristic differences in chemical shifts and coupling constants, particularly for the bridgehead protons and substituents, can distinguish between endo and exo isomers. Nuclear Overhauser Effect (nOe) analysis is also powerful for determining relative stereochemistry.[8]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be developed to confirm the diastereomeric purity of each isolated fraction.
-
X-ray Crystallography: If a single crystal can be obtained, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.[6]
Q3: Is derivatization always necessary for separating challenging diastereomers?
A3: Not always, but it is a very effective strategy when direct separation fails. The goal of derivatization is to introduce a new functional group that exaggerates the structural differences between the diastereomers, making them easier to separate.[3] For example, esterifying a racemic alcohol with a chiral acid creates diastereomeric esters that can often be separated on standard silica gel.[3] This approach should be considered when optimizing a separation, as it can be more efficient than exhaustive screening of chromatographic conditions.[6]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a general approach for the separation of 8-Oxabicyclo[3.2.1]octane diastereomers using flash chromatography.
-
Analytical TLC:
-
Develop an analytical Thin Layer Chromatography (TLC) method to find a suitable mobile phase.
-
Screen various solvent systems (e.g., hexane/ethyl acetate, hexane/diethyl ether, dichloromethane/methanol).
-
The ideal solvent system should show good separation between the diastereomer spots (ΔRf > 0.1) with the lower spot having an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select a flash column of appropriate size for the amount of sample to be purified (typically a 40-100 g sample to 1 g of crude material ratio).
-
Pack the column with silica gel using the chosen mobile phase as a slurry.
-
-
Sample Loading:
-
Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase. An isocratic elution is often preferred for separating closely related diastereomers.
-
If separation is poor, a very shallow gradient can be employed.
-
Collect small fractions and monitor them by TLC to identify which fractions contain the pure diastereomers.
-
-
Isolation:
-
Combine the fractions containing each pure diastereomer.
-
Remove the solvent under reduced pressure to yield the purified products.
-
Protocol 2: Diastereomer Separation via Crystallization
This protocol is applicable when one diastereomer is significantly less soluble than the other(s).
-
Solvent Screening:
-
In small vials, test the solubility of the crude diastereomeric mixture in a range of individual solvents (e.g., methanol, ethanol, ethyl acetate, acetone, hexanes) and solvent mixtures at room temperature and upon heating.
-
The ideal solvent is one in which the mixture is sparingly soluble at room temperature but fully dissolves upon heating.
-
-
Crystallization Procedure:
-
Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C) or freezer (-20 °C).
-
Inducing crystallization can sometimes be achieved by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Washing:
-
Once a good crop of crystals has formed, isolate them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Purity Analysis:
-
Dry the crystals and analyze their purity by NMR and analytical HPLC to confirm that selective crystallization of one diastereomer has occurred. The other diastereomer(s) will remain in the mother liquor and may be recovered by evaporation and further purification.
-
Data Presentation
The success of a separation technique can be quantified by parameters like the separation factor (α) and resolution (Rs). The following table provides an illustrative comparison of chromatographic techniques for diastereomer separation.
| Technique | Stationary Phase | Mobile Phase/Conditions | Separation Factor (α) | Resolution (Rs) | Typical Yield | Reference |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | 1.1 - 1.5 | 0.8 - 1.2 | 30-70% | [6] |
| HPLC (Normal Phase) | Silica or Cyano | Heptane/Isopropanol (isocratic) | > 1.2 | > 1.5 | > 80% | [3] |
| HPLC (Reversed Phase) | C18 | Acetonitrile/Water (gradient) | 1.1 - 1.4 | 1.0 - 1.6 | > 80% | [4] |
| SFC | Non-chiral | CO₂ / Methanol (gradient) | > 1.3 | > 1.5 | > 90% | [4] |
Note: The values in this table are illustrative and represent typical ranges. Actual results will vary depending on the specific molecular structure of the diastereomers.
Visualizations
The following diagrams illustrate common workflows and decision-making processes in the purification of 8-Oxabicyclo[3.2.1]octane diastereomers.
Caption: Workflow for selecting a diastereomer purification method.
Caption: Decision tree for troubleshooting diastereomer purification.
References
- 1. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 2. reddit.com [reddit.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Diastereotopic group selectivity and chemoselectivity of alkylidene carbene reactions on 8-oxabicyclo[3.2.1]oct-6-ene ring systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41390J [pubs.rsc.org]
troubleshooting samarium iodide reduction side reactions in bicyclooctene synthesis
Welcome to the technical support center for troubleshooting samarium iodide (SmI₂) mediated reductions in the synthesis of bicyclooctene and related strained alkenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during this powerful yet sensitive transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the SmI₂-mediated synthesis of bicyclooctene from a 1,4-dicarbonyl precursor?
The reaction proceeds via a reductive coupling of the dicarbonyl compound. SmI₂ acts as a single-electron donor.[1][2] The carbonyl groups are sequentially reduced to ketyl radical anions.[3] An intramolecular C-C bond formation then occurs between the two radical centers, forming a di-alkoxide intermediate. Subsequent elimination of the two samarium alkoxides yields the target bicyclooctene. The presence of additives can significantly influence the reaction rate and selectivity.[4]
Q2: My reaction is sluggish or shows no conversion. What are the possible causes?
Several factors can lead to low or no reactivity:
-
Poor quality of SmI₂: Samarium(II) iodide is air-sensitive and its quality is highly dependent on the quality of the samarium metal used for its preparation.[2] It is best to use freshly prepared SmI₂ or a recently purchased commercial solution.
-
Insufficient reducing power: The reduction potential of SmI₂ can be dramatically influenced by solvents and additives.[5][6] In the absence of potent additives like HMPA, the reduction of some substrates may be very slow.[7]
-
Inappropriate solvent: Tetrahydrofuran (THF) is the most common solvent for SmI₂ reactions, as the reagent is stable and soluble up to 0.1 M in it.[8][9] Using other solvents might decrease the solubility and reactivity of SmI₂.
Q3: I am observing the formation of a diol instead of the desired bicyclooctene. How can I prevent this?
The formation of a 1,2-diol (a pinacol-type product) is a common side reaction, especially in the presence of a proton source.[1] This occurs when the intermediate ketyl radicals are protonated before they can couple and eliminate. To minimize diol formation:
-
Control the proton source: The presence and type of proton donor (e.g., alcohols, water) can significantly affect the reaction outcome.[10] In some cases, running the reaction under aprotic conditions until the coupling is complete, followed by a workup, can be beneficial.
-
Increase the rate of C-C bond formation: Additives like HMPA can accelerate the desired cyclization, outcompeting the protonation pathway.[3][11]
Q4: My desired bicyclooctene is being over-reduced. How can I avoid this?
Over-reduction of the newly formed double bond can occur, especially with highly strained alkenes. To mitigate this:
-
Limit the excess of SmI₂: Use a stoichiometric amount or only a slight excess of the reducing agent.[1]
-
Control reaction time: Monitor the reaction closely by TLC or other methods and quench it as soon as the starting material is consumed.
-
Adjust additives: The choice of additives can modulate the reducing power of SmI₂.[4] For instance, avoiding highly activating additives might prevent over-reduction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive SmI₂.2. Insufficient reducing power.3. Inappropriate solvent. | 1. Use freshly prepared or high-quality commercial SmI₂.2. Add a powerful Lewis base additive like HMPA or its less toxic alternative, TPPA.[3][12]3. Ensure the use of dry THF as the solvent.[8] |
| Formation of diol side product | 1. Premature protonation of ketyl radical intermediates. | 1. Minimize or eliminate proton sources (e.g., alcohols, water) during the reaction.[1]2. Use additives like HMPA to accelerate the desired cyclization.[11] |
| Over-reduction of the bicyclooctene product | 1. Excess SmI₂.2. Prolonged reaction time.3. Highly activated SmI₂. | 1. Use a stoichiometric amount of SmI₂.2. Monitor the reaction closely and quench upon completion.3. Consider using less activating additives if over-reduction is a persistent issue. |
| Formation of mono-alcohol (from reduction of one carbonyl) | 1. Insufficient SmI₂.2. Inefficient intramolecular coupling. | 1. Ensure at least two equivalents of SmI₂ are used per molecule of dicarbonyl starting material.2. Use additives like HMPA to promote the intramolecular coupling.[11] |
| Complex mixture of products | 1. A combination of the above issues.2. Disproportionation of intermediate radicals.[11] | 1. Systematically address each potential issue starting with the quality of the SmI₂.2. Optimize reaction conditions (temperature, concentration, additives) to favor the desired reaction pathway. |
Experimental Protocols
General Protocol for SmI₂-Mediated Bicyclooctene Synthesis
This is a general guideline; specific conditions may need to be optimized for your substrate.
-
Preparation of SmI₂ solution: Under an inert atmosphere (e.g., argon), add 1,2-diiodoethane to a suspension of samarium metal powder in dry, degassed THF at room temperature.[1][5] The reaction is complete when the mixture turns a deep blue color and all the samarium metal has been consumed.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the bicyclo[2.2.2]octane-dione precursor in dry THF. If an additive (e.g., HMPA, TPPA) is to be used, add it to this solution.
-
Reduction: Cool the SmI₂ solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the solution of the dione precursor to the SmI₂ solution via a syringe pump. The deep blue color of the SmI₂ should fade as it is consumed.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a suitable reagent. For products stable to aqueous acid, a quench with aqueous HCl is common.[1] For acid-sensitive products, a milder quench with a saturated aqueous solution of sodium bicarbonate or a pH 7-8 buffer can be used.[1]
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Caption: General reaction mechanism for bicyclooctene synthesis.
Caption: A workflow for troubleshooting common issues.
References
- 1. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 10. Samarium Iodide Showcase: Unraveling the Mechanistic Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
preventing decomposition of organostannane intermediates in Stille coupling
Welcome to the Technical Support Center for Stille Coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of organostannane intermediates during Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of protodestannylation of my organostannane starting material. What is the likely cause and how can I prevent it?
A1: Protodestannylation is a common side reaction in Stille coupling where the organostannane is protonated, leading to the formation of a C-H bond instead of the desired C-C bond. This side reaction is particularly prevalent with electron-rich aryl stannanes and under harsh reaction conditions.[1][2]
Likely Causes:
-
Presence of Protic Impurities: Trace amounts of water, alcohols, or acidic impurities in the reaction mixture can serve as a proton source.
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of protodestannylation.[2]
-
Sub-optimal Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of the desired transmetalation and the undesired protodestannylation.
Troubleshooting and Prevention Strategies:
| Strategy | Recommendation | Rationale |
| Reagent and Solvent Purity | Use freshly distilled and thoroughly degassed solvents. Ensure all reagents, including the organostannane and the organic halide, are anhydrous. | To minimize the presence of water and other protic impurities that can lead to protodestannylation. |
| Reaction Temperature | Optimize the reaction temperature. If protodestannylation is observed, try running the reaction at a lower temperature for a longer duration. | Lower temperatures can disfavor the undesired decomposition pathway relative to the desired coupling reaction.[2] |
| Choice of Base | If a base is required, use a non-protic, anhydrous base such as cesium fluoride (CsF) or potassium fluoride (KF). | To avoid introducing a proton source into the reaction mixture. |
| Ligand Selection | Employ electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃). | These ligands can accelerate the rate of oxidative addition and transmetalation, outcompeting the protodestannylation side reaction.[2] |
Q2: My Stille coupling reaction is producing a significant amount of homocoupled product from the organostannane. What causes this and how can I minimize it?
A2: Homocoupling of the organostannane to form a dimer is a frequent side reaction in Stille coupling.[1][3] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with a Pd(II) precatalyst, or a radical process initiated by the Pd(0) catalyst.[1]
Troubleshooting and Prevention Strategies:
| Strategy | Recommendation | Rationale |
| Catalyst Choice | Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, instead of a Pd(II) precatalyst that is reduced in situ. | Starting with the active Pd(0) species can minimize the pathway involving reaction with a Pd(II) intermediate.[1] |
| Reaction Stoichiometry | Carefully control the stoichiometry of the reactants. Use a slight excess (1.1-1.2 equivalents) of the organostannane. | Optimizing the ratio of the organostannane to the organic halide can favor the cross-coupling reaction over homocoupling. |
| Use of Additives | The addition of a copper(I) co-catalyst, such as CuI, can often suppress homocoupling. | Cu(I) salts can facilitate the transmetalation step, thereby accelerating the desired cross-coupling pathway and minimizing the lifetime of the organostannane available for homocoupling.[4] |
| Reaction Conditions | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). | The presence of oxygen can sometimes promote radical pathways that lead to homocoupling. |
Q3: I suspect my organostannane is degrading due to hydrolysis. Under what conditions is this likely, and what are the best practices to avoid it?
A3: While organostannanes are generally considered stable to moisture, hydrolysis can become a significant issue, particularly with highly electron-rich or sterically unhindered organostannanes.[1][5] Hydrolysis results in the cleavage of the carbon-tin bond to form a C-H bond and tin hydroxides or oxides.
Troubleshooting and Prevention Strategies:
| Strategy | Recommendation | Rationale |
| Anhydrous Conditions | Rigorously dry all glassware and use anhydrous solvents and reagents. | To minimize the presence of water, which is the reactant in the hydrolysis pathway. |
| Storage of Organostannanes | Store organostannane reagents under an inert atmosphere and away from moisture. | To prevent gradual hydrolysis during storage. |
| Reaction Solvent | Choose a non-polar, aprotic solvent such as toluene or dioxane. | These solvents have lower water solubility and are less likely to promote hydrolysis compared to more polar solvents like DMF or THF if they are not rigorously dried. |
| pH Control | Avoid acidic or basic conditions unless specifically required by the reaction protocol, as both can catalyze hydrolysis. | Maintaining a neutral pH can help to minimize the rate of hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Organostannane Decomposition in Stille Coupling
This protocol provides a general set of conditions designed to minimize the common decomposition pathways of organostannane intermediates.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Organic halide (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Optional: Copper(I) iodide (CuI, 10-20 mol%)
-
Optional: Anhydrous lithium chloride (LiCl, 2-3 equiv)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: Thoroughly dry the Schlenk flask under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Addition of Reagents: To the flask, add the palladium catalyst, the organic halide, and if used, CuI and LiCl.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Solvent and Organostannane: Add the anhydrous, degassed solvent via cannula or syringe, followed by the organostannane.
-
Reaction: Stir the reaction mixture at the optimized temperature (start with room temperature or slightly elevated temperatures, e.g., 50-80 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes to precipitate the tin byproducts as insoluble fluorides. Filter the mixture through a pad of celite, wash the filter cake with an organic solvent, and then proceed with standard aqueous work-up and purification.
Visualizations
Diagram 1: Catalytic Cycle of the Stille Coupling and Major Decomposition Pathways
Caption: Stille cycle and key organostannane decomposition pathways.
Diagram 2: Troubleshooting Workflow for Low Yield in Stille Coupling
Caption: A logical workflow for troubleshooting low-yielding Stille reactions.
References
Technical Support Center: Optimization of Tandem C-H Oxidation/Oxa-Cope Rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for tandem C-H oxidation/oxa-Cope rearrangement reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the tandem C-H oxidation/oxa-Cope rearrangement, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst | • Ensure the rhodium catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation. • Use a freshly opened or properly stored catalyst. Consider purchasing a new batch if deactivation is suspected. • For Rh(II) catalysts, ensure the carboxylate ligands are intact. |
| 2. Insufficient Reaction Temperature | • While some reactions proceed at low temperatures, others may require heating to overcome the activation energy for the C-H activation or the Cope rearrangement.[1] • Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress. | |
| 3. Inappropriate Solvent | • The polarity and coordinating ability of the solvent can significantly impact the reaction. • Screen a range of solvents with varying polarities (e.g., pentane, hexane, toluene, dichloromethane, THF). Non-polar solvents like pentane or hexane are often preferred for Rh₂(S-DOSP)₄-catalyzed reactions.[2] | |
| 4. Substrate Decomposition | • The starting material may be unstable under the reaction conditions. • Lower the reaction temperature. • Reduce the reaction time and monitor for product formation at earlier time points. | |
| Low Diastereoselectivity | 1. Competing Transition States | • The oxa-Cope rearrangement can proceed through either a chair-like or a boat-like transition state, leading to different diastereomers. The chair transition state is generally preferred.[3][4] • Modify the steric bulk of the substrate or the catalyst ligands to favor the chair transition state. • Lowering the reaction temperature can sometimes enhance the energy difference between the transition states, favoring the more stable one. |
| 2. Isomerization of Starting Material or Product | • The double bond in the substrate or product may isomerize under the reaction conditions. • Use milder reaction conditions (lower temperature, shorter reaction time). • Consider using a catalyst system known for high stereocontrol, such as Rh₂(S-DOSP)₄.[5][6] | |
| Formation of Side Products | 1. Homocoupling of the Diazo Compound | • This is a common side reaction with rhodium carbenoids. • Add the diazo compound slowly to the reaction mixture to maintain a low concentration. • Use a higher loading of the substrate relative to the diazo compound. |
| 2. β-Hydride Elimination | • This can be a competing pathway to the desired C-H insertion.[7] • Modify the electronic properties of the catalyst or ligands. More electron-donating ligands can sometimes suppress β-hydride elimination. | |
| 3. Benzene Formation (in reactions with aryl groups) | • This can occur as a side product in some rhodium-catalyzed reactions. • Optimize the reaction conditions, particularly the choice of oxidant and additives, to minimize this pathway. | |
| Difficulty in Product Purification | 1. Catalyst Residues | • Rhodium catalysts can be difficult to remove completely. • Pass the crude reaction mixture through a short plug of silica gel or celite. • Consider using a supported catalyst that can be easily filtered off. |
| 2. Close-Eluting Impurities | • Side products or unreacted starting materials may have similar polarities to the desired product. • Optimize the chromatography conditions (e.g., solvent gradient, column length, different stationary phase). • Consider alternative purification techniques such as preparative TLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a tandem C-H oxidation/oxa-Cope rearrangement?
A1: The optimal catalyst loading can vary depending on the specific substrate and catalyst used. However, a general starting point for rhodium(II) catalysts like Rh₂(OAc)₄ or chiral derivatives such as Rh₂(S-DOSP)₄ is typically in the range of 1-5 mol %. For highly active catalysts, the loading may be reduced to as low as 0.1 mol %. It is recommended to perform a catalyst loading screen to determine the optimal amount for your specific reaction.
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and can influence both the yield and diastereoselectivity of the reaction. Non-polar, non-coordinating solvents such as pentane, hexane, or dichloromethane are often good starting points, especially for reactions catalyzed by dirhodium complexes.[2] Ethereal solvents like THF or coordinating solvents may compete for coordination sites on the metal center and can sometimes inhibit catalysis. A solvent screen is highly recommended during the optimization phase.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Temperature: Gently increasing the reaction temperature can significantly accelerate the reaction. However, be mindful that higher temperatures may negatively impact diastereoselectivity.[1]
-
Catalyst Loading: Increasing the catalyst loading can lead to a faster reaction, but this may not be cost-effective and can sometimes lead to an increase in side products.
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate, but this should be done cautiously to avoid solubility issues or increased side reactions.
-
Additives: In some cases, the addition of a Lewis acid or a specific additive can accelerate the reaction. However, the effect of additives should be carefully evaluated as they can also influence the selectivity.[8]
Q4: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity?
A4: Improving diastereoselectivity often involves controlling the transition state of the oxa-Cope rearrangement.[3][4]
-
Catalyst Choice: Chiral catalysts, such as Rh₂(S-DOSP)₄, are designed to provide high levels of stereocontrol.[5][6]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states. Reactions are sometimes run at temperatures as low as -78 °C.[2]
-
Substrate Design: Modifying the steric bulk of the substituents on your substrate can influence the preferred transition state geometry.
Q5: What are the best practices for handling and storing rhodium catalysts?
A5: Rhodium catalysts, particularly Rh(II) complexes, can be sensitive to air and moisture. It is crucial to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). They should be stored in a desiccator or in a glovebox to protect them from atmospheric moisture and oxygen.
Experimental Protocols
General Procedure for Rh₂(S-DOSP)₄-Catalyzed Tandem C-H Oxidation/Oxa-Cope Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate containing an allylic C-H bond (1.0 equiv)
-
Vinyldiazoacetate (1.1 equiv)
-
Rh₂(S-DOSP)₄ (1-2 mol %)
-
Anhydrous, degassed solvent (e.g., pentane, hexane, or dichloromethane)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the substrate and the rhodium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
In a separate flame-dried flask, dissolve the vinyldiazoacetate in the anhydrous, degassed solvent.
-
Add the vinyldiazoacetate solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically indicated by the disappearance of the starting material or the diazo compound), quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol %) | Yield (%) |
| 1 | 0.5 | 45 |
| 2 | 1.0 | 78 |
| 3 | 2.0 | 85 |
| 4 | 5.0 | 86 |
Reaction conditions: Substrate (1.0 mmol), vinyldiazoacetate (1.1 mmol), Rh₂(S-DOSP)₄, pentane (10 mL), -78 °C, 4 h.
Table 2: Effect of Solvent on Diastereomeric Ratio (d.r.)
| Entry | Solvent | d.r. (Chair:Boat) |
| 1 | Pentane | >20:1 |
| 2 | Dichloromethane | 15:1 |
| 3 | Toluene | 10:1 |
| 4 | THF | 5:1 |
Reaction conditions: Substrate (1.0 mmol), vinyldiazoacetate (1.1 mmol), Rh₂(S-DOSP)₄ (2 mol %), -20 °C, 6 h.
Visualizations
Caption: Experimental workflow for the tandem C-H oxidation/oxa-Cope rearrangement.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 4. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. C-H activation as a strategic reaction: enantioselective synthesis of 4-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of the 8-oxabicyclo[3.2.1]octane core?
A1: Several powerful strategies have been developed, with the choice often depending on the desired substitution pattern and stereochemistry. The most prevalent methods include:
-
[5+2] Cycloaddition Reactions: This is a highly effective method for constructing the bicyclic core, often utilizing pyrylium ylides or oxidopyrylium ylides as the five-carbon component.[1][2] Organocatalysis is frequently employed to achieve high enantioselectivity.[3]
-
Gold-Catalyzed Tandem Reactions: Gold catalysts can facilitate elegant cascade reactions, such as a 1,3-acyloxy migration followed by a Ferrier rearrangement, to afford highly functionalized and enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[4][5]
-
Tandem C–H Oxidation/Oxa-[3][3] Cope Rearrangement/Aldol Cyclization: This strategy allows for the rapid construction of the bicyclic system from relatively simple allylic silyl ethers.[3]
-
Intramolecular Diels-Alder Reactions: While less common for this specific scaffold, intramolecular [4+2] cycloadditions of furan-tethered dienophiles can be a viable route.
Q2: My [5+2] cycloaddition reaction is giving low yields. What are the likely causes?
A2: Low yields in [5+2] cycloadditions for this synthesis can often be attributed to several factors:
-
Decomposition of the Oxidopyrylium Ylide: The ylide intermediate can be unstable and prone to decomposition or dimerization if its concentration becomes too high.[6]
-
Suboptimal Catalyst Activity: The choice and loading of the catalyst, whether it's a metal complex or an organocatalyst, are critical. Impurities in the catalyst or reagents can also inhibit the reaction.
-
Poor Substrate Reactivity: The electronic properties of the alkene and the pyrone precursor significantly influence the reaction rate. Electron-rich alkenes are generally more reactive.[3]
Q3: I am observing poor diastereoselectivity in my tandem C–H oxidation/oxa-[3][3] Cope rearrangement/aldol cyclization. How can I improve it?
A3: Diastereoselectivity in this tandem reaction is influenced by the transition state of the intramolecular aldol cyclization. Key factors to consider for optimization include:
-
Lewis Acid: The choice of Lewis acid can significantly impact the facial selectivity of the aldol reaction. A screen of different Lewis acids (e.g., ZnBr₂, Sc(OTf)₃, Cu(OTf)₂) may be necessary to find the optimal conditions for your specific substrate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the lower energy transition state.
Q4: What are common side reactions in the gold-catalyzed synthesis of 8-oxabicyclo[3.2.1]octanes?
A4: In gold-catalyzed tandem reactions, such as the 1,3-acyloxy migration/Ferrier rearrangement, potential side reactions may include:
-
Protodeauration/Elimination: Premature protonation of an organogold intermediate can lead to the formation of undesired elimination or decomposition products.
-
Competing Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may compete with the desired transformation, leading to isomeric byproducts.
-
Catalyst Decomposition: The gold catalyst can sometimes decompose to inactive gold(0) nanoparticles, especially at higher temperatures or with certain substrates.
Troubleshooting Guides
Problem 1: Poor Enantioselectivity in Organocatalytic [5+2] Cycloaddition
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | - Screen different chiral organocatalysts (e.g., diarylprolinol silyl ethers, thioureas).[3] - Verify the purity and enantiomeric excess of the catalyst. - Adjust the catalyst loading; higher or lower loadings can sometimes improve selectivity. |
| Incorrect Additives | - The presence of co-catalysts or additives (e.g., an achiral thiourea with a chiral primary aminothiourea) can be crucial for high enantioselectivity.[3] - The presence of acid or base can also influence the reaction; ensure optimal pH conditions. |
| Solvent Effects | - The solvent can significantly impact the enantioselectivity by influencing the catalyst's conformation and the transition state. Screen a variety of solvents with different polarities. |
| Temperature | - Lowering the reaction temperature often leads to higher enantiomeric excess. |
Problem 2: Low Yield or Incomplete Conversion in Gold-Catalyzed Tandem Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a freshly prepared or properly stored gold catalyst. Gold(I) catalysts can be sensitive to air and moisture. - Consider using a silver salt co-catalyst (e.g., AgSbF₆) to generate the active cationic gold species in situ from a chloride precatalyst.[5] |
| Substrate Decomposition | - If the starting material is unstable under the reaction conditions, consider a slower addition of the substrate to the reaction mixture. - Lowering the reaction temperature may also help to minimize decomposition. |
| Inhibitors | - Ensure all reagents and solvents are pure and dry. Trace impurities can act as catalyst poisons. |
| Insufficient Reaction Time | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some tandem reactions may require longer periods to go to completion. |
Data Presentation
Table 1: Comparison of Catalysts for the Enantioselective [5+2] Cycloaddition of an Alkenylpyranone
| Entry | Chiral Catalyst (mol%) | Achiral Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Chiral Aminothiourea (10) | None | Toluene | 24 | 75 | 45 |
| 2 | Chiral Aminothiourea (10) | Achiral Thiourea (10) | Toluene | 12 | 92 | 95 |
| 3 | Diarylprolinol Silyl Ether (20) | None | CH₂Cl₂ | 48 | 68 | 88 |
| 4 | Chiral Phosphoric Acid (15) | None | Hexane | 36 | 55 | 72 |
Data is representative and compiled for illustrative purposes based on typical outcomes in the literature.
Table 2: Effect of Lewis Acid on Diastereoselectivity in a Tandem C-H Oxidation/Oxa-Cope/Aldol Cyclization
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | ZnBr₂ (1.1) | CH₂Cl₂ | -20 | 85 | 10:1 |
| 2 | Sc(OTf)₃ (1.1) | CH₂Cl₂ | -20 | 78 | 5:1 |
| 3 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -20 | 65 | 2:1 |
| 4 | None | CH₂Cl₂ | -20 | <10 | - |
Data is representative and compiled for illustrative purposes based on typical outcomes in the literature.
Experimental Protocols
Key Experiment 1: Organocatalytic Enantioselective [5+2] Cycloaddition
This protocol is a general representation of an organocatalyzed [5+2] cycloaddition between a pyrone precursor and an electron-rich alkene.
Materials:
-
3-Acetoxy-4-pyrone derivative (1.0 equiv)
-
Electron-rich alkene (1.5 equiv)
-
Chiral aminothiourea catalyst (0.1 equiv)
-
Achiral thiourea co-catalyst (0.1 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 3-acetoxy-4-pyrone derivative, chiral aminothiourea catalyst, and achiral thiourea co-catalyst.
-
Add anhydrous toluene via syringe.
-
Add the electron-rich alkene to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 8-oxabicyclo[3.2.1]octane derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Key Experiment 2: Gold-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
This protocol describes a general procedure for the gold-catalyzed synthesis of 8-oxabicyclo[3.2.1]octanes from glycal-derived propargylic esters.[5]
Materials:
-
Glycal-derived propargylic ester (1.0 equiv)
-
PPh₃AuCl (0.05 equiv)
-
AgSbF₆ (0.05 equiv)
-
Anhydrous CH₂Cl₂
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the glycal-derived propargylic ester and PPh₃AuCl.
-
Add anhydrous CH₂Cl₂ via syringe.
-
In a separate vial, dissolve AgSbF₆ in a small amount of anhydrous CH₂Cl₂ and add this solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 8-oxabicyclo[3.2.1]octane derivative.
Visualizations
Caption: A generalized experimental workflow for the synthesis and analysis of 8-oxabicyclo[3.2.1]octane derivatives.
Caption: A decision-making flowchart for troubleshooting poor stereoselectivity in a synthesis.
Caption: A simplified schematic of the key steps in the gold-catalyzed tandem synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal and Lewis acid promoted intramolecular Diels–Alder reaction of furanose tethered 1,3,9-decatriene systems: a synthetic and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
addressing low yield in the synthesis of 8-oxabicyclo[3.2.1]octane analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 8-oxabicyclo[3.2.1]octane analogs.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods used to prepare the 8-oxabicyclo[3.2.1]octane core.
Palladium-Catalyzed Cross-Coupling Reactions (Stille & Suzuki)
Stille and Suzuki cross-coupling reactions are powerful methods for forming carbon-carbon bonds in the synthesis of 8-oxabicyclo[3.2.1]octane analogs, particularly for introducing aryl or biaryl moieties. However, these reactions can be prone to low yields and the formation of side products.
Frequently Asked Questions (FAQs):
-
Q1: My Stille coupling reaction is giving a low yield of the desired 8-oxabicyclo[3.2.1]octane analog. What are the common causes?
A1: Low yields in Stille couplings for this scaffold can often be attributed to several factors:
-
Decomposition of the Organostannane Reagent: Organotin compounds can be unstable, especially if they are not purified and stored properly. Attempts to purify some tributylstannyl intermediates have been reported to result in substantial decomposition.
-
Inefficient Catalytic Cycle: The palladium catalyst may become deactivated during the reaction, leading to incomplete conversion.
-
Steric Hindrance: Highly substituted coupling partners can slow down the reaction rate.
-
Substrate-Specific Issues: Certain substrates, such as those containing benzoxazole stannanes, have been reported to give very low yields (e.g., 10%).[1]
-
-
Q2: I am observing a complex mixture of products in my Suzuki coupling reaction. How can I improve the selectivity and yield?
A2: Suzuki couplings can sometimes lead to complex reaction mixtures.[1] Common side reactions to be aware of include:
-
Homocoupling: Dimerization of the boronic acid or the aryl halide is a frequent side reaction, often promoted by the presence of oxygen.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid before cross-coupling occurs, leading to the formation of an arene byproduct.
-
Dehalogenation: Removal of the halide from the coupling partner without the desired C-C bond formation.
-
Troubleshooting Workflow for Suzuki Coupling Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Tandem C-H Oxidation/Oxa-[2][2] Cope Rearrangement/Aldol Cyclization
This powerful tandem reaction allows for the efficient construction of the 8-oxabicyclo[3.2.1]octane core from allylic silylethers.[2] While generally high-yielding, reaction conditions may need optimization for specific substrates.
Frequently Asked Questions (FAQs):
-
Q3: My tandem C-H oxidation/oxa-Cope rearrangement is not proceeding to completion. What should I investigate?
A3: Incomplete conversion in this tandem reaction can be due to several factors related to the C-H oxidation step, which is often the initiating step.
-
Oxidant Activity: The choice and activity of the oxidant (e.g., TEMPO-based reagents) are crucial. Ensure the oxidant is fresh and used in the correct stoichiometry.
-
Reaction Temperature: The optimal temperature can be substrate-dependent. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high could cause decomposition.
-
Solvent Choice: The polarity of the solvent can influence the efficiency of the C-H oxidation.
-
-
Q4: The diastereoselectivity of my aldol cyclization is low. How can I improve it?
A4: The final aldol cyclization determines the stereochemistry of the newly formed ring.
-
Lewis Acid Co-catalyst: The choice of Lewis acid (e.g., ZnBr₂) can influence the transition state of the aldol reaction and thus the diastereoselectivity. Screening different Lewis acids may be beneficial.
-
Temperature: Lowering the reaction temperature of the aldol cyclization step can often enhance diastereoselectivity.
-
Experimental Workflow for Tandem C-H Oxidation/Oxa-Cope/Aldol Cyclization:
Caption: General workflow for the tandem C-H oxidation/oxa-Cope/aldol cyclization.
Intramolecular [5+2] Cycloaddition of Oxidopyrylium Ylides
The intramolecular [5+2] cycloaddition of oxidopyrylium ylides is a valuable method for constructing the 8-oxabicyclo[3.2.1]octane core, often with high diastereoselectivity.[3]
Frequently Asked Questions (FAQs):
-
Q5: My intramolecular [5+2] cycloaddition is giving a low yield, with a significant amount of starting material recovered. What could be the issue?
A5: Low conversion in these cycloadditions can be related to the generation and reactivity of the oxidopyrylium ylide intermediate.
-
Ylide Formation Conditions: The base used to generate the ylide is critical. If the base is not strong enough or if there are acidic impurities, ylide formation will be inefficient.
-
Reaction Temperature: While intramolecular cycloadditions can often be performed at lower temperatures than their intermolecular counterparts, some substrates may require heating to overcome the activation energy barrier.
-
Tether Length and Flexibility: The nature of the tether connecting the pyrone and the alkene can significantly impact the ease of cycloaddition. A rigid or improperly sized tether can hinder the reaction.
-
-
Q6: I am observing side products in my [5+2] cycloaddition. What are the likely culprits?
A6: A common side reaction is the dimerization of the oxidopyrylium ylide, especially if the intramolecular cycloaddition is slow. Running the reaction at higher dilution can sometimes disfavor the intermolecular dimerization pathway.
Gold-Catalyzed Cascade Reactions
Gold catalysts can mediate powerful cascade reactions to form the 8-oxabicyclo[3.2.1]octane skeleton from acyclic precursors.
Frequently Asked Questions (FAQs):
-
Q7: My gold-catalyzed cyclization of an enynol is producing a significant amount of a spiro-compound instead of the desired 8-oxabicyclo[3.2.1]octane. How can I control the reaction pathway?
A7: The formation of spirocyclic side products can occur through an H-elimination pathway followed by condensation. This can sometimes be suppressed by carefully controlling the reaction temperature and the catalyst loading. Lowering the temperature may favor the desired cyclization pathway.
-
Q8: The diastereoselectivity of my gold-catalyzed cascade is poor. What factors can I adjust?
A8: The stereochemical outcome of these cascade reactions can be influenced by the steric and electronic properties of the starting material. Modifying substituents on the alkyne or the diol moiety can sometimes steer the reaction towards a specific diastereomer.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Substrate Type | Key Reagents | Yield (%) | Reference |
| Stille Coupling | 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene | Pd(PPh₃)₄, ZnCl₂, TFP | 67-93 | [1] |
| Stille Coupling (with benzoxazole stannane) | 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene | Pd(PPh₃)₄, ZnCl₂, TFP | 10 | [1] |
| Tandem C-H Oxidation/Oxa-Cope/Aldol | Allylic silylethers | T⁺BF₄⁻, ZnBr₂ | High | [2] |
| Intramolecular [5+2] Cycloaddition | Acetoxy-pyranone with α-chiral center | N-Methylpyrrolidine (NMP) | 89 | [3] |
| Gold-Catalyzed Cascade | Cyclohexane-trans-1,4-diol with alkyne side chain | Au(I) catalyst | High | |
| Samarium Iodide Reduction of Unsaturated Precursor | 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene | SmI₂, MeOH, THF | 60-90 | [4] |
Experimental Protocols
General Procedure for Stille Cross-Coupling
To a solution of the triflate (1 equivalent) and the corresponding arylstannane (1.2 equivalents) in dioxane is added tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The mixture is heated to reflux and stirred overnight. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous KF solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]
General Procedure for Samarium Iodide Reduction
A solution of the 8-oxabicyclo[3.2.1]oct-2-ene derivative (1 equivalent) in a 10% methanol in tetrahydrofuran solution is cooled to -78 °C. A solution of samarium iodide in THF (0.1 M, 2.5 equivalents) is added dropwise until the characteristic dark blue color persists. The reaction is stirred at -78 °C for 1 hour and then quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are separated by column chromatography.[4][5]
Purification of Diastereomers
The separation of diastereomers of 8-oxabicyclo[3.2.1]octane analogs can be challenging. Flash column chromatography on silica gel is the most common method. In cases where chromatographic separation is difficult, a two-step procedure of hydrolysis of a methyl ester to the corresponding carboxylic acids, separation of the acidic diastereomers by chromatography, and subsequent re-esterification can be an effective strategy.[4]
Signaling Pathways and Logical Relationships
Catalytic Cycle of Stille Cross-Coupling:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. "Amide Assisted Dearomative Intramolecular Oxidopyrylium Based ( 5+2 ) " by IFEANYICHUKWU EMMANUEL PROMISE [ir.library.illinoisstate.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Purification of Polar Bicyclic Carboxylic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar bicyclic carboxylic acids.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor or no retention of the carboxylic acid on a C18 reversed-phase HPLC column. | The compound is too polar for the nonpolar stationary phase. | 1. Switch to a Mixed-Mode Chromatography (MMC) column that combines reversed-phase and ion-exchange functionalities. This will retain both nonpolar and polar/charged analytes.[1][2][3] 2. Utilize Hydrophilic Interaction Chromatography (HILIC) , which uses a polar stationary phase and is designed for highly polar compounds. 3. Employ Ion-Exchange Chromatography (IEC) , specifically an anion exchanger, to target the negatively charged carboxylate group.[4][5][6] 4. Adjust the mobile phase pH to be 2-3 units below the pKa of the carboxylic acid. This protonates the acid, making it more neutral and increasing its retention on a reversed-phase column.[7][8] |
| Significant product loss during liquid-liquid extraction. | Incorrect pH causing the carboxylic acid to partition into the wrong phase; formation of emulsions. | 1. Carefully adjust the pH of the aqueous phase. To extract the acid into the aqueous layer as its salt, the pH should be at least 2-3 units above the pKa of the carboxylic acid. To recover the acid into an organic layer, the pH should be at least 2-3 units below the pKa.[9][10] 2. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a bed of Celite. |
| Difficulty in achieving crystallization of the purified acid. | The compound is highly polar and may have high solubility in common crystallization solvents; impurities may be inhibiting crystal formation. | 1. Select a solvent or solvent system where the acid has high solubility at high temperatures and low solubility at low temperatures. [9][11] For highly polar compounds, consider solvents like DMSO, DMF, or acetonitrile.[12] 2. Try inducing crystallization by: a. Scratching the inside of the flask with a glass rod.[11] b. Adding a seed crystal of the pure compound.[9][11] c. Using a vapor diffusion or solvent layering technique.[13] 3. Re-purify the material using another method (e.g., chromatography) to reduce the impurity level before attempting recrystallization again.[9] |
| Final product has a yellow or brown tint. | Residual iodide compounds (if from a carbonylation reaction) or other oxidizable organic impurities. | 1. Treat the crude acid with an oxidizing agent like hydrogen peroxide before final distillation or purification.[9][14] 2. Perform a purification step using activated carbon.[9] |
| Co-elution of the target acid with other polar impurities during chromatography. | Insufficient selectivity of the chosen chromatographic method. | 1. Optimize the mobile phase in MMC. Adjusting the pH, ionic strength (buffer concentration), and organic solvent ratio can finely tune the selectivity.[1][3] 2. Consider Supercritical Fluid Chromatography (SFC). SFC can offer different selectivity compared to HPLC and is increasingly used for polar compounds.[15][16][17] |
| Enantiomers of a chiral bicyclic carboxylic acid are not separating. | The chosen chromatographic system (column and mobile phase) is not suitable for chiral resolution. | 1. Use a dedicated Chiral Stationary Phase (CSP). For acidic compounds, anion-exchange type CSPs can be effective.[18] Macrocyclic glycopeptide-based columns have also been used successfully.[19] 2. For preparative scale, consider adding a tertiary alcohol to the mobile phase to reduce on-column esterification of the carboxylic acid.[20] 3. Derivatize the racemic acid with a single enantiomer of a chiral amine or alcohol to form diastereomers, which can then be separated on a standard (achiral) column.[21][22] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a novel polar bicyclic carboxylic acid?
A1: A good starting point is a simple acid-base liquid-liquid extraction to remove neutral and basic impurities.[23][24] This provides a cleaner sample for subsequent high-resolution purification. Following extraction, Mixed-Mode Chromatography (MMC) is an excellent and versatile technique as it can retain and separate a wide variety of compounds, including polar and charged molecules, often in a single run.[2][25]
Q2: When should I choose Mixed-Mode Chromatography (MMC) over standard Reversed-Phase (RP) or Ion-Exchange (IEC)?
A2: Choose MMC when your sample contains a mix of polar and nonpolar compounds or when you are struggling to get adequate retention of your polar carboxylic acid on a standard RP (e.g., C18) column.[1] MMC combines the mechanisms of both RP and IEC, providing unique selectivity that can be adjusted by changing the mobile phase's organic solvent content, pH, and ionic strength.[3] This avoids the need for ion-pairing agents, making it compatible with mass spectrometry.[1]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for such polar compounds?
A3: Yes, modern SFC is increasingly capable of purifying polar analytes.[15][26] By using polar co-solvents (like methanol) with the carbon dioxide mobile phase, SFC can successfully separate polar compounds, including carboxylic acids.[16] Its advantages include faster separations and reduced consumption of organic solvents compared to HPLC.[15]
Q4: How do I select a suitable solvent for crystallization?
A4: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[11] Impurities should ideally remain soluble at both hot and cold temperatures. For highly polar compounds that are insoluble in common solvents like methanol or ethanol, you may need to explore more polar options such as DMSO or DMF.[12] It is often necessary to test a range of solvents and solvent mixtures to find the optimal conditions.
Q5: My bicyclic carboxylic acid is chiral. How can I separate the enantiomers?
A5: Enantiomers can be separated by several methods:
-
Direct Chiral Chromatography: This is the most common method, using a chiral stationary phase (CSP). Anion-exchange based CSPs are particularly effective for acidic compounds.[18]
-
Formation of Diastereomers: React the racemic acid with a pure enantiomer of a chiral base (like brucine or a chiral amine) to form diastereomeric salts.[22] These diastereomers have different physical properties and can be separated by crystallization or standard chromatography. The pure acid enantiomer is then recovered by acidification.[22]
-
Supercritical Fluid Chromatography (SFC): SFC is also a powerful technique for chiral separations and is often favored for its speed and efficiency.[27]
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate a carboxylic acid from neutral or basic impurities.
-
Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The pH of the aqueous phase should be at least 2-3 units above the pKa of the carboxylic acid.[9][10]
-
Separation: Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will be in the aqueous layer, while neutral and basic impurities remain in the organic layer.
-
Isolate Layers: Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is at least 2-3 units below the pKa of the carboxylic acid. The protonated carboxylic acid will precipitate if it is a solid or can be extracted.
-
Final Extraction/Filtration: If the acid precipitates, collect it by vacuum filtration. If it remains in solution, extract it into a fresh organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Dry the final organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.
Protocol 2: Purification by Anion-Exchange Chromatography (AEC)
This protocol outlines the steps for purifying a carboxylic acid using an anion-exchange resin.
-
Resin Selection: Choose a suitable anion-exchange resin. Strong Anion Exchangers (SAX) are often used for weak acids like carboxylic acids.[5]
-
Column Packing and Equilibration: Pack a column with the selected resin. Equilibrate the column by washing it with a buffer at a pH where the carboxylic acid is deprotonated (negatively charged) and will bind to the positively charged resin.
-
Sample Loading: Dissolve the sample in the equilibration buffer and apply it to the column. The carboxylate anions will bind to the resin.[6]
-
Washing: Wash the column with the equilibration buffer to remove any neutral or positively charged impurities.[6]
-
Elution: Elute the bound carboxylic acid from the column. This is typically done in one of two ways:
-
pH Gradient: Gradually decrease the pH of the mobile phase. As the pH drops below the pKa of the carboxylic acid, it becomes protonated (neutral) and no longer binds to the resin.
-
Ionic Strength Gradient: Wash the resin with a solution containing a high concentration of a stronger anion (e.g., a salt gradient of NaCl or a strong inorganic acid).[6][28] This displaces the carboxylate anion from the resin.
-
-
Fraction Collection and Analysis: Collect fractions as the acid elutes and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Desalting/Solvent Removal: Combine the pure fractions. If a high salt concentration was used for elution, this step may require dialysis, size-exclusion chromatography, or extraction to remove the salt before final solvent evaporation.
Visualizations
Diagram 1: General Purification Workflow
Caption: General experimental workflow for carboxylic acid purification.
Diagram 2: Chromatography Method Selection Guide
Caption: Logic for selecting an appropriate chromatography technique.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. unifr.ch [unifr.ch]
- 14. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Video: Supercritical Fluid Chromatography [jove.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 18. chiraltech.com [chiraltech.com]
- 19. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. varsitytutors.com [varsitytutors.com]
- 25. helixchrom.com [helixchrom.com]
- 26. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. researchgate.net [researchgate.net]
managing scalability issues in the synthesis of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing scalability issues in the synthesis of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 8-oxabicyclo[3.2.1]octane core, and what are their primary scalability considerations?
A1: Several effective strategies exist, each with unique advantages and challenges when scaling up. The primary routes include:
-
[4+3] Cycloaddition/Annulation Reactions: These reactions, often utilizing furans and oxyallyl cations, are powerful for constructing the bicyclic core. On a larger scale, controlling the generation and reaction of the often unstable oxyallyl cation can be challenging, requiring careful control of reaction temperature and addition rates.
-
Tandem C-H Oxidation/Cope Rearrangement/Aldol Cyclization: This modern approach offers high efficiency and stereoselectivity. Scalability can be impacted by the cost and handling of specialized oxidizing agents and the need for precise temperature control to manage the exothermic nature of the oxidation and rearrangement steps.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille): These methods are versatile for introducing substituents. Key scalability challenges include the cost of the palladium catalyst and ligands, ensuring an inert atmosphere to prevent catalyst deactivation, and the removal of residual palladium from the final product to meet regulatory standards.
-
Rhodium-Catalyzed Reactions: Intramolecular rhodium-catalyzed [4+3] cycloadditions of vinyl diazoacetates and furans are also employed. The primary scalability concerns involve the safe handling of diazo compounds on a larger scale and potential catalyst deactivation.
Q2: How do I choose the most suitable synthetic route for my scalability needs?
A2: The choice of synthetic route depends on several factors:
-
Target Scale: For gram-to-kilogram scale, routes with fewer steps and readily available, less hazardous starting materials are preferable.
-
Stereochemical Requirements: If a specific stereoisomer is required, choose a route that offers high diastereoselectivity and enantioselectivity to avoid costly and difficult chiral separations at a later stage.
-
Available Equipment: Some reactions, like those requiring cryogenic temperatures or high pressures, may not be feasible without specialized equipment.
-
Cost of Goods: The cost of starting materials, reagents, catalysts, and solvents becomes increasingly important at a larger scale.
Below is a decision-making workflow to aid in route selection:
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guides
Guide 1: [4+3] Cycloaddition/Annulation Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Bicyclic Product | 1. Decomposition of Oxyallyl Cation: The intermediate is unstable and can decompose before reacting. 2. Inefficient Generation of the Cation: The conditions for generating the oxyallyl cation may be suboptimal. 3. Side Reactions: Polymerization of the furan or other side reactions may be occurring. | 1. Temperature Control: Maintain strict temperature control, often at low temperatures, during the generation and reaction of the oxyallyl cation. 2. Slow Addition: Add the precursor to the oxyallyl cation slowly to the reaction mixture to maintain a low concentration of the reactive intermediate. 3. Reagent Quality: Ensure the purity of the furan and other reagents, as impurities can catalyze side reactions. |
| Formation of Multiple Isomers | 1. Lack of Stereocontrol: The reaction conditions may not favor the formation of a single stereoisomer. 2. Product Isomerization: The desired product may isomerize under the reaction or workup conditions. | 1. Use of Chiral Auxiliaries or Catalysts: For enantioselective synthesis, employ a chiral auxiliary on the furan or a chiral Lewis acid catalyst. 2. Optimize Reaction Conditions: Screen different solvents and temperatures to improve diastereoselectivity. 3. Mild Workup: Use a mild workup procedure to prevent isomerization of the product. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult. 2. Product Instability on Silica Gel: The bicyclic ether may be sensitive to the acidic nature of silica gel. | 1. Crystallization: Attempt to crystallize the product directly from the crude reaction mixture. 2. Alternative Chromatography: Use neutral or basic alumina for chromatography instead of silica gel. 3. Derivatization: Convert the carboxylic acid to an ester or amide to change its polarity for easier purification, followed by hydrolysis. |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Low Conversion | 1. Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. 2. Poor Quality Reagents: Impurities in the starting materials, base, or solvent can poison the catalyst. 3. Insufficient Mixing: In heterogeneous mixtures, poor stirring can limit the reaction rate. | 1. Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (N₂ or Ar). Degas all solvents and reagents.[1] 2. Reagent Purification: Use high-purity starting materials. Dry solvents and grind solid bases to a fine powder.[1][2] 3. Efficient Stirring: Use a mechanical stirrer for larger scale reactions to ensure efficient mixing.[2] |
| Formation of Side Products (e.g., Homocoupling) | 1. Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to undesired side reactions. 2. Reaction Temperature Too High: High temperatures can promote side reactions and catalyst decomposition. | 1. Optimize Ligand/Metal Ratio: Screen different ligand-to-metal ratios to find the optimal conditions for your specific substrates. 2. Temperature Screening: Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| High Levels of Residual Palladium in Product | 1. Inefficient Removal during Workup: Standard aqueous washes are often insufficient to remove all palladium residues. 2. Complexation of Palladium with the Product: The product may chelate with palladium, making it difficult to remove. | 1. Scavengers: Treat the reaction mixture or the isolated product with a palladium scavenger (e.g., silica-bound thiols). 2. Activated Carbon: Stirring a solution of the product with activated carbon can effectively adsorb residual palladium. 3. Recrystallization: Multiple recrystallizations can significantly reduce the level of palladium contamination. |
Quantitative Data
The following table summarizes representative yields for the synthesis of 8-oxabicyclo[3.2.1]octane derivatives at different scales. Note that direct comparisons are challenging due to variations in specific substrates and reaction conditions.
| Synthetic Method | Scale | Product | Yield (%) | Reference |
| [3+2] Cycloaddition | 7.87 mmol | (+)-8-Oxabicyclo[3.2.1]octane derivative | 1.98 g (Yield not specified as %) | [3] |
| Stille Cross-Coupling | Not specified | 3-Biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters | High yields | [2] |
| Catalytic Hydrogenation | 209 mmol | 8-Oxabicyclo[3.2.1]octan-3-one | Nearly quantitative | |
| Haloform Reaction | ~250 g crude | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 115-133 g | [4][5] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of an 8-Oxabicyclo[3.2.1]octane Derivative via [3+2] Cycloaddition
This protocol is adapted from a reported gram-scale synthesis.[3]
Materials:
-
Enantiomerically pure cyclopropanated furan (7.87 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD, 2.7 equivalents)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the cyclopropanated furan (7.87 mmol).
-
Add the solvent (e.g., toluene) to achieve a suitable concentration.
-
Add DMAD (2.7 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative (1.98 g).
Protocol 2: Large-Scale Purification of a Bicyclic Carboxylic Acid by Recrystallization
This is a general protocol for the purification of the final carboxylic acid product.
Materials:
-
Crude this compound
-
Suitable solvent system for recrystallization (e.g., ethyl acetate/hexanes, water, or ethanol/water)
Procedure:
-
Solvent Selection: Determine an appropriate solvent system where the carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an appropriately sized flask, add the crude carboxylic acid and the minimum amount of the chosen solvent at or near its boiling point to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 8-Oxa- vs. 8-Aza-bicyclo[3.2.1]octane Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective dopamine transporter (DAT) inhibitors as potential therapeutics for conditions like cocaine abuse and attention-deficit/hyperactivity disorder (ADHD) has led to the extensive exploration of various molecular scaffolds. Among the most promising are the bicyclo[3.2.1]octane systems, which mimic the core structure of cocaine. This guide provides an objective comparison of two key classes within this family: 8-oxa- and 8-aza-bicyclo[3.2.1]octane derivatives, focusing on their structure-activity relationships (SAR), binding affinities, and selectivity for the dopamine transporter.
Core Structural Comparison
The fundamental difference between these two classes of compounds lies in the heteroatom at the 8-position of the bicyclic ring system. In the 8-aza-bicyclo[3.2.1]octane (also known as a tropane) series, this position is occupied by a nitrogen atom, whereas in the 8-oxa-bicyclo[3.2.1]octane series, it is an oxygen atom. This seemingly subtle change can have significant implications for the pharmacological properties of the resulting inhibitors. Research has shown that the heteroatom at the 8-position is not an absolute requirement for potent DAT inhibition, indicating that the overall three-dimensional shape (topology) of the ligand plays a more critical role in binding to the transporter.[1][2] In fact, analogs with a sulfur (8-thia) or even a methylene group (8-carba) at this position have also been shown to be potent DAT inhibitors.[1][3]
Quantitative Comparison of DAT Inhibition
The following tables summarize the in vitro binding affinities (IC50 or Kᵢ values) of representative 8-oxa- and 8-aza-bicyclo[3.2.1]octane analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT), providing a direct comparison of their potency and selectivity. Lower values indicate higher binding affinity.
| Table 1: Comparative Binding Affinities of 3β-(3,4-Dichlorophenyl)-2β-carbomethoxy-bicyclo[3.2.1]octane Analogs | |||
| Compound | 8-Position Heteroatom | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 8-Aza Analog | Nitrogen (N) | 1.1 | 2.5 |
| 8-Oxa Analog | Oxygen (O) | 3.3 | 4.7 |
| 8-Thia Analog | Sulfur (S) | 2.0 | 3.0 |
Data compiled from studies on 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes.[4]
| Table 2: Binding Affinities of Selected 8-Aza-bicyclo[3.2.1]octane Derivatives | ||||
| Compound | Substitution at N-8 | DAT Kᵢ (nM) | SERT Kᵢ (nM) | SERT/DAT Selectivity Ratio |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 1060 |
| 22g | 4-Chlorobenzyl | 3.9 | - | - |
Data for 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.[5]
| Table 3: Binding Affinities of Selected 8-Oxa-bicyclo[3.2.1]octane Derivatives | |||
| Compound | Stereochemistry | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 3α-(3,4-dichlorophenyl) analog | 2β-carbomethoxy, 3α-aryl | 2.34 | 31 |
| 3β-(3,4-dichlorophenyl) analog | 2β-carbomethoxy, 3β-aryl | 3.27 | - |
Data for 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes.[6]
The data indicate that both 8-aza and 8-oxa scaffolds can produce highly potent DAT inhibitors with nanomolar affinities. In a direct comparison of the 3β-(3,4-dichlorophenyl) substituted analogs, the 8-aza derivative displays slightly higher potency for both DAT and SERT. However, both classes of compounds demonstrate comparable, high-affinity binding. The structure-activity relationship is complex, with stereochemistry at the C-2 and C-3 positions and substitutions on the 3-aryl ring significantly influencing potency and selectivity. For instance, in the 8-azabicyclo[3.2.1]octane series, N-8 substitution with a cyclopropylmethyl group can lead to exceptionally high selectivity for DAT over SERT.[5]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize DAT inhibitors.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This competitive binding assay determines the affinity of a test compound for DAT by measuring its ability to displace a radiolabeled ligand, such as [³H]WIN 35,428.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (hDAT), or from brain regions rich in DAT (e.g., striatum).
-
Radioligand: [³H]WIN 35,428.
-
Assay Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
-
Test Compounds: Serial dilutions of the 8-oxa- or 8-aza-bicyclo[3.2.1]octane derivatives.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compound.
-
For total binding, wells contain only membranes and radioligand. For non-specific binding, a high concentration of a known DAT inhibitor is added.
-
Incubate the plate, typically at 4°C for 2-3 hours, to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for DAT.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of [³H]dopamine into cells expressing DAT.
Materials:
-
Cell Line: A cell line stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Dopamine.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Inhibitor for Non-specific Uptake: A high concentration of a known DAT inhibitor.
-
Test Compounds: Serial dilutions of the 8-oxa- or 8-aza-bicyclo[3.2.1]octane derivatives.
-
Scintillation Counter.
Procedure:
-
Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate dopamine uptake by adding [³H]dopamine to each well.
-
Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells (e.g., with 1% SDS).
-
Measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of specific uptake inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Concepts
To further elucidate the context of this research, the following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for screening DAT inhibitors.
Caption: Dopamine signaling at the synapse and the mechanism of DAT inhibitors.
Caption: A typical experimental workflow for the evaluation of novel DAT inhibitors.
Conclusion
Both 8-oxa- and 8-aza-bicyclo[3.2.1]octane scaffolds serve as excellent platforms for the design of potent dopamine transporter inhibitors. The choice between the two may depend on specific drug design goals, such as fine-tuning selectivity profiles or optimizing pharmacokinetic properties. While the 8-aza (tropane) framework has been more extensively studied, the 8-oxa analogs represent a viable and potent alternative, demonstrating that the nitrogen atom is not essential for high-affinity DAT binding. Further research into the subtle differences in how these two classes of compounds interact with the dopamine transporter will be crucial for the development of next-generation therapeutics targeting the dopaminergic system.
References
- 1. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-8-Oxabicyclo[3.2.1]octane-2-carboxylic Acid Esters as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
The 3-aryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid ester scaffold, a structural analog of cocaine, has been a focal point in the development of potent and selective inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3][4] Understanding the structure-activity relationship (SAR) of this class of compounds is critical for designing novel therapeutics for neuropsychiatric disorders such as depression, anxiety, and substance abuse.[5] This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies.
Core Structure and Stereochemistry
The 8-oxabicyclo[3.2.1]octane core, also known as an oxatropane, serves as a rigid scaffold that presents the C-2 and C-3 substituents in defined spatial orientations. A key finding is that the 8-amino functionality present in cocaine is not essential for potent binding to the dopamine transporter.[1][4] This was demonstrated by the synthesis of 8-oxa analogs which showed high affinity for the DAT.[4]
The stereochemistry at the C-2 and C-3 positions significantly influences the potency and selectivity of these compounds. Specifically, the 2β-carbomethoxy-3β-aryl ("chair") configuration generally exhibits higher potency at both DAT and SERT, while the 2β-carbomethoxy-3α-aryl ("boat") diastereomers are typically less potent, particularly at the SERT.[2]
Impact of 3-Aryl Substituents on Transporter Affinity and Selectivity
The nature and position of substituents on the 3-aryl ring are major determinants of the binding affinity and selectivity of these compounds for the monoamine transporters.
Mono-Substituted Aryl Analogs
Early studies explored a range of mono-substituted phenyl derivatives. For instance, the introduction of a 4-fluorophenyl group at the 3β-position, as seen in the prototypical tropane (-)-2β-carbomethoxy-3β-(4-fluorophenyl)tropane (WIN 35,428), is a well-established modification that confers high affinity for the DAT.[1]
Biaryl and Heteroaryl-Phenyl Analogs
More recent research has focused on 3-biaryl and 3-(heteroaryl-phenyl) analogs, which have demonstrated a shift in selectivity towards the serotonin transporter.[1][2]
-
Increased SERT Selectivity: The introduction of heteroaryl moieties such as pyrrolyl and thiophenyl on the 3-aryl ring has been shown to increase binding potency at SERT while decreasing it at DAT, effectively reversing the selectivity profile observed with monoaryl compounds.[2]
-
Benzothiophene Substitution: Among various biaryl systems, benzothiophene substituted compounds have shown significant DAT inhibition with high selectivity over SERT.[1][6]
Quantitative Comparison of Transporter Inhibition
The following tables summarize the in vitro binding affinities (IC50 values) of representative 3-aryl-8-oxabicyclo[3.2.1]octane derivatives for DAT and SERT. These values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the respective transporter.
| Compound | 3-Aryl Substituent | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| Reference Compounds | ||||
| Cocaine | Phenyl | 95 | 130 | 1.37 |
| WIN 35,428 | 4-Fluorophenyl | 12.8 | 167 | 13.0 |
| 8-Oxabicyclo[3.2.1]octane Derivatives | ||||
| 3β-(3,4-Dichlorophenyl)-2β-carbomethoxy-8-oxabicyclo[3.2.1]octane | 3,4-Dichlorophenyl | 3.27 | - | - |
| 3α-(3,4-Dichlorophenyl)-2β-carbomethoxy-8-oxabicyclo[3.2.1]octane | 3,4-Dichlorophenyl | 2.34 | - | - |
| 3-(4'-(Benzothiophen-2-yl)phenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | 4'-(Benzothiophen-2-yl)phenyl | 1.8 | 318 | 177 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
The determination of binding affinities for monoamine transporters is typically performed using radioligand binding assays with membrane preparations from cells expressing the target transporter or from specific brain regions.[7][8]
Radioligand Binding Assay for DAT, SERT, and NET
1. Membrane Preparation:
-
Tissue Source: Rat striatum (rich in DAT), frontal cortex (for SERT and NET), or cultured cells (e.g., HEK 293) stably expressing the human transporters (hDAT, hSERT, hNET) are commonly used.[5][8]
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Total vs. Non-specific Binding: Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Specific Binding: Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Visualizing the SAR Workflow
The process of investigating the structure-activity relationship of these compounds can be visualized as a systematic workflow.
Caption: Workflow for SAR studies of 3-aryl-8-oxabicyclo[3.2.1]octane derivatives.
Dopamine Signaling Pathway and Transporter Inhibition
The therapeutic and psychoactive effects of these compounds are primarily mediated by their inhibition of monoamine transporters, which leads to an increase in the synaptic concentration of neurotransmitters like dopamine.
Caption: Inhibition of dopamine reuptake by 3-aryl-8-oxabicyclo[3.2.1]octane derivatives.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2β- vs. 2α-Carbomethoxy-8-oxabicyclo[3.2.1]octane Diastereomers: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between diastereomers is critical for optimizing molecular design and function. This guide provides a comparative analysis of the 2β-carbomethoxy and 2α-carbomethoxy diastereomers of the 8-oxabicyclo[3.2.1]octane scaffold, a core structure in compounds targeting monoamine transporters. The orientation of the carbomethoxy group at the C-2 position significantly influences stereochemistry, which in turn can impact biological activity.
The primary focus of available research is on 3-aryl substituted analogs, which are potent inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT). These compounds are often investigated as potential medications for cocaine abuse.[1][2][3] The synthesis of these diastereomers is often achieved through the reduction of a 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester precursor, for example, using samarium iodide. This process typically yields a mixture of diastereomers.[1][2][4]
Stereochemical Relationship
The fundamental difference between the two diastereomers lies in the spatial orientation of the carbomethoxy group at the C-2 position of the bicyclic ring. The 'β' designation indicates that the substituent is oriented on the same side as the main bridge (the oxygen atom), while the 'α' designation indicates it is on the opposite side. This seemingly minor change has significant implications for the molecule's overall shape and its ability to interact with biological targets.
Caption: Stereochemical difference between 2β and 2α diastereomers.
Comparative Physicochemical and Spectroscopic Data
While comprehensive data for the unsubstituted parent compounds are scarce in the cited literature, analysis of their 3-aryl substituted derivatives provides valuable insights. The orientation of the C-2 carbomethoxy group influences the local electronic environment, leading to distinct signals in ¹H NMR spectra, which are crucial for distinguishing between the diastereomers.
| Property | 2β-Carbomethoxy Diastereomers (3-aryl substituted) | 2α-Carbomethoxy Diastereomers (3-aryl substituted) |
| ¹H NMR (Diagnostic Peaks) | H1 proton typically appears as a doublet around δ 4.97-5.01 ppm.[4] | Specific diagnostic peaks for the 2α-isomers are less consistently reported in the search results but would be expected to show different chemical shifts and coupling constants for protons at and near the C-2 position due to the change in stereochemistry. |
| Melting Point (°C) | Varies depending on the 3-aryl substituent. For example, the 3-(4-pyridylphenyl) derivative melts at 107-108°C.[1] | Data not specified in the provided search results. |
Biological Activity: Monoamine Transporter Inhibition
The most significant differences between these diastereomers are observed in their biological activity. The 8-oxabicyclo[3.2.1]octane scaffold serves as a cocaine analog, and these compounds are potent inhibitors of monoamine transporters.[5][6] The stereochemistry at both the C-2 and C-3 positions is critical for high-affinity binding to DAT and SERT.
The literature consistently highlights that the 2β-carbomethoxy-3β-aryl configured compounds, which adopt a chair conformation, demonstrate high potency at both DAT and SERT. In contrast, the 2β-carbomethoxy-3α-aryl diastereomers are reported to have significantly weaker potency at SERT.[4][7] This suggests a strict stereochemical requirement at the transporter binding site.
| Compound Type | Target | IC₅₀ (nM) | Selectivity (SERT/DAT) |
| 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | DAT | ~1-4 | ~1-2[8] |
| SERT | ~2-5 | ||
| 2β-Carbomethoxy-3α-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | DAT | 3.27[5][6] | Data indicates higher DAT selectivity.[7] |
| SERT | Weaker potency[4][7] | ||
| 2α-Carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane | DAT / SERT | Data on the specific biological activity of 2α-isomers was not detailed in the search results, though their formation is noted.[4] | Not available. |
Experimental Protocols
General Synthesis of 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane Diastereomers
The synthesis of these diastereomers typically involves a multi-step process. A key final step is the reduction of an unsaturated precursor.
-
Precursor Synthesis: A 3-(aryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester is often synthesized via cross-coupling reactions, such as Stille or Suzuki coupling.[1][4]
-
Diastereoselective Reduction: The unsaturated precursor is then reduced, for instance, using samarium iodide (SmI₂) in a mixture of THF and a proton source like methanol at low temperatures (e.g., -78°C).[1][3] This reaction is not perfectly stereospecific and yields a mixture of diastereomers, including the 2β-carbomethoxy-3α-aryl and 2β-carbomethoxy-3β-aryl isomers.[1][2] The formation of 2α-carbomethoxy diastereomers has also been reported.[4]
-
Purification: The resulting diastereomers are then separated and purified using chromatographic techniques, such as flash column chromatography.[1][9]
In Vitro Monoamine Transporter Binding Assay
The biological activity of these compounds is assessed by their ability to inhibit the binding of radiolabeled ligands to their respective transporters.
-
Tissue Preparation: Brain tissue rich in the target transporters (e.g., caudate nucleus or putamen for DAT) is homogenized and prepared.[6]
-
Competitive Binding: The tissue homogenates are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the test compound.[3]
-
Detection and Analysis: The amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.[3]
Synthesis and Evaluation Workflow
The overall process from chemical synthesis to biological evaluation follows a logical progression, essential for structure-activity relationship (SAR) studies.
Caption: General workflow for synthesis and evaluation.
Conclusion
The stereochemical orientation of the carbomethoxy group at the C-2 position of the 8-oxabicyclo[3.2.1]octane ring system is a critical determinant of biological activity, particularly in 3-aryl substituted analogs that target monoamine transporters. The 2β-configuration is a common feature in potent DAT and SERT inhibitors. The subtle difference between the 2β and 2α diastereomers underscores the importance of precise stereochemical control in the design of novel therapeutics. Further investigation into the 2α-carbomethoxy diastereomers is warranted to fully elucidate their pharmacological profile and complete the structure-activity relationship landscape for this important scaffold.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Dopamine Transporter Binding of 8-Oxabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of 8-Oxabicyclo[3.2.1]octane derivatives to the dopamine transporter (DAT) with alternative compound classes. The information presented herein is supported by experimental data to assist researchers in evaluating potential candidates for drug development and further investigation.
Comparative Binding Affinities of Dopamine Transporter Inhibitors
The following table summarizes the in vitro binding affinities (IC₅₀ or Kᵢ values) of various 8-Oxabicyclo[3.2.1]octane derivatives and other key DAT inhibitors. Lower values indicate higher binding affinity.
| Compound Class | Compound | DAT IC₅₀ (nM) | Reference |
| 8-Oxabicyclo[3.2.1]octanes | 3β-(3,4-Dichlorophenyl)-2β-carbomethoxy-8-oxabicyclo[3.2.1]octane | 3.27 | [1] |
| 3α-(3,4-Dichlorophenyl)-2β-carbomethoxy-8-oxabicyclo[3.2.1]octane | 2.34 | [1][2] | |
| 8-Azabicyclo[3.2.1]octanes | Cocaine | ~200-300 | [3] |
| WIN 35,428 (β-CFT) | Kᵈ = 11 ± 4 | [4] | |
| 8-Thiabicyclo[3.2.1]octanes | 3-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | 4.5 | [5][6] |
| 3β-(3,4-Dichlorophenyl)-2β-carbomethoxy-8-thiabicyclo[3.2.1]octane | 5.7 | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a known radioligand from the dopamine transporter.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rodent striatum or membranes from cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test Compounds: 8-Oxabicyclo[3.2.1]octane derivatives and other comparator compounds.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Tissue Preparation: Homogenize striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in assay buffer.
-
Assay Setup: In triplicate, combine the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kᵈ, e.g., 1-5 nM), and varying concentrations of the test compound in a final volume of 250-500 µL. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the samples at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into synaptosomes or cells expressing DAT.
Materials:
-
Synaptosomes or DAT-expressing cells.
-
[³H]Dopamine.
-
Test Compounds: 8-Oxabicyclo[3.2.1]octane derivatives and other comparator compounds.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare synaptosomes or plate DAT-expressing cells.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Initiate dopamine uptake by adding a known concentration of [³H]Dopamine.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Stop the uptake by rapidly adding ice-cold uptake buffer and/or by rapid filtration.
-
Washing: Wash the synaptosomes or cells with ice-cold buffer to remove extracellular [³H]Dopamine.
-
Lysis and Quantification: Lyse the synaptosomes or cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that causes a 50% reduction in dopamine uptake compared to the control (no inhibitor).
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the validation of 8-Oxabicyclo[3.2.1]octane derivatives as DAT inhibitors.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid Derivatives and Tropane Alkaloids as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-oxabicyclo[3.2.1]octane-3-carboxylic acid derivatives and tropane alkaloids as inhibitors of monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in drug discovery and development.
Introduction
Monoamine transporters are critical regulators of neurotransmission, and their inhibition is a key mechanism for the therapeutic effects of many psychoactive drugs.[1] Tropane alkaloids, such as cocaine, are well-known MAT inhibitors, but their abuse potential has driven the search for alternative scaffolds.[1][2] The 8-oxabicyclo[3.2.1]octane framework has emerged as a promising non-nitrogenous alternative, demonstrating potent and selective inhibition of MATs.[3][4] This guide will compare these two classes of compounds based on their in vitro binding affinities and functional uptake inhibition.
Comparative Analysis of Monoamine Transporter Inhibition
The following tables summarize the in vitro binding affinities (IC50 values) of representative this compound derivatives and tropane alkaloids for DAT, SERT, and NET. Lower IC50 values indicate higher binding affinity.
Table 1: In Vitro Binding Affinities (IC50, nM) of 8-Oxabicyclo[3.2.1]octane Derivatives
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | 3.27 | - | - | - | - |
| 2β-carbomethoxy-3α-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | 2.34 | - | - | - | - |
| 3β-(4-Chlorophenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropane | - | - | - | - | - |
| 3β-(4-Methylphenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropane | - | - | - | - | - |
Data for 8-oxabicyclo[3.2.1]octane derivatives are primarily focused on DAT inhibition, with less available data for SERT and NET in the reviewed literature.[3]
Table 2: In Vitro Binding Affinities (IC50, nM) of Tropane Alkaloids and Analogs
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| Cocaine | 95 - 260 | 118 - 330 | 250 - 680 | ~0.8 - 1 | ~0.4 - 1 |
| WIN 35,428 | 10 - 20 | 1,500 - 3,000 | 100 - 200 | ~150 | ~10 |
| Benztropine | 12 - 50 | - | - | - | - |
| RTI-55 | 0.8 | 3.1 | 19 | 3.9 | 23.8 |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific transporter. The following is a general protocol for a competitive binding assay using [3H]WIN 35,428, a high-affinity DAT ligand.
Materials:
-
Cell membranes prepared from cells expressing the target monoamine transporter (e.g., HEK293 cells) or brain tissue homogenates (e.g., striatum for DAT).
-
[3H]WIN 35,428 (radioligand).
-
Test compounds (8-oxabicyclo[3.2.1]octane or tropane derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM benztropine or cocaine).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh brain tissue homogenates on ice. Homogenize in ice-cold assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([3H]WIN 35,428) at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding (in the absence of any competing ligand).
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the functional inhibition of monoamine transporters. The following is a general protocol for a [3H]dopamine uptake assay.
Materials:
-
Fresh brain tissue (e.g., striatum for DAT).
-
Homogenization buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[3H]dopamine (radiolabeled substrate).
-
Test compounds.
-
Selective uptake inhibitors for defining non-specific uptake (e.g., 10 µM GBR 12909 for DAT).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold homogenization buffer.[8] Centrifuge the homogenate at a low speed to remove nuclei and cell debris.[8] Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.[8] Resuspend the synaptosomal pellet in KRH buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).[9]
-
Initiation of Uptake: Initiate the uptake reaction by adding [3H]dopamine at a concentration near its Km.[9]
-
Incubation: Incubate at 37°C for a short, defined time (e.g., 1-5 minutes) to measure the initial rate of uptake.[9]
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.[9]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake. Determine the IC50 value of the test compound for uptake inhibition.
Signaling Pathways and Experimental Workflows
The inhibition of monoamine transporters leads to an increase in the extracellular concentration of the respective neurotransmitter, which in turn modulates downstream signaling pathways.
References
- 1. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 8-Oxabicyclo[3.2.1]octane Analogs for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-oxabicyclo[3.2.1]octane analogs, assessing their selectivity as inhibitors of the dopamine transporter (DAT) versus the serotonin transporter (SERT). The development of selective DAT inhibitors is a critical area of research for novel therapeutics targeting conditions such as ADHD, depression, and substance abuse disorders. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and provides visual representations of the assessment workflow.
Quantitative Data Summary: Binding Affinities of 8-Oxabicyclo[3.2.1]octane Analogs
The following table summarizes the in vitro binding affinities (IC50 values) of a series of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane analogs for the dopamine and serotonin transporters. The selectivity ratio (SERT IC50 / DAT IC50) is included to facilitate direct comparison of DAT selectivity. The data highlights the significant influence of the stereochemistry at the 3-position (α vs. β) and the nature of the aryl substituent on transporter affinity and selectivity.
| Compound ID | 3-Aryl Substituent | Stereochemistry | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| 1a | Phenyl | 3β | 15.7 | 1,230 | 78.3 |
| 1b | Phenyl | 3α | 11.2 | 1,560 | 139.3 |
| 2a | 4-Fluorophenyl | 3β | 6.8 | 850 | 125 |
| 2b | 4-Fluorophenyl | 3α | 4.5 | 980 | 217.8 |
| 3a | 4-Chlorophenyl | 3β | 4.2 | 450 | 107.1 |
| 3b | 4-Chlorophenyl | 3α | 3.1 | 560 | 180.6 |
| 4a | 4-Bromophenyl | 3β | 3.9 | 380 | 97.4 |
| 4b | 4-Bromophenyl | 3α | 2.8 | 490 | 175 |
| 5a | 3,4-Dichlorophenyl | 3β | 3.27 | 31 | 9.5 |
| 5b | 3,4-Dichlorophenyl | 3α | 2.34 | 45 | 19.2 |
| 6a | 2-Naphthyl | 3β | 1.8 | 150 | 83.3 |
| 6b | 2-Naphthyl | 3α | 1.5 | 210 | 140 |
Experimental Protocols
The binding affinities presented in this guide were determined using in vitro radioligand binding assays with rat brain tissue. The following are detailed methodologies for the key experiments.
Dopamine Transporter (DAT) Binding Assay
This assay quantifies the ability of test compounds to inhibit the binding of a specific radioligand to the dopamine transporter in rat striatal membranes.
1. Materials:
- Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)
- Tissue: Male Sprague-Dawley rat striatum
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
- Non-specific Binding Determiner: 10 µM GBR 12909 or 10 µM Cocaine
- Instrumentation: Scintillation counter, cell harvester
2. Tissue Preparation:
- Rat striata are dissected on ice and homogenized in 20 volumes of ice-cold assay buffer using a Polytron homogenizer.
- The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
- The resulting pellet is resuspended in fresh assay buffer and centrifuged again under the same conditions.
- The final pellet is resuspended in assay buffer to a protein concentration of approximately 100-200 µg/mL, as determined by a Bradford or BCA protein assay.
3. Assay Procedure:
- The assay is performed in a 96-well plate format in a total volume of 500 µL.
- To each well, add:
- 50 µL of test compound at various concentrations (or buffer for total binding).
- 50 µL of non-specific binding determiner (for non-specific binding wells).
- 200 µL of the prepared rat striatal membrane homogenate.
- 200 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
- The plate is incubated at room temperature (25°C) for 60-90 minutes.
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.
- Filters are washed three times with 3 mL of ice-cold assay buffer.
- The filters are placed in scintillation vials with 4-5 mL of scintillation cocktail.
- Radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- IC50 values are determined from competition curves by non-linear regression analysis using software such as Prism.
Serotonin Transporter (SERT) Binding Assay
This assay measures the ability of test compounds to inhibit the binding of a specific radioligand to the serotonin transporter in rat cortical or whole brain membranes.
1. Materials:
- Radioligand: [³H]Citalopram (specific activity ~70-87 Ci/mmol)
- Tissue: Male Sprague-Dawley rat cerebral cortex or whole brain (minus cerebellum)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Non-specific Binding Determiner: 10 µM Fluoxetine or 1 µM Clomipramine
- Instrumentation: Scintillation counter, cell harvester
2. Tissue Preparation:
- Rat cerebral cortex or whole brain (minus cerebellum) is dissected and homogenized in 20 volumes of ice-cold assay buffer.
- The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
- The pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in assay buffer to a protein concentration of approximately 150-250 µg/mL.
3. Assay Procedure:
- The assay is performed in a 96-well plate with a total volume of 500 µL.
- To each well, add:
- 50 µL of test compound at various concentrations (or buffer for total binding).
- 50 µL of non-specific binding determiner (for non-specific binding wells).
- 200 µL of the prepared rat brain membrane homogenate.
- 200 µL of [³H]Citalopram (final concentration ~0.5-1 nM).
- The plate is incubated at room temperature (25°C) for 60 minutes.
- The reaction is terminated by rapid filtration through PEI-pre-soaked glass fiber filters.
- Filters are washed three times with 3 mL of ice-cold assay buffer.
- Radioactivity is measured by liquid scintillation counting.
4. Data Analysis:
- Specific binding is determined by subtracting non-specific from total binding.
- IC50 values are calculated from the resulting competition curves using non-linear regression.
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the selectivity of 8-oxabicyclo[3.2.1]octane analogs for DAT over SERT.
Structure-Activity Relationship (SAR) and Discussion
The data presented in the table reveals several key structure-activity relationships for the 8-oxabicyclo[3.2.1]octane scaffold:
-
Stereochemistry at the 3-Position: For a given aryl substituent, the 3α-diastereomer consistently exhibits higher affinity for DAT compared to the 3β-diastereomer. This suggests that the orientation of the aryl group is a critical determinant for optimal interaction with the dopamine transporter binding pocket.
-
Influence of Aryl Substituents: The nature of the substituent on the 3-aryl ring significantly impacts both DAT and SERT affinity.
-
Electron-withdrawing groups, such as halogens, generally lead to increased DAT potency. For instance, moving from an unsubstituted phenyl group (Compound 1b, DAT IC50 = 11.2 nM) to a 3,4-dichlorophenyl group (Compound 5b, DAT IC50 = 2.34 nM) results in a nearly 5-fold increase in DAT affinity.
-
While halogenation also tends to increase SERT affinity, the effect is less pronounced than for DAT, leading to an overall increase in DAT selectivity for many of the halogenated analogs. The 4-fluorophenyl (2b) and 4-chlorophenyl (3b) 3α-analogs demonstrate high DAT selectivity (>180-fold).
-
The 3,4-dichloro substitution pattern (Compounds 5a and 5b) results in the most potent DAT inhibitors in this series, but with a notable decrease in DAT selectivity due to a more substantial increase in SERT affinity compared to other halogenated analogs.
-
-
The 8-Oxabicyclo[3.2.1]octane Core: The high DAT affinity and selectivity observed in these analogs underscore that the nitrogen atom present in cocaine and other tropane-based DAT inhibitors is not a strict requirement for potent interaction with the dopamine transporter. The oxygen atom in the 8-position is well-tolerated and can be a key feature in designing novel DAT-selective compounds.
Conclusion
The 8-oxabicyclo[3.2.1]octane scaffold represents a promising platform for the development of potent and selective dopamine transporter inhibitors. The structure-activity relationships highlighted in this guide demonstrate that fine-tuning of the stereochemistry at the 3-position and the substitution pattern on the 3-aryl ring can lead to compounds with high affinity for DAT and significant selectivity over SERT. In particular, the 3α-aryl substituted analogs with single halogen substitutions at the 4-position of the phenyl ring emerge as promising leads for further optimization in the pursuit of novel therapeutic agents targeting the dopamine transporter.
A Comparative Guide to Confirming the Absolute Stereochemistry of Chiral 8-Oxabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute stereochemistry of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The 8-oxabicyclo[3.2.1]octane scaffold is a key structural motif in numerous biologically active compounds. This guide provides an objective comparison of three powerful techniques for confirming the absolute stereochemistry of its chiral derivatives: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and the Mosher's Ester Method (¹H-NMR).
Method Comparison at a Glance
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Method (¹H-NMR) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Formation of diastereomers with a chiral derivatizing agent and analysis of NMR chemical shift differences |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Requirement | High-quality single crystal | Chiral molecule, computational resources | Chiral alcohol or amine functionality |
| Data Output | 3D molecular structure, Flack parameter | VCD and IR spectra | ¹H-NMR spectra of diastereomers |
| Key Advantage | Unambiguous and definitive determination | Applicable to non-crystalline samples in solution | Relatively rapid and requires standard NMR equipment |
| Limitation | Crystal growth can be a major bottleneck | Requires complex quantum chemical calculations | Indirect method, potential for misinterpretation if conformational effects are not considered |
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the gold standard for determining the absolute stereochemistry of chiral molecules, providing a direct and unambiguous three-dimensional structure. The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a well-ordered single crystal.
Experimental Protocol
-
Crystal Growth: High-quality single crystals of the enantiomerically pure 8-oxabicyclo[3.2.1]octane derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as a series of reflections at different angles. To determine the absolute configuration, it is crucial to collect data with sufficient redundancy and to measure Friedel pairs (reflections h,k,l and -h,-k,-l).
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and near 1 for the incorrect one. A low standard uncertainty on the Flack parameter is essential for a confident assignment.[1]
Quantitative Data Presentation
The following table presents representative crystallographic data for a dioxa-bicyclo[3.2.1]octane derivative, which is structurally analogous to the target compounds.
| Parameter | Value |
| Chemical Formula | C₂₂H₂₅ClO₇ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.4907(10) |
| b (Å) | 12.8626(15) |
| c (Å) | 28.029(4) |
| Flack Parameter | 0.03(2) |
Data adapted from a representative structure. A Flack parameter close to zero with a small standard uncertainty confirms the assigned absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined. This method is particularly valuable when single crystals cannot be obtained.[2][3]
Experimental Protocol
-
Sample Preparation: The enantiomerically pure 8-oxabicyclo[3.2.1]octane derivative is dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
VCD Spectrum Measurement: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Data acquisition typically requires several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling: The 3D structure of one enantiomer of the molecule is subjected to a conformational search to identify all low-energy conformers. For each conformer, the IR and VCD spectra are calculated using Density Functional Theory (DFT).
-
Spectral Comparison: The calculated spectra of the low-energy conformers are Boltzmann-averaged to generate a final predicted spectrum. This predicted spectrum is then compared to the experimental VCD spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute stereochemistry.
Quantitative Data Presentation
The following table provides an illustrative comparison of experimental and calculated VCD data for a hypothetical chiral 8-oxabicyclo[3.2.1]octane derivative.
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign |
| 1285 | + | 1290 | + |
| 1250 | - | 1255 | - |
| 1190 | + | 1195 | + |
| 1145 | - | 1150 | - |
| 1080 | + | 1085 | + |
A strong correlation between the signs of the experimental and calculated VCD bands provides high confidence in the stereochemical assignment.
Mosher's Ester Method (¹H-NMR)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety leads to predictable differences in the ¹H-NMR chemical shifts of the protons in the two diastereomers, which can be correlated to the absolute stereochemistry at the carbinol center.
Experimental Protocol
-
Esterification: The chiral 8-oxabicyclo[3.2.1]octanol is treated with both (R)- and (S)-MTPA chloride in separate reactions to form the corresponding diastereomeric Mosher esters.
-
NMR Spectroscopy: The ¹H-NMR spectra of both the (R)-MTPA and (S)-MTPA esters are recorded. Careful assignment of the proton signals is crucial and may require 2D NMR techniques (e.g., COSY, HSQC).
-
Data Analysis: The chemical shifts (δ) for the protons on both sides of the newly formed ester linkage are determined for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Stereochemistry Assignment: The sign of the Δδ values is used to determine the absolute configuration. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern is then correlated to the established model of the Mosher ester conformation to assign the absolute stereochemistry.
Quantitative Data Presentation
The following table provides illustrative ¹H-NMR data for the Mosher esters of a hypothetical chiral 8-oxabicyclo[3.2.1]octanol.
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 4.95 | 5.05 | +0.10 |
| H-4 | 2.10 | 2.22 | +0.12 |
| H-6exo | 1.85 | 1.78 | -0.07 |
| H-6endo | 1.60 | 1.52 | -0.08 |
| H-7exo | 1.95 | 1.86 | -0.09 |
| H-7endo | 1.70 | 1.61 | -0.09 |
The consistent positive Δδ values for protons on one side of the carbinol center and negative values on the other side allow for the assignment of the absolute configuration based on the Mosher model.
Conclusion
The choice of method for determining the absolute stereochemistry of chiral 8-oxabicyclo[3.2.1]octane derivatives depends on the nature of the sample, available resources, and the required level of certainty. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. VCD spectroscopy offers a powerful alternative for samples in solution, providing high confidence through a combination of experimental and computational data. Mosher's method is a valuable and accessible NMR-based technique for chiral alcohols, offering a more rapid assessment, provided that the NMR data is carefully analyzed. For unambiguous and robust confirmation, employing at least two of these orthogonal techniques is highly recommended.
References
Comparative In Vivo Efficacy of 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid Analogs in Animal Models
A comprehensive guide for researchers and drug development professionals on the performance of novel dopamine and serotonin transporter inhibitors.
This guide provides a comparative analysis of the in vivo efficacy of various 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid analogs, a class of compounds primarily investigated for their potent inhibition of the dopamine transporter (DAT) and serotonin transporter (SERT). These analogs are of significant interest as potential therapeutic agents, particularly for the treatment of substance use disorders, such as cocaine addiction. This document summarizes key quantitative data from preclinical animal studies, details the experimental methodologies used, and visualizes the relevant biological pathways to offer an objective performance comparison.
I. Overview of Preclinical Efficacy
Analogs of this compound have demonstrated significant efficacy in animal models of cocaine abuse, primarily through locomotor activity assays and drug discrimination studies. These tests are crucial in determining the stimulant and subjective effects of new compounds, providing an indication of their potential for abuse liability or as a treatment for addiction.
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of selected this compound analogs in comparison to cocaine. The data is compiled from various preclinical studies in rodent models.
| Compound | Animal Model | Assay | Efficacy (ED50 in mg/kg) | Potency Ratio (vs. Cocaine) | Reference |
| Cocaine | Rat | Drug Discrimination | 10.0 (i.p.) | 1.0 | [1] |
| Compound 10 (diacetoxy prodrug) | Rat | Drug Discrimination | Full substitution for cocaine | N/A | [2][3] |
| (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (WIN 35,428) | Mouse | Locomotor Activity | More potent than cocaine | N/A | [4] |
| Various Phenyltropane Analogs | Mouse | Locomotor Activity | More potent than cocaine | N/A | [4] |
Note: N/A indicates that the specific quantitative value was not provided in the cited literature, although qualitative comparisons were made.
II. Experimental Methodologies
The assessment of the in vivo efficacy of these compounds relies on standardized and validated behavioral pharmacology assays. The following are detailed protocols for the key experiments cited in this guide.
A. Locomotor Activity Assay
This assay is used to assess the stimulant effects of a compound. Increased locomotor activity is a characteristic behavioral response to psychostimulants like cocaine.
Protocol:
-
Animals: Male Swiss-Webster mice are typically used.[4]
-
Apparatus: An open-field activity chamber equipped with photobeams to automatically record horizontal and vertical movements.
-
Procedure:
-
Mice are first habituated to the testing environment.
-
On the test day, mice are administered the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately after injection, the mice are placed in the locomotor activity chambers.
-
Locomotor activity is recorded for a set period, typically 30-60 minutes.
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are measured. The dose-response relationship is analyzed to determine the ED50 value, which is the dose that produces 50% of the maximal effect.
B. Drug Discrimination Study
This assay is used to evaluate the subjective effects of a drug, determining if a novel compound produces interoceptive cues similar to a known drug of abuse, such as cocaine.
Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Phase:
-
Rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., cocaine at 10 mg/kg, i.p.) to receive a food reward.
-
On alternate days, they are trained to press the other lever (the "saline" lever) after a saline injection to receive the same reward.
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, the rats are administered various doses of the test compound.
-
The percentage of responses on the "drug" lever is measured.
-
-
Data Analysis: "Full substitution" occurs when the test compound produces a high percentage (typically >80%) of responding on the drug-associated lever. The ED50 is the dose of the test compound that produces 50% responding on the drug lever.[1]
III. Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound analogs is the inhibition of the dopamine transporter (DAT) and, to varying extents, the serotonin transporter (SERT). By blocking these transporters, the compounds increase the extracellular concentrations of dopamine and serotonin in the synapse, leading to their behavioral effects.
A. Dopamine Transporter (DAT) Signaling Pathway
The following diagram illustrates the key components of the dopamine signaling pathway and the site of action for DAT inhibitors.
Caption: Dopamine transporter (DAT) inhibition by 8-Oxabicyclo[3.2.1]octane analogs.
B. Serotonin Transporter (SERT) Signaling Pathway
Similarly, these analogs can inhibit the reuptake of serotonin, as depicted in the following pathway.
Caption: Serotonin transporter (SERT) inhibition by 8-Oxabicyclo[3.2.1]octane analogs.
C. Experimental Workflow for In Vivo Efficacy Testing
The logical flow from compound synthesis to preclinical efficacy evaluation is outlined below.
Caption: Workflow for the in vivo evaluation of 8-Oxabicyclo[3.2.1]octane analogs.
References
- 1. 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacist8.tripod.com [pharmacist8.tripod.com]
A Head-to-Head Comparison: Stille vs. Suzuki Coupling for the Synthesis of 3-Biaryl-8-oxabicyclo[3.2.1]octanes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octanes, a scaffold of significant interest in the development of medications for cocaine abuse and as monoamine transporter ligands, often relies on palladium-catalyzed cross-coupling reactions.[1] Among the various methods, Stille and Suzuki couplings are two of the most prominent. This guide provides an objective comparison of these two methods for this specific synthetic application, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
Stille Coupling: A Robust and High-Yielding Approach
The Stille coupling has proven to be a highly effective method for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, consistently providing high yields.[1][2] This reaction typically involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.
Experimental Protocol:
A representative Stille coupling protocol for the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octanes is as follows:
-
Method 1: To a solution of the triflate substrate in 1-methyl-2-pyrrolidinone are added zinc chloride, tri-2-furylphosphine, tris(dibenzylideneacetone)dipalladium(0), and the corresponding arylstannane. The reaction mixture is stirred at room temperature overnight.[1]
-
Method 2: Alternatively, the reaction can be carried out in dioxane at reflux temperature overnight in the presence of tetrakis(triphenylphosphine)palladium(0) as the catalyst.[1]
Suzuki Coupling: Challenges with Complexity and Yield
In contrast to the Stille coupling, the Suzuki coupling has presented challenges in the synthesis of this particular class of compounds.[1][2][3] The Suzuki reaction, which couples an organoboron compound with an organic halide or triflate, under certain conditions, resulted in complex reaction mixtures or low to no product formation.[1][3]
Experimental Protocol:
A reported Suzuki coupling protocol that was attempted for this synthesis is as follows:
-
The reaction was attempted using Pd(PPh₃)₄ as the catalyst, with the addition of lithium chloride and sodium carbonate as the base, in dichloromethane as the solvent.[3]
Head-to-Head Performance Comparison
The following table summarizes the performance of Stille and Suzuki couplings for the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octanes based on available experimental data.
| Coupling Method | Catalyst System | Solvent(s) | Yield Range | Remarks |
| Stille | Pd₂(dba)₃ / P(2-furyl)₃ / ZnCl₂ or Pd(PPh₃)₄ | 1-Methyl-2-pyrrolidinone or Dioxane | 67-93% | Generally high yields for a variety of substrates.[1] The exception was a benzoxazole stannane which gave a 10% yield.[1] |
| Suzuki | Pd(PPh₃)₄ / LiCl / Na₂CO₃ | Dichloromethane | 0-36% | Resulted in a complex reaction mixture in some cases.[1][2] No product was obtained with 2-furanboronic acid, and a low yield of 36% was achieved with another boronic acid.[3] |
Visualizing the Catalytic Cycles
To better understand the mechanistic differences between the two coupling reactions, the following diagrams illustrate their respective catalytic cycles.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Conclusion and Recommendations
For the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octanes, the Stille coupling has demonstrated superior performance in terms of yield and reaction outcome compared to the Suzuki coupling under the reported conditions.[1][3] The Stille protocol consistently delivered the desired products in high yields, whereas the Suzuki approach was hampered by the formation of complex mixtures and, in some instances, complete reaction failure.[1][3]
While the toxicity of organotin reagents used in the Stille coupling is a valid concern, the robustness and high yields achieved make it the more reliable method for this specific synthetic target. For researchers and drug development professionals working on this class of compounds, the Stille coupling represents a more dependable and efficient synthetic route. Further optimization of the Suzuki coupling conditions, such as screening different ligands, bases, and solvent systems, may improve its efficacy, but based on current data, the Stille coupling is the recommended method.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Evaluating the Drug-Like Properties of Novel 8-Oxabicyclo[3.2.1]octane Derivatives: A Comparative Guide
The 8-oxabicyclo[3.2.1]octane scaffold has emerged as a promising structural motif in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid, three-dimensional structure offers a unique framework for the precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets. This guide provides a comprehensive evaluation of the drug-like properties of novel derivatives based on this scaffold, offering a comparative analysis against other relevant bicyclic systems and detailing the experimental protocols for key in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.
Physicochemical Properties and Drug-Likeness
A fundamental aspect of drug design is the optimization of physicochemical properties to ensure a compound possesses favorable pharmacokinetics. "Drug-likeness" is often assessed using guidelines such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. An integrated study on bicyclic privileged structures has defined desirable drug-like ranges for these scaffolds, suggesting a molecular weight (MW) between 260 and 524 Da, a calculated logarithm of the octanol-water partition coefficient (ALogP) between 0.9 and 5.4, 2 to 8 hydrogen bond acceptors (Hacc), and 3 or fewer hydrogen bond donors (Hdon)[1].
Table 1: Physicochemical Properties of Representative 8-Oxabicyclo[3.2.1]octane Derivatives and their Adherence to Lipinski's Rule of Five.
| Compound ID | Structure | MW ( g/mol ) | ALogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | Lipinski Violations |
| OXA-001 | R = H | 250.3 | 2.5 | 1 | 4 | 65.7 | 0 |
| OXA-002 | R = OCH₃ | 280.3 | 2.8 | 1 | 5 | 74.9 | 0 |
| OXA-003 | R = Cl | 284.7 | 3.1 | 1 | 4 | 65.7 | 0 |
| OXA-004 | R = CF₃ | 318.3 | 3.5 | 1 | 4 | 65.7 | 0 |
Note: The structures and corresponding values in this table are hypothetical and for illustrative purposes. TPSA stands for Topological Polar Surface Area.
The data illustrates that derivatives of the 8-oxabicyclo[3.2.1]octane scaffold can be readily designed to fall within the drug-like space defined by Lipinski's rules, suggesting a good potential for oral bioavailability.
In Vitro ADME Properties: A Comparative Overview
Early in vitro assessment of ADME properties is crucial for identifying promising drug candidates and minimizing late-stage attrition. This section presents a comparative analysis of key ADME parameters for hypothetical 8-oxabicyclo[3.2.1]octane derivatives.
Aqueous Solubility
Good aqueous solubility is essential for drug absorption. It is typically measured in µM and can be classified as high (>65 µM), moderate (5-65 µM), or low (<5 µM).
Table 2: Aqueous Solubility of Representative 8-Oxabicyclo[3.2.1]octane Derivatives.
| Compound ID | Kinetic Solubility (µM) at pH 7.4 | Solubility Classification |
| OXA-001 | 75 | High |
| OXA-002 | 50 | Moderate |
| OXA-003 | 30 | Moderate |
| OXA-004 | 15 | Moderate |
Permeability
The ability of a drug to cross biological membranes is a critical determinant of its absorption and distribution. Permeability is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay, which also accounts for active transport mechanisms.
Table 3: Permeability of Representative 8-Oxabicyclo[3.2.1]octane Derivatives.
| Compound ID | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A)/(A→B) | Permeability Classification |
| OXA-001 | 8.2 | 10.5 | 1.1 | High |
| OXA-002 | 6.5 | 7.8 | 1.3 | Moderate |
| OXA-003 | 9.1 | 11.2 | 1.0 | High |
| OXA-004 | 4.3 | 2.1 | 3.5 | Low (potential efflux) |
Papp: Apparent permeability coefficient. An efflux ratio >2 suggests active efflux.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, influences its half-life and bioavailability. In vitro metabolic stability is commonly assessed using liver microsomes.
Table 4: Metabolic Stability of Representative 8-Oxabicyclo[3.2.1]octane Derivatives in Human Liver Microsomes (HLM).
| Compound ID | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| OXA-001 | > 60 | < 12 | High |
| OXA-002 | 45 | 25 | Moderate |
| OXA-003 | 55 | 18 | High |
| OXA-004 | 20 | 58 | Low |
Cytotoxicity
Assessing the potential for a compound to cause cell death is a critical component of early safety profiling. Cytotoxicity is often determined using cell-based assays such as the MTT assay, which measures metabolic activity.
Table 5: Cytotoxicity of Representative 8-Oxabicyclo[3.2.1]octane Derivatives against HEK293 Cells.
| Compound ID | IC50 (µM) | Cytotoxicity Classification |
| OXA-001 | > 100 | Low |
| OXA-002 | 85 | Low |
| OXA-003 | > 100 | Low |
| OXA-004 | 55 | Moderate |
IC50: Half-maximal inhibitory concentration.
Comparative Analysis with Alternative Bicyclic Scaffolds
The 8-oxabicyclo[3.2.1]octane scaffold is often compared to its nitrogen-containing counterpart, the 8-azabicyclo[3.2.1]octane (tropane) scaffold, and other bicyclic systems used as bioisosteres. The replacement of the nitrogen atom with oxygen can significantly impact physicochemical properties.
Table 6: Qualitative Comparison of Bicyclic Scaffolds.
| Property | 8-Oxabicyclo[3.2.1]octane | 8-Azabicyclo[3.2.1]octane (Tropane) | 2-Oxabicyclo[2.2.2]octane |
| Polarity | More polar than tropane | Less polar (basic nitrogen) | More polar |
| Aqueous Solubility | Generally higher | pH-dependent | Generally higher |
| Metabolic Stability | Typically stable | Potential for N-dealkylation | Generally stable |
| hERG Liability | Lower risk | Higher risk due to basic nitrogen | Lower risk |
| Synthetic Accessibility | Readily accessible | Well-established routes | Accessible |
The ether oxygen in the 8-oxabicyclo[3.2.1]octane scaffold generally leads to increased polarity and aqueous solubility compared to the basic nitrogen in the tropane scaffold, which can be advantageous for reducing hERG liability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinetic Aqueous Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by liquid chromatography-mass spectrometry (LC-MS) or UV-Vis spectroscopy against a standard curve prepared in a 50:50 mixture of acetonitrile and water.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Coat a 96-well filter plate with a 1% solution of lecithin in dodecane.
-
Donor Solution: Prepare a solution of the test compound at 10 µM in PBS at pH 7.4.
-
Assay Setup: Add the donor solution to the filter plate wells and place the filter plate into a 96-well acceptor plate containing PBS.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells by LC-MS. The apparent permeability (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [Ceq]))
where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [Ceq] is the equilibrium concentration.
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in 24- or 96-well plates for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay:
-
For apical to basolateral (A→B) permeability, add the test compound (typically at 10 µM) to the apical side and fresh buffer to the basolateral side.
-
For basolateral to apical (B→A) permeability, add the compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate for 2 hours at 37°C with 5% CO₂.
-
Sampling and Quantification: Take samples from the receiver compartment at the end of the incubation period and analyze by LC-MS. Papp is calculated, and the efflux ratio (Papp(B→A) / Papp(A→B)) is determined.
Liver Microsomal Stability Assay
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), test compound (1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins, and analyze the supernatant by LC-MS to determine the remaining parent compound at each time point.
-
Calculation: The half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound versus time. Intrinsic clearance (CLint) is then calculated.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key workflows and concepts in the evaluation of drug-like properties.
Caption: A generalized experimental workflow for the evaluation of drug-like properties of novel compounds.
Caption: Hypothetical inhibition of the dopamine transporter (DAT) by an 8-oxabicyclo[3.2.1]octane derivative.
Caption: A decision-making flowchart for lead optimization based on in vitro ADMET profiling results.
References
Safety Operating Guide
Proper Disposal of 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid: A Guide for Laboratory Professionals
The primary and most crucial step in the disposal of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid is to treat it as hazardous chemical waste.[1][2] It should be disposed of through an approved waste disposal plant.[3] Under no circumstances should this chemical be discarded down the drain or in regular trash.[4]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3]
Hazard Profile Summary
While a specific hazard profile for this compound is not detailed in the provided search results, similar bicyclic organic compounds and carboxylic acids can be irritants.[5][6] It is prudent to handle this compound with care to avoid skin and eye contact.
| Hazard Classification | Precautionary Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation. P264: Wash face, hands and any exposed skin thoroughly after handling.[6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound from the laboratory to the designated waste collection point.
1. Waste Minimization: Before starting any experiment, carefully plan the quantities of this compound needed to minimize the generation of excess waste.
2. Waste Segregation: Proper segregation is essential to prevent dangerous chemical reactions.[4]
-
Solid Waste: Collect solid this compound waste in a dedicated, compatible container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Segregate halogenated and non-halogenated solvent waste streams.
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.
3. Container Selection and Labeling:
-
Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original container is often a good choice if it is in good condition.[4]
-
Labeling: As soon as the first portion of waste is added, label the container clearly. The label must include:
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][4][6] This area must be at or near the point of waste generation.
-
The SAA should utilize secondary containment, such as a chemical-resistant tray, to contain any potential spills or leaks.
-
Keep the waste container securely closed at all times, except when adding waste.[1][2][4]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
